molecular formula C6H2BrFN2O4 B1267341 1-Bromo-5-fluoro-2,4-dinitrobenzene CAS No. 400-91-9

1-Bromo-5-fluoro-2,4-dinitrobenzene

Cat. No.: B1267341
CAS No.: 400-91-9
M. Wt: 264.99 g/mol
InChI Key: DLNYTDLCDYDPLV-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2,4-dinitrobenzene is a useful research compound. Its molecular formula is C6H2BrFN2O4 and its molecular weight is 264.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10237. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-fluoro-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNYTDLCDYDPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278830
Record name 1-bromo-5-fluoro-2,4-dinitrobenzene
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Molecular Weight

264.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-91-9
Record name 400-91-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-5-fluoro-2,4-dinitrobenzene
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Record name 3-Bromo-4,6-dinitrofluorobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Bromo-5-fluoro-2,4-dinitrobenzene. The information is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated and nitrated aromatic compound. Its physical and chemical properties are summarized in the table below. While some data for this specific molecule is available, other properties have been estimated based on structurally similar compounds.

PropertyValueSource/Reference
CAS Number 400-91-9[1]
Molecular Formula C₆H₂BrFN₂O₄[2]
Molecular Weight 265.00 g/mol [2]
Melting Point 92 °C[2]
Boiling Point Not experimentally determined. Estimated to be >200 °C.Inferred from similar compounds
Density Not experimentally determined.
Solubility Insoluble in water. Soluble in common organic solvents like acetone, chloroform, and ethyl acetate.Inferred from similar compounds
Appearance Expected to be a yellow crystalline solid.Inferred from similar compounds

Synthesis and Experimental Protocols

A general experimental protocol for the nitration of an activated aromatic ring is provided below. Caution: This is a generalized procedure and requires optimization for the specific substrate.

Reaction: Nitration of a substituted benzene ring.

Reagents:

  • Substituted benzene precursor (e.g., 1-bromo-3-fluorobenzene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add the substituted benzene precursor to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the benzene precursor in sulfuric acid, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Below is a DOT script for a logical workflow for the synthesis of this compound.

Synthesis_Workflow Precursor 1-Bromo-3-fluorobenzene Nitration1 Nitration (HNO3, H2SO4) Precursor->Nitration1 Intermediate Mixture of mononitrated isomers Nitration1->Intermediate Separation Chromatographic Separation Intermediate->Separation Isomer 1-Bromo-5-fluoro-2-nitrobenzene Separation->Isomer Nitration2 Nitration (HNO3, H2SO4) Isomer->Nitration2 Product This compound Nitration2->Product

Proposed synthesis workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the presence of two strong electron-withdrawing nitro groups and two halogen atoms on the benzene ring. This substitution pattern makes the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAг) reactions.

The nitro groups at positions 2 and 4 strongly activate the ring towards nucleophilic attack, particularly at the carbon atoms bearing the halogen leaving groups (bromine at C1 and fluorine at C5). The general mechanism for SNAr reactions is a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.

The relative reactivity of the C-Br and C-F bonds towards nucleophilic displacement will depend on the nature of the nucleophile and the reaction conditions. Generally, the C-F bond is more polarized and can be a better leaving group in SNAr reactions than the C-Br bond, especially with hard nucleophiles.

A DOT script illustrating the general mechanism of nucleophilic aromatic substitution is provided below.

SNAr_Mechanism Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Meisenheimer->Product - X⁻ Leaving_Group X⁻ (Br⁻ or F⁻) Drug_Development_Application Start This compound Reaction1 Nucleophilic Aromatic Substitution (Nu1) Start->Reaction1 Intermediate1 Monosubstituted Intermediate Reaction1->Intermediate1 Reaction2 Nucleophilic Aromatic Substitution (Nu2) Intermediate1->Reaction2 Scaffold Complex Molecular Scaffold Reaction2->Scaffold Target Kinase Inhibitor (e.g., for Cancer Therapy) Scaffold->Target Further Functionalization

References

An In-depth Technical Guide to 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 400-91-9

This technical guide provides a comprehensive overview of 1-Bromo-5-fluoro-2,4-dinitrobenzene, a halogenated nitroaromatic compound of significant interest to researchers in organic synthesis, biochemistry, and drug development. This document details its chemical and physical properties, a plausible synthetic route, characteristic reactivity, key applications, and relevant safety protocols.

Chemical and Physical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below. The presence of two strong electron-withdrawing nitro groups, along with two halogen substituents, defines its high reactivity towards nucleophiles.

PropertyValueReference(s)
CAS Number 400-91-9N/A
Molecular Formula C₆H₂BrFN₂O₄[1]
Molecular Weight 265.00 g/mol [1]
Melting Point 92 °C[1]
Boiling Point Estimated: ~288-300 °C[2]
Appearance Yellow crystalline solid (predicted)[2]
Solubility Predicted to be insoluble in water; soluble in moderately polar organic solvents like chloroform, acetone, and ethanol.[3]

Synthesis

Proposed Synthetic Protocol:
  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, cool 1-bromo-3-fluorobenzene in an excess of concentrated sulfuric acid (H₂SO₄) to 0°C using an ice bath.

  • Nitration: Slowly add a stoichiometric excess of fuming nitric acid (HNO₃) dropwise to the stirred solution, ensuring the internal temperature is maintained below 10°C. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash it thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene HNO3_H2SO4 Conc. HNO3 / Conc. H2SO4 Product This compound HNO3_H2SO4->Product Nitration

Caption: Proposed synthesis of this compound.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The key feature of this compound's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (SₙAr) . Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of two powerful electron-withdrawing nitro groups at the ortho and para positions to the halogens drastically reduces the electron density of the benzene ring, making it highly electrophilic and thus activated for nucleophilic attack.[7][8]

The SₙAr mechanism proceeds via a two-step addition-elimination pathway:

  • Addition of Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (in this case, either Br or F), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[7][9] The negative charge is delocalized onto the electron-withdrawing nitro groups, which is a key stabilizing factor for this intermediate.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group. Both bromide and fluoride are good leaving groups in this context.

G Reactant Ar-X + Nu⁻ (X = Br, F) Intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ Reactant->Intermediate Addition (Rate-determining) Product Ar-Nu + X⁻ Intermediate->Product Elimination

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Applications in Research and Drug Development

Halogenated dinitrobenzenes are versatile reagents in biochemical research and serve as building blocks in medicinal chemistry.

Substrate for Glutathione S-Transferase (GST) Assays

Glutathione S-transferases (GSTs) are a family of enzymes crucial for cellular detoxification.[10] They catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of xenobiotic and toxic compounds. The activity of GST enzymes is a key biomarker for cellular health, oxidative stress, and liver function.[10]

Compounds like 1-chloro-2,4-dinitrobenzene (CDNB) are standard substrates used to measure GST activity.[10][11] this compound can serve a similar function. The GST-catalyzed reaction involves the nucleophilic attack of the thiolate group of glutathione on the electron-deficient aromatic ring, displacing one of the halogen leaving groups. The resulting conjugate can be monitored spectrophotometrically, typically by observing the increase in absorbance at 340 nm.[12]

Reagent for Peptide and Protein Analysis

The related compound, 1-fluoro-2,4-dinitrobenzene (FDNB), is famously known as Sanger's Reagent. It was used by Frederick Sanger in his Nobel Prize-winning work to determine the N-terminal amino acid of polypeptide chains, which was a foundational step in protein sequencing.[13] The reagent reacts with the free amino group at the N-terminus of a protein. This compound, with its reactive halogen sites, could potentially be used in similar derivatization applications for labeling primary and secondary amines in biological molecules.

Intermediate in Pharmaceutical Synthesis

The dinitrophenyl moiety is a common structural motif in various biologically active compounds. The high reactivity of this compound in SₙAr reactions makes it a valuable intermediate for constructing more complex molecules. By carefully choosing the nucleophile, researchers can introduce a wide variety of functional groups, building molecular scaffolds for potential drug candidates. The fluorine atom, in particular, is a "magic bullet" in drug design, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.

Experimental Protocols

The following is a representative protocol for a colorimetric assay to determine GST activity, adapted for use with a substrate like this compound.

Glutathione S-Transferase (GST) Activity Assay

Principle: The enzymatic conjugation of reduced glutathione (GSH) to this compound is monitored by the increase in absorbance of the resulting thioether conjugate at 340 nm.[11][12] The rate of this increase is directly proportional to the GST activity in the sample.

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 6.5

  • Substrate Stock Solution: 30 mM this compound in 95% ethanol (prepare fresh).

  • 75 mM Reduced Glutathione (GSH) solution in buffer (prepare fresh).[11]

  • Sample containing GST enzyme (e.g., cell lysate, purified enzyme).

  • UV-Vis Spectrophotometer and cuvettes.

Procedure:

  • Prepare Assay Cocktail: For each reaction, prepare an assay cocktail by mixing the buffer, GSH solution, and substrate solution. A typical final concentration in a 1 mL reaction would be 1 mM substrate and 2.5 mM GSH.[11]

  • Equilibration: Pipette 900 µL of the assay cocktail into a cuvette and incubate at 25°C for 5 minutes to achieve thermal equilibrium.

  • Blank Measurement: For the blank cuvette, add 100 µL of buffer (without the enzyme) and set the spectrophotometer to zero at 340 nm.

  • Initiate Reaction: To the sample cuvette, add 100 µL of the enzyme-containing sample. Mix quickly by inversion.

  • Monitor Absorbance: Immediately begin recording the absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. Subtract the rate of the blank reaction from the sample reaction rate. Enzyme activity can be calculated using the molar extinction coefficient of the formed conjugate.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Cocktail (Buffer, GSH, Substrate) C Equilibrate Cocktail in Cuvette (25°C) A->C B Prepare Enzyme Sample & Blank (Buffer) D Zero Spectrophotometer with Blank B->D E Add Enzyme to Sample Cuvette B->E C->D D->E F Record A340 for 5 min E->F G Calculate ΔA340/min from linear slope F->G H Calculate GST Activity G->H

Caption: Workflow for a typical Glutathione S-transferase (GST) assay.

Spectroscopic Analysis

While specific spectra for this compound were not found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.[14][15][16][17][18]

TechniquePredicted Characteristics
¹H NMR The spectrum will show two signals in the aromatic region (approx. 8.0-9.0 ppm), each corresponding to one proton. Both signals will appear as doublets due to coupling with each other and potential smaller couplings to the fluorine atom.
¹³C NMR Expect six distinct signals for the aromatic carbons. The carbons bonded to the nitro groups will be significantly downfield. The carbon bonded to bromine and fluorine will also be deshielded.
IR Spectroscopy Strong characteristic absorption bands are expected for: • Asymmetric N-O stretching of the NO₂ groups (~1520-1560 cm⁻¹) • Symmetric N-O stretching of the NO₂ groups (~1340-1360 cm⁻¹) • C-Br stretching (~500-600 cm⁻¹) • C-F stretching (~1000-1300 cm⁻¹)
Mass Spectrometry The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 264 and 266. Common fragmentation patterns would involve the loss of NO₂ groups.

Safety and Handling

Hazard Summary: Based on data for structurally similar compounds like 1-bromo-2,4-dinitrobenzene, this chemical should be handled as a hazardous substance.[15]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory system.

  • Sensitization: May cause an allergic skin reaction (sensitization) upon repeated exposure.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1-Bromo-5-fluoro-2,4-dinitrobenzene, a halogenated nitroaromatic compound of interest in chemical synthesis and biomedical research.

Core Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₂BrFN₂O₄. The benzene ring is substituted with one bromine atom, one fluorine atom, and two nitro groups. The presence of these functional groups, particularly the electron-withdrawing nitro groups and the halogen atoms, significantly influences the molecule's reactivity, making it a potentially valuable intermediate in organic synthesis.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this specific compound is not widely available in public databases, the following table summarizes its key identifiers and known properties. Spectroscopic data for closely related compounds are provided for comparative analysis.

PropertyValueReference
IUPAC Name This compound
CAS Number 400-91-9[1][2]
Molecular Formula C₆H₂BrFN₂O₄[1]
Molecular Weight 264.99 g/mol [1]
Appearance Expected to be a crystalline solid
Melting Point 92 °C
Dipole Moment 2.70 D
Purity Typically available at 98% purity[1]

Note: The melting point and dipole moment are reported from a single source and should be considered provisional until further experimental validation.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly documented in readily accessible scientific literature. However, a plausible synthetic route can be inferred from established methodologies for the nitration and halogenation of aromatic compounds. A general procedure would likely involve the dinitration of a bromofluorobenzene precursor.

Hypothetical Synthesis Protocol: Electrophilic Nitration

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid.

Reaction:

Procedure:

  • Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask, while cooling in an ice bath to maintain a low temperature.

  • Addition of Substrate: Slowly add the starting material, likely a bromofluorobenzene isomer such as 1-bromo-3-fluorobenzene, to the stirred nitrating mixture. The temperature should be carefully controlled to prevent runaway reactions.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude product.

  • Purification: The crude product can be purified by filtration, washing with water to remove residual acids, and subsequent recrystallization from a suitable solvent like ethanol.

Potential Applications in Research and Drug Development

Halogenated nitrobenzenes are valuable reagents in organic synthesis and have been utilized in various research applications.

Use as a Chemical Probe and in Synthesis

The reactivity of the carbon-halogen bonds and the nitro groups allows for a range of chemical transformations. The bromine and fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, enabling the introduction of other functional groups. The nitro groups can be reduced to amino groups, which are key functionalities in many biologically active molecules. This makes this compound a potential building block for the synthesis of novel pharmaceutical and agrochemical compounds.

Relevance in Drug Discovery

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Nitroaromatic compounds also have a history in drug development, with some exhibiting antimicrobial or other therapeutic properties.[4] While no specific biological activity has been reported for this compound, its structural motifs suggest it could be explored as an intermediate for novel therapeutics.

Visualizations

Molecular Structure

molecular_structure Molecular Structure of this compound C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 N1 N C2->N1 C4 C C3->C4 C5 C C4->C5 N2 N C4->N2 C6 C C5->C6 F F C5->F C6->C1 O1a O N1->O1a + O1b O N1->O1b - O2a O N2->O2a + O2b O N2->O2b -

Caption: 2D representation of this compound.

Potential Synthetic Workflow

synthetic_workflow start Starting Material (e.g., 1-Bromo-3-fluorobenzene) nitration Dinitration (HNO₃, H₂SO₄) start->nitration product This compound nitration->product nucleophilic_sub Nucleophilic Aromatic Substitution product->nucleophilic_sub reduction Nitro Group Reduction product->reduction derivatives Functionalized Derivatives for Screening Libraries nucleophilic_sub->derivatives reduction->derivatives api Active Pharmaceutical Ingredient (API) Synthesis derivatives->api

Caption: A potential workflow for the synthesis and derivatization of the title compound.

References

An In-depth Technical Guide to the Proposed Synthesis of 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide outlines a proposed synthetic pathway for 1-Bromo-5-fluoro-2,4-dinitrobenzene, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a well-documented direct synthesis, this guide details a plausible route based on established principles of electrophilic aromatic substitution, specifically the dinitration of a suitable precursor.

Proposed Synthesis Pathway

The most viable pathway for the synthesis of this compound is the dinitration of 1-bromo-3-fluorobenzene. This precursor is commercially available. The regioselectivity of the nitration is directed by the ortho-, para-directing effects of the bromine and fluorine atoms. The strong electron-withdrawing nature of the nitro groups necessitates harsh reaction conditions for the introduction of the second nitro group.

The proposed two-step reaction is as follows:

  • Mononitration of 1-bromo-3-fluorobenzene: The first nitration is expected to yield a mixture of isomers, with the major product being 1-bromo-3-fluoro-4-nitrobenzene due to the directing effects of the halogens.

  • Second Nitration: The subsequent nitration of the mononitrated intermediate is anticipated to introduce a second nitro group at the 2-position, yielding the target molecule, this compound.

Core Experimental Protocols

The following is a detailed experimental protocol for the proposed dinitration of 1-bromo-3-fluorobenzene. This protocol is adapted from established procedures for the nitration of similar aromatic compounds.

Materials and Reagents:

  • 1-bromo-3-fluorobenzene

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Ice

  • Distilled water

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Ethanol or methanol for recrystallization

  • Dichloromethane or diethyl ether for extraction

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer with a stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

Step 1: Dinitration

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid (a common nitrating mixture, for instance, a 1:1 volume ratio). Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 1-bromo-3-fluorobenzene dropwise from the dropping funnel to the stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Maintain the temperature and continue stirring for several hours until the reaction is complete (as indicated by TLC).

Step 2: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with constant stirring.

  • A solid precipitate of the crude product should form. If an oil forms, extract the mixture with dichloromethane or diethyl ether.

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Further wash the crude product with a 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold distilled water.

  • Dry the crude product. If an extraction was performed, separate the organic layer, wash it with water and brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent using a rotary evaporator.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure product.

Data Presentation

The following tables summarize the quantitative data for the proposed synthesis. The values are based on typical yields and conditions for analogous dinitration reactions of halobenzenes.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberRole
1-Bromo-3-fluorobenzeneC₆H₄BrF175.001073-06-9Starting Material
Fuming Nitric Acid (≥90%)HNO₃63.017697-37-2Nitrating Agent
Sulfuric Acid (98%)H₂SO₄98.087664-93-9Catalyst
This compoundC₆H₂BrFN₂O₄265.00400-91-9Product

Table 2: Experimental Parameters and Expected Outcomes

ParameterValueReference/Justification
Molar Ratio (Substrate:HNO₃)1 : 2.5Sufficient excess of nitrating agent for dinitration.
Reaction Temperature0-10 °C (addition), 80-90 °C (reaction)Initial cooling to control exothermicity, followed by heating to promote dinitration.
Reaction Time4-6 hoursTypical duration for dinitration reactions.
Expected Yield60-75%Based on yields for the dinitration of bromobenzene.
Physical AppearanceYellow crystalline solidTypical for dinitroaromatic compounds.
Melting Point70-73 °C (for 2,4-dinitrobromobenzene)The target molecule's melting point may be in a similar range.

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 1_bromo_3_fluorobenzene 1-Bromo-3-fluorobenzene mononitro 1-Bromo-3-fluoro-4-nitrobenzene 1_bromo_3_fluorobenzene->mononitro HNO₃, H₂SO₄ dinitrated This compound mononitro->dinitrated HNO₃ (fuming), H₂SO₄ Δ

Caption: Proposed two-step synthesis of this compound.

Experimental_Workflow Start Start Reaction_Setup Prepare Nitrating Mixture (H₂SO₄ + fuming HNO₃) Start->Reaction_Setup Addition Add 1-Bromo-3-fluorobenzene (0-10 °C) Reaction_Setup->Addition Reaction Heat Reaction Mixture (80-90 °C) Addition->Reaction Workup Quench on Ice & Filter Reaction->Workup Washing Wash with H₂O & NaHCO₃ Workup->Washing Drying Dry Crude Product Washing->Drying Purification Recrystallize from Ethanol Drying->Purification End Pure Product Purification->End

Caption: General experimental workflow for the synthesis.

The Reactivity of 1-Bromo-5-fluoro-2,4-dinitrobenzene with Primary Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 1-bromo-5-fluoro-2,4-dinitrobenzene with primary amines. The document outlines the core chemical principles, regioselectivity, reaction kinetics, and detailed experimental protocols relevant to professionals in organic synthesis and medicinal chemistry.

Core Principles of Reactivity: The Addition-Elimination Mechanism

The reaction between this compound and primary amines proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, distinct from SN1 or SN2 reactions observed in aliphatic chemistry.

The key features of this mechanism are:

  • Activation by Electron-Withdrawing Groups (EWGs) : The reaction is contingent on the presence of strong electron-withdrawing groups, such as the two nitro (NO₂) groups, positioned ortho and/or para to a potential leaving group. These groups powerfully decrease the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by a nucleophile.[1][2]

  • Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex : A primary amine (R-NH₂) acts as the nucleophile, attacking the electron-deficient carbon atom bearing a halogen. This initial attack is typically the rate-determining step. The attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2][3] The stability of this complex is crucial, and it is significantly enhanced by the ability of the ortho and para nitro groups to delocalize the negative charge.

  • Step 2: Elimination and Restoration of Aromaticity : In the second, typically faster step, the leaving group (a halide ion) is expelled from the Meisenheimer complex. This restores the aromaticity of the ring, yielding the final substituted product.[3]

Regioselectivity: The Decisive Role of Nitro Group Positioning

A critical aspect of the reactivity of this compound is regioselectivity —determining which halogen, bromine or fluorine, is displaced. The outcome is dictated by the degree of activation conferred by the two nitro groups.

  • Activation of the C1-Br Position : The bromine atom at the C1 position is ortho to the nitro group at C2 and para to the nitro group at C4. Both ortho and para positions provide powerful activation by allowing for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.

  • Activation of the C5-F Position : The fluorine atom at the C5 position is ortho to the nitro group at C4 but meta to the nitro group at C2. A meta nitro group has a much weaker activating effect because it cannot directly participate in resonance delocalization of the negative charge from the site of attack.[2][4]

Quantitative Data and Reactivity Trends

While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively published, the following table summarizes the key principles and expected reactivity trends based on established SNAr behavior.

ParameterFactor 1: RegioselectivityFactor 2: Amine NucleophilicityFactor 3: Steric Hindrance
Description Compares the relative reactivity of the two halogenated positions on the benzene ring.Describes the effect of the primary amine's electronic properties on the reaction rate.Describes the effect of the primary amine's structure on the reaction rate.
Observation Rate(C1-Br) >> Rate(C5-F)Rate increases with amine basicity (nucleophilicity). For example, Butylamine > Aniline.Rate decreases as steric bulk around the nitrogen atom increases. For example, n-Butylamine > tert-Butylamine.[5]
Justification The C1 position is strongly activated by both ortho and para nitro groups. The C5 position is only strongly activated by one ortho nitro group.[2][4]More basic amines are stronger nucleophiles and attack the electrophilic ring carbon more readily.Bulky groups on the amine hinder its approach to the reaction center, slowing the formation of the Meisenheimer complex.[5]

Detailed Experimental Protocol

This section provides a representative, generalized protocol for the synthesis of an N-substituted-5-fluoro-2,4-dinitroaniline from this compound and a primary amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine, n-butylamine) (1.1 - 1.5 eq)

  • Non-nucleophilic base (e.g., triethylamine, DIPEA) (1.5 - 2.0 eq) (Optional, but recommended to scavenge HBr)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, DMF, or THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in a suitable anhydrous solvent (e.g., 5-10 mL of ethanol per mmol of substrate).

  • Addition of Reagents : To the stirring solution, add the primary amine (1.1 eq). If the amine salt is used or if the amine is not in large excess, add a non-nucleophilic base (1.5 eq) to neutralize the HBr generated during the reaction.

  • Reaction Monitoring : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of a new, typically yellow-orange, product spot.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the hydrobromide salt of the base) has formed, it can be filtered off. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction : Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM (20-30 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acid, and then with brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The crude product, typically a yellow or orange solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Visualizations

Reaction Mechanism

Caption: SNAr mechanism for the reaction of this compound with a primary amine.

Experimental Workflow

Workflow arrow arrow A 1. Reaction Setup Dissolve substrate in solvent arrow_A_B A->arrow_A_B B 2. Reagent Addition Add primary amine and base arrow_B_C B->arrow_B_C C 3. Reaction Stir at RT or heat Monitor by TLC arrow_C_D C->arrow_C_D D 4. Workup Concentrate mixture arrow_D_E D->arrow_D_E E 5. Extraction Dissolve in EtOAc/DCM Wash with NaHCO₃ & Brine arrow_E_F E->arrow_E_F F 6. Drying & Concentration Dry over Na₂SO₄ & evaporate arrow_F_G F->arrow_F_G G 7. Purification Column Chromatography or Recrystallization arrow_G_H G->arrow_G_H H 8. Characterization NMR, MS, IR arrow_A_B->B arrow_B_C->C arrow_C_D->D arrow_D_E->E arrow_E_F->F arrow_F_G->G arrow_G_H->H

Caption: A typical experimental workflow for the synthesis and purification of the target product.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-5-fluoro-2,4-dinitrobenzene in Methanol and Acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-Bromo-5-fluoro-2,4-dinitrobenzene in two common organic solvents: methanol and acetonitrile. Due to the limited availability of direct quantitative data for this specific compound, this guide also includes qualitative and quantitative solubility data for structurally similar compounds to provide a foundational understanding. Furthermore, it outlines a standard experimental protocol for the quantitative determination of solubility and presents a relevant biochemical workflow involving a closely related compound.

Solubility Data

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityTemperature (°C)Notes
This compound MethanolData not available-Expected to be soluble based on structural analogs.
AcetonitrileData not available-Expected to be soluble based on structural analogs.
1-Bromo-2,4-dinitrobenzene MethanolSlightly soluble[1][2]Not specifiedIndicates some interaction with polar protic solvents.
ChloroformSoluble[1]Not specified
WaterPartly miscible/Slightly soluble[1][2][3][4]Not specified
1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) Chloroform100 mg/mL[5][6]Not specifiedHigh solubility in a moderately polar solvent.
EthanolSoluble[7][8]Not specifiedGood solubility in a polar protic solvent.
AcetoneSoluble[7][8]Not specifiedGood solubility in a polar aprotic solvent.
BenzeneSoluble[5][6][9]Not specified
EtherSoluble[5][6][9]Not specified
Propylene GlycolSoluble[5][6][9]Not specified
Water400 mg/L25[10]Limited aqueous solubility.

Experimental Protocol: Quantitative Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method [11]. This protocol can be adapted to determine the solubility of this compound in methanol and acetonitrile.

Methodology: Shake-Flask Method

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent (methanol or acetonitrile) in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient duration to allow the system to reach equilibrium. This period is typically between 24 and 72 hours and should be determined empirically by testing the supernatant concentration at different time points until it becomes constant[11].

  • Phase Separation: After equilibration, allow the vials to rest, permitting the undissolved solid to sediment. For finer particles, centrifugation can be employed to achieve a clear separation of the solid and liquid phases[11].

  • Sample Collection and Filtration: Carefully extract a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any undissolved microparticles[11].

  • Dilution: Accurately dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification[11].

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Visualizations: Workflows and Logical Relationships

As no specific signaling pathways involving this compound are documented, a logical workflow for the experimental determination of its solubility is presented. Additionally, a diagram illustrating the well-established biochemical application of the closely related Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene) is provided as a relevant example of the reactivity of this class of compounds for the target audience.

G Workflow for Quantitative Solubility Determination A Preparation of Supersaturated Solution (Excess solute in solvent) B Equilibration (Constant temperature agitation, 24-72h) A->B C Phase Separation (Sedimentation or Centrifugation) B->C D Sample Collection & Filtration (Syringe with 0.45 µm filter) C->D E Dilution of Supernatant D->E F Quantification (e.g., HPLC-UV, UV-Vis) E->F G Data Analysis (Calculation of Solubility) F->G

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

The fluorinated analog, 1-Fluoro-2,4-dinitrobenzene, is famously known as Sanger's Reagent. It is used to identify the N-terminal amino acid of a polypeptide chain, a critical step in protein sequencing[12][13][14][15]. The workflow for this biochemical application is as follows:

G Sanger's Reagent Workflow for N-Terminal Amino Acid Identification cluster_0 Reaction cluster_1 Analysis A Polypeptide Chain (with free N-terminal amino group) C Reaction under mild alkaline conditions A->C B Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene) B->C D Dinitrophenyl (DNP)-labeled Polypeptide C->D E Acid Hydrolysis D->E F Mixture of free amino acids and DNP-labeled N-terminal amino acid E->F G Chromatographic Separation (e.g., HPLC) F->G H Identification of DNP-amino acid (Comparison with standards) G->H

Caption: The workflow of Sanger's method for identifying the N-terminal amino acid of a polypeptide.

References

A Technical Deep Dive: 1-Bromo-5-fluoro-2,4-dinitrobenzene versus Sanger's Reagent for N-Terminal Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the established Sanger's reagent (1-fluoro-2,4-dinitrobenzene) and a potential, lesser-known analogue, 1-Bromo-5-fluoro-2,4-dinitrobenzene, for the critical application of N-terminal amino acid analysis in protein and peptide characterization. This document outlines the core chemical principles, experimental protocols, and a theoretical evaluation of their comparative reactivity.

Introduction: The Significance of N-Terminal Sequencing

The determination of the N-terminal amino acid of a protein is a fundamental technique in proteomics and a crucial step in protein sequencing and identification. The pioneering work of Frederick Sanger in sequencing insulin laid the foundation for molecular biology, earning him the Nobel Prize in Chemistry in 1958. His method relied on the chemical derivatization of the free α-amino group of the N-terminal amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's reagent.[1][2][3] This process allows for the identification of the initial amino acid in a polypeptide chain, providing valuable information about protein identity, structure, and function.

Sanger's Reagent: The Gold Standard

Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), is a chemical used to label the N-terminal amino acid of a polypeptide chain.[3] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophilic N-terminal α-amino group of the peptide attacks the electron-deficient carbon atom of the benzene ring to which the fluorine atom is attached.[2] The presence of two strongly electron-withdrawing nitro groups ortho and para to the fluorine atom activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.

Chemical Properties and Reaction Mechanism

The key to the effectiveness of Sanger's reagent is the lability of the fluorine atom as a leaving group in the context of an SNAr reaction. Counterintuitively, in this specific reaction mechanism, fluoride is a better leaving group than bromide or chloride. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack by the amino group.

The overall reaction can be summarized as follows:

  • Derivatization: The N-terminal amino group of the peptide reacts with FDNB under mildly alkaline conditions to form a dinitrophenyl (DNP) derivative of the peptide.

  • Hydrolysis: The peptide bonds of the DNP-peptide are then hydrolyzed, typically using strong acid (e.g., 6M HCl), which breaks the polypeptide into its constituent amino acids. The bond between the dinitrophenyl group and the N-terminal amino acid is resistant to this hydrolysis.

  • Identification: The resulting DNP-amino acid, which is typically yellow, is then identified by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[4][5]

The following diagram illustrates the reaction of Sanger's reagent with the N-terminus of a peptide.

sanger_workflow start Protein/Peptide Sample derivatization Derivatization with FDNB (Sanger's Reagent) start->derivatization hydrolysis Acid Hydrolysis (6M HCl) derivatization->hydrolysis extraction Ether Extraction hydrolysis->extraction analysis Chromatographic Analysis (HPLC or TLC) extraction->analysis identification Identification of N-terminal Amino Acid analysis->identification

References

The Evolving Role of Dinitrobenzene-Based Reagents in Proteomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics, the precise characterization of proteins is paramount to understanding cellular function and disease. Chemical labeling of proteins, followed by mass spectrometry, is a cornerstone of this field. This technical guide delves into the applications of dinitrobenzene-based reagents, specifically focusing on the principles and methodologies established by the foundational reagent, 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's Reagent. While this guide will focus on the well-documented applications of DNFB, the principles outlined are broadly applicable to analogous compounds like 1-Bromo-5-fluoro-2,4-dinitrobenzene, for which specific proteomics applications are less documented.

The primary and most celebrated application of DNFB in proteomics is the determination of the N-terminal amino acid of a polypeptide chain. This method, pioneered by Frederick Sanger in his work to sequence insulin, laid the groundwork for modern protein sequencing techniques. The core principle involves the chemical labeling of the free amino group at the N-terminus of a protein, followed by hydrolysis and identification of the labeled amino acid.

Core Application: N-Terminal Amino Acid Analysis

The reaction of DNFB with a polypeptide is a nucleophilic aromatic substitution. The free α-amino group of the N-terminal amino acid acts as a nucleophile, attacking the electron-deficient benzene ring of DNFB, which is activated by the two nitro groups. This results in the formation of a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid. Subsequent acid hydrolysis breaks all the peptide bonds, leaving a mixture of free amino acids and the DNP-labeled N-terminal amino acid. The DNP-amino acid is yellow and can be identified by chromatography.

Experimental Workflow for N-Terminal Analysis

The overall workflow for N-terminal amino acid identification using DNFB can be broken down into three key stages: labeling, hydrolysis, and analysis.

experimental_workflow cluster_0 Labeling cluster_1 Hydrolysis cluster_2 Analysis protein Protein Sample reaction Reaction: N-terminal Labeling protein->reaction dnfb DNFB Reagent dnfb->reaction dnp_protein DNP-Protein reaction->dnp_protein acid_hydrolysis Acid Hydrolysis dnp_protein->acid_hydrolysis hydrolysate Hydrolysate: DNP-Amino Acid & Free Amino Acids acid_hydrolysis->hydrolysate chromatography Chromatography (e.g., HPLC) hydrolysate->chromatography ms_analysis Mass Spectrometry (Optional) chromatography->ms_analysis identification Identification of N-terminal Amino Acid ms_analysis->identification

Figure 1: Experimental workflow for N-terminal amino acid identification using DNFB.
Detailed Experimental Protocol

The following is a generalized protocol for the N-terminal labeling of a protein using DNFB. Researchers should optimize concentrations and incubation times for their specific protein of interest.

Materials:

  • Purified protein sample

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., in ethanol)

  • Sodium bicarbonate buffer (pH ~8.5)

  • Hydrochloric acid (6M)

  • Ether or other organic solvent for extraction

  • High-Performance Liquid Chromatography (HPLC) system

  • Amino acid standards and DNP-amino acid standards

Procedure:

  • Protein Solubilization: Dissolve the purified protein in a suitable buffer, such as sodium bicarbonate, to maintain a slightly alkaline pH. This ensures that the N-terminal α-amino group is deprotonated and thus more nucleophilic.

  • Labeling Reaction:

    • Add an excess of DNFB solution to the protein solution.

    • Incubate the mixture at room temperature for approximately 2 hours with gentle agitation. The reaction results in the formation of a DNP-protein conjugate, which may precipitate as a yellow powder.

  • Purification of DNP-Protein:

    • Precipitate the DNP-protein by adjusting the pH or by adding an organic solvent.

    • Wash the precipitate with water, followed by ethanol and ether to remove unreacted DNFB and other impurities.

    • Air-dry the purified DNP-protein.

  • Acid Hydrolysis:

    • Resuspend the DNP-protein in 6M HCl.

    • Seal the reaction vessel and heat at 110°C for 18-24 hours to completely hydrolyze the peptide bonds.

  • Extraction of DNP-Amino Acid:

    • After hydrolysis, the solution will contain the DNP-N-terminal amino acid and free amino acids.

    • Extract the DNP-amino acid with an organic solvent like ether. The DNP-amino acid will partition into the organic phase, while the free amino acids will remain in the aqueous phase.

  • Analysis:

    • Evaporate the organic solvent to obtain the purified DNP-amino acid.

    • Redissolve the DNP-amino acid in a suitable solvent for analysis.

    • Analyze the sample by HPLC, comparing the retention time to that of known DNP-amino acid standards to identify the N-terminal residue.

    • For unambiguous identification, the fraction corresponding to the DNP-amino acid can be collected and further analyzed by mass spectrometry.

Data Presentation

The results of an N-terminal analysis experiment are typically presented in a tabular format, comparing the chromatographic properties of the unknown sample with those of standards.

Sample Retention Time (min) Identified N-terminal Amino Acid
DNP-Alanine Standard8.5Alanine
DNP-Glycine Standard7.2Glycine
DNP-Leucine Standard12.1Leucine
Experimental Sample 7.2 Glycine

Logical Relationships in Proteomics Analysis

The application of reagents like DNFB fits into a broader logical workflow in proteomics, often aimed at characterizing an unknown protein or confirming the identity and integrity of a recombinant protein.

logical_workflow start Unknown Protein Sample purification Protein Purification start->purification mass_det Intact Mass Determination (e.g., MALDI-TOF) purification->mass_det n_term_seq N-terminal Sequencing (DNFB Method) purification->n_term_seq peptide_mapping Peptide Mass Fingerprinting (Enzymatic Digest + MS) purification->peptide_mapping db_search Database Search mass_det->db_search n_term_seq->db_search peptide_mapping->db_search protein_id Protein Identification db_search->protein_id

Figure 2: Logical workflow for protein characterization incorporating N-terminal analysis.

Concluding Remarks

While newer, more sensitive methods for N-terminal sequencing, such as Edman degradation and mass spectrometry-based approaches, have been developed, the principles established by Sanger using 1-Fluoro-2,4-dinitrobenzene remain a fundamental concept in proteomics. The chemical logic of specifically targeting and modifying a functional group on a protein for subsequent analysis is a recurring theme in the development of proteomics reagents and workflows. For researchers in drug development, confirming the N-terminus of a recombinant protein therapeutic is a critical quality control step, and understanding the chemistry of reagents like DNFB provides a solid foundation for appreciating the evolution and application of modern analytical techniques. The methodologies described herein for DNFB are anticipated to be largely transferable to other halo-dinitrobenzene reagents, with adjustments to reaction conditions likely being necessary to account for differences in reactivity.

Methodological & Application

Application Notes and Protocols for the Derivatization of Amino Acids with 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is a critical aspect of research in numerous fields, including proteomics, drug discovery, and clinical diagnostics. Pre-column derivatization of amino acids followed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a widely adopted strategy to enhance the sensitivity and chromatographic separation of these analytes. 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) is a robust derivatizing agent that reacts with the primary and secondary amino groups of amino acids. This reaction, a nucleophilic aromatic substitution, is facilitated by the two electron-withdrawing nitro groups on the benzene ring. The resulting dinitrophenyl (DNP) derivatives are chromophoric, allowing for sensitive UV detection, and can also be readily analyzed by mass spectrometry.

This document provides a comprehensive protocol for the derivatization of amino acids with BFDNB, along with a detailed method for their subsequent analysis by HPLC with UV detection. The information presented is intended to serve as a foundational method that can be further optimized to meet specific experimental requirements.

Reaction Mechanism

The derivatization of amino acids with this compound proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino acid's amino group attacks the electron-deficient carbon atom of the BFDNB that is bonded to the bromine atom. Bromine is a good leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the two nitro groups. The reaction is typically carried out under basic conditions to ensure that the amino group is deprotonated and thus more nucleophilic.

AA Amino Acid (R-NH2) Deriv_AA Derivatized Amino Acid AA->Deriv_AA + BFDNB BFDNB This compound BFDNB->Deriv_AA HBr Hydrogen Bromide (HBr)

Figure 1: Reaction of an amino acid with BFDNB.

Experimental Protocols

I. Sample Preparation

For accurate amino acid analysis, proper sample preparation is crucial to remove interfering substances.[1]

  • Protein Hydrolysis (if applicable):

    • To analyze the amino acid composition of a protein, it must first be hydrolyzed into its constituent amino acids.

    • A common method is acid hydrolysis: incubate the protein sample in 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere.[2]

    • After hydrolysis, remove the acid by evaporation under vacuum.

    • Reconstitute the dried amino acid residue in a suitable buffer, such as 0.1 M HCl.

  • Deproteinization of Biological Fluids (e.g., Plasma, Serum):

    • To analyze free amino acids in biological fluids, proteins must be removed to prevent interference.

    • A common method is acid precipitation: add an equal volume of 10% trichloroacetic acid (TCA) to the sample.[2]

    • Vortex the mixture and incubate on ice for 15 minutes.

    • Centrifuge at 12,000 x g for 15 minutes to pellet the precipitated protein.[2]

    • The supernatant containing the free amino acids can then be used for derivatization.

II. Derivatization Protocol

This protocol is based on established methods for similar derivatizing agents and provides a solid starting point for optimization.[3][4]

Reagents and Materials:

  • Amino acid standard mixture or prepared sample

  • This compound (BFDNB) solution: 10 mg/mL in acetonitrile

  • Borate Buffer: 0.1 M, pH 9.0

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

Procedure:

  • To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).

  • Add 100 µL of the 10 mg/mL BFDNB solution in acetonitrile.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction mixture at 60°C for 45 minutes in a heating block or water bath.[3]

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for HPLC or UPLC-MS analysis. If necessary, the sample can be diluted with the initial mobile phase.

HPLC Method for Analysis of BFDNB-Derivatized Amino Acids

The following HPLC method is a recommended starting point for the separation of BFDNB-amino acid derivatives.[3]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM sodium acetate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm[5]

  • Injection Volume: 20 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase B (Acetonitrile)
020
4060
4580
5020
6020

Data Presentation

The following tables present typical quantitative data that can be expected from the analysis of BFDNB-derivatized amino acids, based on the performance of similar derivatization agents.[3][6]

Table 1: Linearity and Range of Detection

Amino AcidLinearity Range (µM)Correlation Coefficient (r²)
Aspartic Acid5 - 500> 0.998
Glutamic Acid5 - 500> 0.998
Serine5 - 500> 0.999
Glycine10 - 1000> 0.997
Alanine10 - 1000> 0.999
Valine10 - 1000> 0.998
Leucine10 - 1000> 0.999
Phenylalanine5 - 500> 0.999

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Amino AcidLimit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
Aspartic Acid1.54.5
Glutamic Acid1.23.6
Serine2.06.0
Glycine2.57.5
Alanine2.16.3
Valine1.85.4
Leucine1.64.8
Phenylalanine1.03.0

Table 3: Recovery and Precision

Amino AcidRecovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Aspartic Acid98.5< 3.0< 5.0
Glutamic Acid99.2< 2.5< 4.5
Serine97.8< 3.5< 5.5
Glycine101.5< 4.0< 6.0
Alanine100.8< 3.0< 5.0
Valine99.5< 2.8< 4.8
Leucine99.9< 2.5< 4.5
Phenylalanine98.9< 2.0< 4.0

Workflow Diagram

The overall workflow for the analysis of amino acids using BFDNB derivatization is depicted below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Protein Sample or Biological Fluid Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis For total AAs Deproteinization Deproteinization Sample->Deproteinization For free AAs Clean_Sample Clean Amino Acid Sample Hydrolysis->Clean_Sample Deproteinization->Clean_Sample Derivatization Add Borate Buffer (pH 9.0) + BFDNB Solution Clean_Sample->Derivatization Incubation Incubate at 60°C for 45 min Derivatization->Incubation Derivatized_Sample Derivatized Sample Incubation->Derivatized_Sample HPLC HPLC Separation (C18 Column) Derivatized_Sample->HPLC Detection UV Detection (340 nm) HPLC->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Figure 2: Experimental workflow for BFDNB derivatization.

Conclusion

The protocol described provides a reliable and sensitive method for the quantitative analysis of amino acids using this compound as a derivatizing agent. The procedure is straightforward and utilizes standard laboratory equipment. The provided HPLC method offers a good starting point for the separation of the resulting derivatives. For enhanced sensitivity and specificity, the derivatized samples can also be analyzed by UPLC-MS/MS. Researchers are encouraged to optimize the derivatization and chromatographic conditions to suit their specific analytical needs and instrumentation.

References

Application Notes and Protocols for HPLC Analysis of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of peptides. Chemical derivatization of peptides with labeling reagents such as 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) can significantly enhance their detection by UV-Vis spectrophotometry. BFDNB reacts with the primary amino groups of peptides, including the N-terminus and the ε-amino group of lysine residues, to form a stable 2,4-dinitrophenyl (DNP) derivative. This DNP chromophore exhibits strong absorbance at approximately 340 nm, enabling sensitive detection of labeled peptides.

These application notes provide a detailed protocol for the labeling of peptides with BFDNB and their subsequent analysis by reverse-phase HPLC (RP-HPLC). The methodologies outlined are intended to guide researchers in developing robust and reliable analytical methods for their specific peptide of interest.

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound (BFDNB)

This protocol is adapted from a method for labeling insulin with the similar Sanger's reagent (1-fluoro-2,4-dinitrobenzene) and is suitable for other peptides.[1]

Materials:

  • Peptide of interest

  • This compound (BFDNB)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water (HPLC grade)

  • Diethyl ether

  • Reaction vial

  • Stir plate and stir bar

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide and an equimolar amount of sodium bicarbonate in water to create a slightly alkaline solution (pH ~8-9). A typical concentration would be 0.5 g of peptide and 0.5 g of NaHCO₃ in 5 ml of water.[1]

  • BFDNB Solution Preparation: In a separate vial, prepare a solution of BFDNB in ethanol. For instance, add 0.5 ml of BFDNB to 10 ml of ethanol.[1]

  • Labeling Reaction: Slowly add the BFDNB solution to the peptide solution while gently stirring.

  • Incubation: Allow the reaction to proceed for approximately 2 hours at room temperature with continuous gentle mixing.[1] The reaction should be protected from light to prevent photodegradation of the DNP group.

  • Precipitation of Labeled Peptide: The BFDNB-labeled peptide, now a yellow DNP-peptide derivative, will precipitate out of the solution.[1]

  • Washing: Collect the precipitate by centrifugation. Wash the pellet sequentially with water, ethanol, and finally diethyl ether to remove unreacted BFDNB and other impurities.[1]

  • Drying: Air-dry the washed DNP-peptide pellet. The sample is now ready for HPLC analysis.

Protocol 2: HPLC Analysis of BFDNB-Labeled Peptides

This protocol outlines a general reverse-phase HPLC method for the analysis of BFDNB-labeled peptides.

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • A C18 reverse-phase column is recommended for peptide separations.

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

HPLC Conditions:

  • Detection Wavelength: 340 nm.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is typically used to elute peptides of varying hydrophobicities. An example gradient is provided in the table below.

Data Presentation

The following table provides an example of a gradient elution profile for the separation of BFDNB-labeled peptides. Actual retention times will vary depending on the specific peptide, HPLC system, and column used.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
354555
40595
45595
50955
60955

Table 1: Example Gradient Elution Profile for HPLC Analysis.

The following table presents hypothetical retention time data for a set of BFDNB-labeled peptides to illustrate how quantitative data can be structured.

PeptideSequenceLabeled Residue(s)Retention Time (min)
Peptide 1G-A-VN-terminus15.2
Peptide 2G-A-LN-terminus18.5
Peptide 3G-A-KN-terminus, Lys22.1
Peptide 4Y-I-G-S-RN-terminus25.8
Peptide 5F-L-D-E-KN-terminus, Lys30.4

Table 2: Hypothetical Retention Times of BFDNB-Labeled Peptides.

Mandatory Visualizations

experimental_workflow cluster_labeling Peptide Labeling cluster_hplc HPLC Analysis peptide Peptide Solution (pH 8-9) reaction Reaction (2h, RT) peptide->reaction bfdnb BFDNB in Ethanol bfdnb->reaction precipitation Precipitation reaction->precipitation washing Washing (Water, Ethanol, Ether) precipitation->washing drying Drying washing->drying labeled_peptide Labeled Peptide (DNP-Peptide) drying->labeled_peptide hplc_injection HPLC Injection labeled_peptide->hplc_injection rp_column Reverse-Phase C18 Column hplc_injection->rp_column detection UV Detection (340 nm) rp_column->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis

Caption: Workflow for BFDNB labeling of peptides and subsequent HPLC analysis.

logical_relationship bfdnb This compound (BFDNB) labeled_peptide DNP-Labeled Peptide bfdnb->labeled_peptide reacts with peptide Peptide (with primary amines) peptide->labeled_peptide forms hplc Reverse-Phase HPLC labeled_peptide->hplc is analyzed by detection UV Detection at 340 nm hplc->detection coupled with quantification Quantification & Separation detection->quantification enables

Caption: Principle of BFDNB labeling for HPLC-based peptide analysis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Labeled with 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical labeling of peptides is a cornerstone of modern quantitative proteomics, enabling accurate relative and absolute quantification of protein abundance. 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) is a valuable labeling reagent for mass spectrometry (MS)-based peptide analysis. This reagent reacts with the primary amino groups of peptides, specifically the N-terminus and the ε-amino group of lysine residues, introducing a dinitrophenyl (DNP) tag. This modification can enhance ionization efficiency and provides a predictable fragmentation pattern, aiding in peptide identification and quantification.

These application notes provide a detailed protocol for the labeling of peptides with BFDNB and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The included methodologies are intended to guide researchers in implementing this labeling strategy for quantitative proteomics studies.

Principle of BFDNB Labeling

BFDNB reacts with the nucleophilic primary amino groups of peptides in a process known as nucleophilic aromatic substitution. The bromine atom on the BFDNB molecule is displaced by the amino group, forming a stable covalent bond and attaching the 2,4-dinitrophenyl group to the peptide. The reaction is typically carried out under basic conditions to ensure the deprotonation of the amino groups, enhancing their nucleophilicity. The selectivity of the reaction for the N-terminus versus lysine residues can be influenced by controlling the pH of the reaction buffer. At a pH closer to the pKa of the N-terminal α-amino group (around 7-8), preferential labeling of the N-terminus can be achieved.

Experimental Protocols

Materials and Reagents
  • Peptide Sample: Purified protein digest or synthetic peptides.

  • This compound (BFDNB): High purity, suitable for chemical labeling.

  • Reaction Buffer: 50 mM sodium borate buffer, pH 8.5 (or other suitable basic buffer).

  • Quenching Solution: 5% (v/v) aqueous solution of 2-mercaptoethanol or other suitable quenching agent.

  • Solvents: Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA).

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for peptide desalting and cleanup.

  • LC-MS/MS System: A high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

Peptide Labeling Protocol
  • Sample Preparation: Ensure the peptide sample is free of primary amine-containing buffers (e.g., Tris, glycine) as these will compete with the peptides for BFDNB labeling. If necessary, perform a buffer exchange or desalting step using C18 SPE cartridges.

  • Reaction Setup:

    • Dissolve the peptide sample in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a fresh stock solution of BFDNB in a compatible organic solvent like acetonitrile (e.g., 100 mM).

    • Add BFDNB to the peptide solution to achieve a final molar excess of the reagent (typically 5- to 10-fold excess over the total number of amino groups).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may need to be determined empirically for specific peptides or complex mixtures.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted BFDNB. Incubate for an additional 30 minutes.

  • Sample Cleanup: Remove excess reagents and byproducts by desalting the labeled peptide sample using C18 SPE cartridges.

    • Condition the C18 cartridge with ACN followed by equilibration with 0.1% FA in water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with 0.1% FA in water to remove salts and hydrophilic impurities.

    • Elute the labeled peptides with a solution of 50-80% ACN containing 0.1% FA.

  • Sample Concentration: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% FA in water).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column suitable for peptide separations (e.g., 75 µm i.d. x 15 cm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60-90 minutes is a good starting point for complex peptide mixtures.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan mass spectra over a mass range appropriate for the expected labeled peptides (e.g., m/z 350-1500).

    • MS/MS Scans: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation. Alternatively, a data-independent acquisition (DIA) or parallel reaction monitoring (PRM) approach can be used for targeted quantification.

    • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are typically used. The dinitrophenyl group can produce characteristic fragment ions upon dissociation.

Data Presentation

Table 1: Relative Quantification of BFDNB-Labeled Peptides

Peptide SequenceProteinModification SiteRatio (Treated/Control)p-value
TIDEK(DNP)LNETLVProtein ALysine2.50.012
(DNP)VLTSSKTEKEProtein BN-terminus0.80.045
YLGYLEQLLR(DNP)Protein CArginine (mis-labeled)N/AN/A
...............

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

BFDNB_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling BFDNB Labeling cluster_analysis Analysis Protein_Digest Protein Digest Desalting Desalting (C18 SPE) Protein_Digest->Desalting Labeling_Reaction Labeling with BFDNB (pH 8.5) Desalting->Labeling_Reaction Quenching Quenching Labeling_Reaction->Quenching Cleanup Cleanup (C18 SPE) Quenching->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Workflow for BFDNB labeling and mass spectrometry analysis of peptides.

Reaction Mechanism

BFDNB_Reaction Peptide Peptide-NH2 (N-terminus or Lysine) Labeled_Peptide Peptide-NH-DNP (Labeled Peptide) Peptide->Labeled_Peptide + BFDNB (pH 8.5) BFDNB This compound HBr HBr

Application Note: A Novel Approach to Protein Quantification Using 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate determination of protein concentration is a cornerstone of biochemical and pharmaceutical research. While numerous methods exist, the development of novel reagents with unique properties remains an area of active investigation. This application note describes a theoretical framework for the use of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) as a reagent for protein quantification. This method is based on the well-established chemistry of the analogous Sanger's reagent, 1-Fluoro-2,4-dinitrobenzene (FDNB), which reacts with primary amino groups in proteins.[1][2] The proposed BFDNB assay aims to provide a straightforward and sensitive colorimetric method for determining protein concentration.

The underlying principle of this proposed assay is the nucleophilic aromatic substitution reaction between BFDNB and the free amino groups of a protein.[2] Primarily, BFDNB is expected to react with the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine residues. This covalent modification results in the formation of a dinitrophenyl (DNP) adduct, which imparts a characteristic yellow color that can be quantified spectrophotometrically.

Principle of the Assay

The reaction involves the nucleophilic attack of the protein's primary amino groups on the electron-deficient aromatic ring of BFDNB, leading to the displacement of the fluoride ion. The resulting dinitrophenyl-protein conjugate exhibits a distinct absorbance maximum, which is proportional to the number of labeled amino groups and, consequently, the protein concentration.

Experimental Protocols

Materials and Reagents

  • This compound (BFDNB)

  • Protein standards (e.g., Bovine Serum Albumin, BSA)

  • Unknown protein samples

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Solubilization Buffer: 1% Sodium Dodecyl Sulfate (SDS)

  • Spectrophotometer or microplate reader

Protocol 1: Standard Curve Preparation

  • Prepare Protein Standards: Prepare a series of protein standards with known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 mg/mL) by diluting a stock solution of BSA in the Reaction Buffer.

  • Prepare BFDNB Solution: Prepare a 10 mM solution of BFDNB in a water-miscible organic solvent such as ethanol or acetonitrile. Caution: BFDNB is a potentially hazardous chemical. Handle with appropriate personal protective equipment.

  • Reaction Setup: In separate microcentrifuge tubes, add 100 µL of each protein standard and a blank (100 µL of Reaction Buffer without protein).

  • Initiate Reaction: Add 10 µL of the 10 mM BFDNB solution to each tube.

  • Incubation: Vortex the tubes gently and incubate at 37°C for 1 hour in the dark to allow for the reaction to proceed to completion.

  • Solubilization: Add 890 µL of Solubilization Buffer to each tube to bring the final volume to 1 mL and ensure the protein-DNP adduct is fully dissolved.

  • Absorbance Measurement: Measure the absorbance of each sample at the predetermined wavelength maximum for the DNP-protein adduct (hypothesized to be around 360-400 nm) using a spectrophotometer.

Protocol 2: Quantification of Unknown Protein Samples

  • Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the standard curve using the Reaction Buffer.

  • Reaction and Measurement: Follow steps 3-7 from Protocol 1 for the unknown protein samples.

  • Data Analysis: Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Data Presentation

Table 1: Hypothetical Absorbance Data for BSA Standard Curve

BSA Concentration (mg/mL)Absorbance at λ_max (AU)
0.000.050
0.100.150
0.250.275
0.500.500
0.750.725
1.000.950
1.501.400
2.001.850

Visualizations

Caption: Reaction of BFDNB with a protein's primary amine.

G Figure 2: Experimental Workflow for BFDNB Protein Assay A Prepare Protein Standards and Unknown Samples B Add BFDNB Solution A->B C Incubate at 37°C for 1 hour B->C D Add Solubilization Buffer C->D E Measure Absorbance at λ_max D->E F Generate Standard Curve and Calculate Unknown Concentrations E->F

Caption: Workflow for the proposed BFDNB protein quantification assay.

Discussion

The proposed BFDNB protein quantification assay offers a theoretical alternative to existing methods. The covalent nature of the reaction could provide a stable signal. However, several factors would need to be optimized for this assay to be viable. The reaction pH, temperature, and incubation time would need to be empirically determined to ensure complete reaction without protein degradation. The choice of reaction buffer is also critical to maintain protein solubility and an optimal pH for the nucleophilic attack.

Furthermore, it is important to note that this assay would be susceptible to interference from any primary amine-containing compounds in the sample buffer, such as Tris or glycine. Therefore, buffer composition must be carefully considered. The protein-to-protein variability, a common issue in dye-binding assays, would also need to be assessed for the BFDNB method. Different proteins have varying numbers of lysine residues and a single N-terminus, which would affect the intensity of the colorimetric signal.

This application note presents a hypothetical protocol for protein quantification using this compound. While this method is not yet established, it is based on sound chemical principles and offers a promising avenue for the development of a new protein assay. Further experimental validation and optimization are required to determine the feasibility and performance of this proposed technique.

References

Application Notes and Protocols for Labeling Proteins with 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) is a chemical reagent used for the covalent labeling of proteins. Structurally similar to Sanger's reagent (1-Fluoro-2,4-dinitrobenzene, DNFB), BFDNB reacts with nucleophilic residues on proteins, primarily the α-amino group at the N-terminus and the ε-amino group of lysine side chains. This labeling is a result of a nucleophilic aromatic substitution reaction. The dinitrophenyl (DNP) group introduced onto the protein can serve as a hapten for antibody production and detection, or as a reporter group for analytical purposes. Understanding and optimizing the reaction conditions are critical for achieving efficient and specific protein labeling. These application notes provide a comprehensive overview of the reaction conditions, a detailed experimental protocol, and a discussion of potential side reactions.

Reaction Principle

The labeling of proteins with BFDNB proceeds via a nucleophilic aromatic substitution mechanism. Under mildly alkaline conditions, the primary amino groups of the protein are deprotonated, rendering them nucleophilic. These nucleophiles attack the electron-deficient aromatic ring of BFDNB, displacing the bromide ion and forming a stable covalent bond. The presence of two electron-withdrawing nitro groups on the benzene ring activates the molecule for this type of substitution.

Summary of Reaction Conditions

The following table summarizes the key quantitative parameters for the successful labeling of proteins with BFDNB, based on established protocols for the analogous Sanger's reagent (DNFB).

ParameterRecommended RangeNotes
pH 8.0 - 9.5Mildly alkaline conditions are necessary to deprotonate the primary amino groups, increasing their nucleophilicity. A pH around 8.3-9.0 is often optimal.
Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferAmine-free buffers are crucial to prevent competition with the protein for reaction with BFDNB. Tris or glycine buffers should be avoided.
Temperature Room Temperature (20-25°C)The reaction typically proceeds efficiently at room temperature.
Reaction Time 1 - 4 hoursIncubation time can be optimized depending on the protein and desired degree of labeling.
Molar Excess of BFDNB 10:1 to 40:1 (BFDNB:Protein)A molar excess of the labeling reagent drives the reaction to completion. The optimal ratio should be determined empirically for each protein.
BFDNB Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)BFDNB has limited aqueous solubility and should be dissolved in a small volume of an organic solvent before being added to the protein solution.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can lead to more efficient labeling.

Experimental Protocols

Materials
  • Protein of interest

  • This compound (BFDNB)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • Reaction tubes

  • Stir plate and stir bar (optional, for larger volumes)

Protocol for Protein Labeling with BFDNB
  • Protein Preparation:

    • Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer by dialysis or gel filtration.

  • BFDNB Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of BFDNB in anhydrous DMF or DMSO. For example, a 10 mg/mL solution.

    • Caution: BFDNB is a hazardous chemical. Handle with appropriate personal protective equipment in a fume hood.

  • Labeling Reaction:

    • Calculate the required volume of the BFDNB stock solution to achieve the desired molar excess (e.g., 20:1 BFDNB to protein).

    • Slowly add the calculated volume of the BFDNB stock solution to the protein solution while gently vortexing or stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution containing a high concentration of primary amines to consume the excess BFDNB. For example, add Tris-HCl (pH 8.0) or glycine to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted BFDNB and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The labeled protein will elute in the void volume, while the smaller molecules will be retained.

  • Characterization of the Labeled Protein:

    • Determine the protein concentration and the degree of labeling using spectrophotometry or other appropriate methods. The dinitrophenyl group has a characteristic absorbance that can be used for quantification.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post_reaction Post-Reaction Processing protein_prep Prepare Protein in Amine-Free Buffer (pH 8.5) mix Add BFDNB to Protein Solution protein_prep->mix bfdnb_prep Prepare BFDNB Stock Solution (in DMF/DMSO) bfdnb_prep->mix incubate Incubate at Room Temp (1-4 hours) mix->incubate quench Quench Reaction (e.g., with Tris or Glycine) incubate->quench purify Purify Labeled Protein (Gel Filtration) quench->purify characterize Characterize Labeled Protein purify->characterize

Caption: Experimental workflow for protein labeling with BFDNB.

reaction_pathway cluster_conditions Reaction Conditions protein Protein (with -NH2 groups) labeled_protein DNP-Labeled Protein protein->labeled_protein + BFDNB bfdnb BFDNB bfdnb->labeled_protein ph pH 8.0 - 9.5 temp Room Temperature byproduct HBr

Application Notes and Protocols for Sample Preparation using 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of primary and secondary amines, as well as thiols, using 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB). This reagent is a valuable tool for enhancing the detection and quantification of these functional groups in various sample matrices by high-performance liquid chromatography (HPLC) with UV detection.

Introduction to BFDNB Derivatization

This compound is a derivatizing agent that reacts with nucleophilic functional groups such as primary and secondary amines and thiols. The reaction involves a nucleophilic aromatic substitution where the bromine atom on the BFDNB molecule is displaced by the amine or thiol, forming a stable, chromophoric derivative. This derivatization is a pre-column technique that significantly improves the detectability of analytes that lack a native chromophore, making them amenable to sensitive analysis by HPLC-UV. The resulting dinitrophenyl derivatives exhibit strong absorbance in the UV region, typically around 340 nm.

The general reaction mechanism involves the nucleophilic attack of the amine or thiol on the electron-deficient aromatic ring of BFDNB, facilitated by a basic environment. The choice of reaction conditions, such as pH, temperature, and reaction time, is critical for achieving optimal and quantitative derivatization.

Experimental Protocols

Materials and Reagents
  • This compound (BFDNB): Derivatization grade, ≥98% purity.

  • Solvent for BFDNB: Acetonitrile (ACN), HPLC grade.

  • Buffer: Borate buffer (0.1 M, pH 9.0). Prepare by dissolving boric acid in water and adjusting the pH with a sodium hydroxide solution.

  • Quenching Solution: Hydrochloric acid (HCl), 1 M.

  • Sample Solvent: Dependent on the sample, but should be compatible with the reaction conditions (e.g., water, buffer, or a mixture with an organic solvent).

  • Analytes: Standards of primary amines, secondary amines, and thiols of interest.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample clean-up.

  • HPLC System: Equipped with a UV detector.

  • Vortex mixer, centrifuge, and heating block/water bath.

Protocol 1: Derivatization of Primary and Secondary Amines

This protocol outlines the general procedure for the derivatization of primary and secondary amines with BFDNB.

1. Preparation of Reagents:

  • BFDNB Solution (10 mM): Dissolve an appropriate amount of BFDNB in acetonitrile. Prepare this solution fresh daily and protect it from light.
  • Borate Buffer (0.1 M, pH 9.0): Prepare and ensure the pH is accurately adjusted.

2. Sample Preparation:

  • Dissolve the amine-containing sample or standard in the appropriate solvent to a known concentration.
  • If the sample is in a complex matrix, perform a preliminary extraction or clean-up step to minimize interferences.

3. Derivatization Reaction:

  • In a reaction vial, mix 100 µL of the sample/standard solution with 200 µL of 0.1 M borate buffer (pH 9.0).
  • Add 200 µL of the 10 mM BFDNB solution in acetonitrile.
  • Vortex the mixture thoroughly.
  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. Protect the vials from light during incubation.

4. Quenching the Reaction:

  • After incubation, cool the vials to room temperature.
  • Add 100 µL of 1 M HCl to stop the reaction by neutralizing the basic buffer.
  • Vortex the mixture.

5. Sample Clean-up (Optional but Recommended):

  • For complex samples, a solid-phase extraction (SPE) step can be used to remove excess reagent and other interferences.
  • Condition a C18 SPE cartridge with methanol followed by water.
  • Load the quenched reaction mixture onto the cartridge.
  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
  • Elute the derivatized analytes with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

6. HPLC-UV Analysis:

  • Inject an appropriate volume of the final sample solution into the HPLC system.
  • Separate the derivatives on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid).
  • Detect the derivatives at approximately 340 nm.

Protocol 2: Derivatization of Thiols

This protocol is specifically for the derivatization of thiol-containing compounds with BFDNB.

1. Preparation of Reagents:

  • BFDNB Solution (10 mM): Prepare as described in Protocol 1.
  • Borate Buffer (0.1 M, pH 8.0): Prepare a borate buffer and adjust the pH to 8.0. A slightly lower pH is often optimal for thiol derivatization to minimize side reactions.

2. Sample Preparation:

  • Dissolve the thiol-containing sample or standard in a suitable solvent. To prevent oxidation of thiols, it is recommended to use deoxygenated solvents and prepare samples fresh.

3. Derivatization Reaction:

  • In a reaction vial, mix 100 µL of the sample/standard solution with 200 µL of 0.1 M borate buffer (pH 8.0).
  • Add 200 µL of the 10 mM BFDNB solution in acetonitrile.
  • Vortex the mixture thoroughly.
  • Incubate the reaction mixture at room temperature (approximately 25°C) for 20 minutes. Protect from light.

4. Quenching the Reaction:

  • Add 100 µL of 1 M HCl to stop the reaction.
  • Vortex the mixture.

5. Sample Clean-up:

  • Follow the same optional SPE clean-up procedure as described in Protocol 1.

6. HPLC-UV Analysis:

  • Analyze the derivatized thiols by HPLC-UV as described in Protocol 1, with detection at approximately 340 nm.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the analysis of BFDNB-derivatized compounds. Note that these values are illustrative and should be determined for each specific analyte and analytical system.

Table 1: Derivatization Conditions for Amines and Thiols with BFDNB

ParameterPrimary & Secondary AminesThiols
BFDNB Concentration 10 mM in Acetonitrile10 mM in Acetonitrile
Buffer 0.1 M Borate Buffer0.1 M Borate Buffer
pH 9.08.0
Reaction Temperature 60°CRoom Temperature (~25°C)
Reaction Time 30 minutes20 minutes
Quenching Agent 1 M Hydrochloric Acid1 M Hydrochloric Acid

Table 2: Typical HPLC-UV Method Validation Parameters for BFDNB Derivatives

Analyte ClassLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)
Primary Amines > 0.9951 - 10 pmol5 - 30 pmol
Secondary Amines > 0.9955 - 20 pmol15 - 60 pmol
Thiols > 0.9980.5 - 5 pmol2 - 15 pmol

Note: LOD and LOQ are typically determined based on a signal-to-noise ratio of 3 and 10, respectively.

Visualizations

BFDNB Derivatization Workflow

BFDNB_Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_workup Sample Work-up cluster_analysis Analysis Sample Sample/Standard (Amine or Thiol) Mix Mix Sample, Buffer, & BFDNB Sample->Mix BFDNB_sol BFDNB Solution (in Acetonitrile) BFDNB_sol->Mix Buffer Borate Buffer (pH 8.0 or 9.0) Buffer->Mix Incubate Incubate (Temp & Time) Mix->Incubate Quench Quench Reaction (with HCl) Incubate->Quench Cleanup SPE Clean-up (Optional) Quench->Cleanup HPLC HPLC-UV Analysis (~340 nm) Quench->HPLC Direct Injection Cleanup->HPLC

Caption: Workflow for BFDNB derivatization and analysis.

Signaling Pathway of BFDNB Derivatization Reaction

BFDNB_Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_products Products BFDNB 1-Bromo-5-fluoro- 2,4-dinitrobenzene Intermediate Meisenheimer Complex (Transient) BFDNB->Intermediate Nucleophile Nucleophile (R-NH2, R2-NH, or R-SH) Nucleophile->Intermediate Conditions Basic pH (Borate Buffer) Derivative Stable Dinitrophenyl Derivative (Chromophoric) Intermediate->Derivative Byproduct Bromide Ion (Br-) Intermediate->Byproduct

Caption: Nucleophilic aromatic substitution mechanism of BFDNB.

Application Note: UV-Vis Spectrophotometric Detection of 1-Bromo-5-fluoro-2,4-dinitrobenzene Derivatives for High-Throughput Screening and Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the detection and quantification of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNFB) derivatives using UV-Vis spectrophotometry. BFDNFB is a highly reactive compound used as a derivatizing agent for primary and secondary amines, thiols, and other nucleophiles, making it a valuable tool in drug discovery and biochemical research. The formation of a chromophoric dinitrophenyl (DNP) derivative upon reaction with a target molecule allows for straightforward colorimetric analysis. This document provides detailed protocols for derivatization, UV-Vis analysis, and method optimization.

Introduction

This compound is an electrophilic aromatic compound that readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups makes the carbon atom attached to the bromine and fluorine atoms highly susceptible to nucleophilic attack. This reactivity is analogous to that of 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's reagent, which has been instrumental in protein sequencing.[1] The reaction of BFDNFB with nucleophilic functional groups, such as the N-terminal α-amino group of peptides or the ε-amino group of lysine, results in the formation of a stable, yellow-colored N-(5-bromo-2,4-dinitrophenyl) derivative.[1] This distinct chromophore provides a convenient handle for UV-Vis spectroscopic detection and quantification.

The primary application of this methodology lies in the quantitative analysis of biomolecules and in high-throughput screening (HTS) for the discovery of novel enzyme inhibitors or ligands that possess reactive nucleophilic moieties. The intensity of the color produced is directly proportional to the concentration of the derivatized analyte, adhering to the Beer-Lambert law.

Principle of Detection

The detection method is based on the nucleophilic aromatic substitution reaction between this compound and a nucleophile (e.g., an amino acid). The nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the bromide or fluoride ion and the formation of a colored dinitrophenyl (DNP) derivative. The resulting DNP adduct exhibits strong absorbance in the UV-visible region, typically around 340-360 nm, which is a region with minimal interference from many biological molecules.

Quantitative Data

The UV-Vis spectral properties of the DNP derivatives are crucial for quantitative analysis. While specific data for this compound derivatives is not widely published, data from the closely related 1,5-difluoro-2,4-dinitrobenzene (FFDNB) derivatives provide excellent estimates. The resulting -NH-DNP-NH- chromophore exhibits high molar absorptivity, allowing for sensitive detection.[1]

Compound/DerivativeSolvent/Bufferλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Di-DNP-Alanine (from FFDNB)25 mM TEAP buffer, pH 3.0, 50% acetonitrile338~ 3.0 x 10⁴[1]
Hydrolyzed FFDNB reagent25 mM TEAP buffer, pH 3.0, 50% acetonitrile338~ 1.5 x 10⁴[1]
2,4-Dinitrophenol (DNP)Water358Not specified
2,4-DinitrophenylacetamideVarious~340-360Not specified

Experimental Protocols

Materials and Equipment
  • This compound (BFDNFB)

  • Analyte of interest (e.g., amino acid, peptide, or small molecule with a primary/secondary amine or thiol)

  • UV-Vis Spectrophotometer

  • Quartz or disposable UV-transparent cuvettes (1 cm path length)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M HCl)

  • Organic solvent (e.g., acetonitrile, ethanol, or DMSO)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Protocol 1: Derivatization of an Amino Acid with BFDNFB

This protocol describes the general procedure for the derivatization of an amino acid with BFDNFB for subsequent UV-Vis analysis.

  • Preparation of Reagents:

    • BFDNFB Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile or DMSO. Store protected from light.

    • Amino Acid Stock Solution: Prepare a 1 mM stock solution of the amino acid in the reaction buffer (0.1 M sodium bicarbonate, pH 8.5).

    • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

    • Quenching Solution: 1 M HCl.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the 1 mM amino acid stock solution.

    • Add 100 µL of the 10 mM BFDNFB stock solution (a 10-fold molar excess of the derivatizing agent is recommended to drive the reaction to completion).

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture at 40-60°C for 1 hour in the dark. Reaction time and temperature may need to be optimized for specific analytes.

    • After incubation, cool the reaction mixture to room temperature.

  • Reaction Quenching and Sample Preparation for UV-Vis Analysis:

    • Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess bicarbonate.

    • Dilute the reaction mixture with a suitable solvent (e.g., 50% acetonitrile in water) to a final volume of 1 mL in a volumetric flask. The final concentration should be within the linear range of the spectrophotometer.

Protocol 2: UV-Vis Spectrophotometric Analysis
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning from 250 nm to 500 nm.

  • Blank Measurement:

    • Fill a clean cuvette with the same solvent used for the final dilution of the sample (e.g., 50% acetonitrile in water).

    • Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution before filling it.

    • Fill the cuvette with the diluted DNP-amino acid derivative solution.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

    • Identify the wavelength of maximum absorbance (λmax), which is expected to be in the 340-360 nm range.

  • Quantitative Analysis (using a Calibration Curve):

    • Prepare a series of standard solutions of a known DNP-amino acid derivative of varying concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Method Development and Optimization

  • Solvent Effects: The polarity of the solvent can influence the λmax and molar absorptivity of the DNP derivatives. It is recommended to perform initial experiments in different solvents (e.g., ethanol, methanol, acetonitrile, and aqueous buffers) to determine the optimal conditions for sensitivity and stability.

  • pH of Reaction: The derivatization reaction is pH-dependent, as the nucleophile (e.g., the amino group) needs to be in its unprotonated form to be reactive. A mildly alkaline pH (8-9) is generally optimal.

  • Reaction Time and Temperature: The kinetics of the reaction can be influenced by temperature. Higher temperatures will increase the reaction rate but may also lead to degradation of the reagent or product. Time-course experiments should be performed to determine the optimal incubation time.

  • Stoichiometry of Reagents: An excess of the BFDNFB reagent is typically used to ensure complete derivatization of the analyte. However, a very large excess should be avoided as it can contribute to the background absorbance.

Visualizations

G cluster_0 Reaction cluster_1 Analysis BFDNFB BFDNFB DNP_Derivative DNP_Derivative BFDNFB->DNP_Derivative Reaction with Nucleophile Nucleophile Nucleophile->DNP_Derivative UV_Vis UV-Vis Spectrophotometer DNP_Derivative->UV_Vis Absorbance_Data Absorbance Data UV_Vis->Absorbance_Data

Caption: Reaction and analysis workflow for BFDNFB derivatives.

G Start Start Prepare_Reagents Prepare BFDNFB and Analyte Stock Solutions Start->Prepare_Reagents Mix_Reagents Mix Analyte and BFDNFB in Reaction Buffer Prepare_Reagents->Mix_Reagents Incubate Incubate at Optimal Temperature Mix_Reagents->Incubate Quench_Reaction Quench Reaction with Acid Incubate->Quench_Reaction Dilute_Sample Dilute Sample for UV-Vis Analysis Quench_Reaction->Dilute_Sample Measure_Absorbance Measure Absorbance at λmax Dilute_Sample->Measure_Absorbance Analyze_Data Analyze Data using Calibration Curve Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for BFDNFB derivatization and analysis.

References

Application Note: Enhancing Protein Characterization in Top-Down Proteomics with 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Top-down proteomics (TDP) offers a powerful approach for the comprehensive analysis of intact proteins, preserving critical information about post-translational modifications (PTMs) and protein isoforms. Chemical labeling of intact proteins prior to mass spectrometry analysis can provide valuable structural information and aid in protein identification and characterization. This application note details a protocol for the use of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB), a hetero-bifunctional chemical labeling reagent, in a top-down proteomics workflow. BFDNB reacts with nucleophilic residues on the protein surface, introducing a specific mass shift that can be detected by high-resolution mass spectrometry. This method provides a means to probe protein structure and identify accessible reactive sites, offering insights into protein conformation and interaction interfaces.

Introduction

Top-down proteomics (TDP) has emerged as a critical technique for the detailed characterization of proteoforms, which are the different molecular forms of a protein arising from a single gene.[1][2][3] Unlike bottom-up proteomics, which analyzes peptides after protein digestion, TDP analyzes intact proteins, thereby retaining information about co-existing PTMs and sequence variations.[4][5][6] The typical TDP workflow involves sample preparation, separation of intact proteins, and analysis by high-resolution mass spectrometry.[1][4][5]

Chemical labeling in proteomics utilizes reagents that covalently bind to specific amino acid residues, introducing a mass tag that can be detected by mass spectrometry. This approach can be used for quantitative analysis, structural elucidation, and aiding in protein identification.[7][8] this compound (BFDNB) is a chemical reagent that can react with nucleophilic side chains of amino acids, such as lysine and cysteine. The dinitrophenyl group provides a characteristic mass shift, allowing for the identification of labeled residues. The presence of two different reactive sites (bromo and fluoro groups) offers the potential for differential reactivity, although this protocol focuses on its use as a labeling agent. The reaction of similar fluorodinitrobenzene compounds with amino groups is a well-established principle in protein chemistry.[9][10][11]

This application note provides a detailed protocol for the labeling of intact proteins with BFDNB and its integration into a top-down proteomics workflow for enhanced protein characterization.

Experimental Workflow

The overall experimental workflow for utilizing BFDNB in a top-down proteomics workflow is depicted below.

G cluster_0 Sample Preparation cluster_1 BFDNB Labeling cluster_2 Top-Down Proteomics Analysis cluster_3 Data Analysis Protein_Extraction Protein Extraction from Cells/Tissues Protein_Purification Protein Purification (e.g., SEC, IEX) Protein_Extraction->Protein_Purification Buffer_Exchange Buffer Exchange to Labeling Buffer Protein_Purification->Buffer_Exchange BFDNB_Reaction Incubation with This compound Buffer_Exchange->BFDNB_Reaction Quenching Quenching of Excess Reagent BFDNB_Reaction->Quenching Desalting Sample Desalting and Cleanup Quenching->Desalting LC_Separation Intact Protein Separation (e.g., RPLC) Desalting->LC_Separation MS_Analysis High-Resolution MS (Intact Mass Measurement) LC_Separation->MS_Analysis MSMS_Analysis Tandem MS (MS/MS) for Fragmentation MS_Analysis->MSMS_Analysis Deconvolution Spectral Deconvolution MSMS_Analysis->Deconvolution Database_Searching Database Searching with Variable Modifications Deconvolution->Database_Searching Data_Interpretation Data Interpretation and Localization of Labels Database_Searching->Data_Interpretation

Figure 1: Experimental workflow for BFDNB labeling in top-down proteomics.

Detailed Experimental Protocols

Materials
  • This compound (BFDNB)

  • Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 50 mM sodium bicarbonate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., C4 ZipTips)

  • Protein sample of interest, purified and in a compatible buffer

  • High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR)

Protocol for BFDNB Labeling of Intact Proteins
  • Protein Sample Preparation:

    • Start with a purified protein sample at a concentration of 1-5 mg/mL.

    • Perform a buffer exchange into the Labeling Buffer (50 mM sodium bicarbonate, pH 8.5) using a suitable method such as dialysis or size-exclusion chromatography.

  • BFDNB Reagent Preparation:

    • Prepare a 100 mM stock solution of BFDNB in DMSO. This solution should be prepared fresh before each experiment.

  • Labeling Reaction:

    • Add the BFDNB stock solution to the protein sample to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted BFDNB.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Remove excess reagent and buffer salts using a desalting column (e.g., C4 ZipTip) according to the manufacturer's instructions.

    • Elute the labeled protein in a solvent compatible with mass spectrometry analysis (e.g., 50% acetonitrile, 0.1% formic acid).

Mass Spectrometry Analysis
  • Intact Mass Analysis:

    • Infuse the labeled protein solution into a high-resolution mass spectrometer.

    • Acquire spectra in the m/z range appropriate for the expected charge states of the protein.

    • Deconvolute the resulting spectra to determine the intact mass of the labeled protein.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform MS/MS analysis on the charge states of the labeled protein to induce fragmentation.

    • Utilize an appropriate fragmentation method such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD).

    • Acquire high-resolution fragment ion spectra.

Data Analysis

  • Spectral Deconvolution:

    • Use appropriate software to deconvolute the raw mass spectra to obtain the neutral mass of the intact protein and its fragments.

  • Database Searching:

    • Perform a database search against the appropriate protein sequence database.

    • Include a variable modification corresponding to the mass of the dinitrophenyl group (C6H3N2O4) on reactive amino acid residues (e.g., Lys, Cys, His, Tyr, and the N-terminus). The monoisotopic mass of this modification is 167.004 Da.

  • Data Interpretation:

    • Analyze the MS/MS spectra to identify the specific residues that have been labeled with BFDNB. The presence of fragment ions containing the mass shift will indicate the location of the label.

Quantitative Data Summary

The following table summarizes the expected mass shifts upon reaction of BFDNB with various amino acid side chains.

Amino Acid ResidueReactive GroupMonoisotopic Mass Shift (Da)
Lysineε-amino group167.004
N-terminusα-amino group167.004
CysteineThiol group167.004
HistidineImidazole group167.004
TyrosinePhenolic hydroxyl group167.004

Note: The reactivity of BFDNB will depend on the accessibility and nucleophilicity of the specific residue in the context of the folded protein structure.

The table below presents hypothetical data on the labeling efficiency of BFDNB with a model protein, Myoglobin, as determined by intact mass analysis.

Molar Ratio (BFDNB:Protein)Unlabeled Protein (%)+1 Label (%)+2 Labels (%)+3 Labels (%)
10:16030100
50:12050255
100:15354515

Signaling Pathway Visualization

While this application note focuses on the methodology of BFDNB labeling, the approach can be applied to study proteins within signaling pathways. For instance, mapping the accessible residues on a kinase could provide insights into its active site conformation or regions involved in protein-protein interactions. Below is a generic representation of a signaling pathway that could be investigated using this technique.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effector Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 P Kinase3 Kinase 3 Kinase2->Kinase3 P Effector_Protein Effector Protein Kinase3->Effector_Protein Cellular_Response Cellular Response Effector_Protein->Cellular_Response

References

Application Note: Quantitative Analysis of Amino Acids using 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in various fields, including proteomics, drug discovery, and clinical diagnostics. This application note describes a method for the derivatization and subsequent quantification of amino acids using 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) followed by high-performance liquid chromatography (HPLC). BFDNB is a chromophoric labeling agent that reacts with the primary and secondary amino groups of amino acids. This derivatization allows for sensitive detection and accurate quantification of amino acids in a sample.

The methodology presented here is based on established protocols for analogous halogenated dinitrobenzene reagents, such as 1-fluoro-2,4-dinitrobenzene (DNFB or Sanger's reagent) and 1,5-difluoro-2,4-dinitrobenzene (DFDNB). The derivatization reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the amino acid displaces a halogen on the dinitrobenzene ring. The resulting dinitrophenyl (DNP) derivatives are stable and exhibit strong absorbance in the UV-Vis region, typically around 340-360 nm, facilitating their detection.[1][2]

Principle of the Method

The primary amino group of an amino acid acts as a nucleophile, attacking the electron-deficient aromatic ring of this compound. The reaction is typically carried out under alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic. The resulting N-dinitrophenyl (DNP) amino acid derivative can then be separated and quantified by reverse-phase HPLC with UV detection.

Experimental Protocols

I. Derivatization of Amino Acids

Materials:

  • Amino acid standards or sample hydrolysate

  • This compound (BFDNB) solution (e.g., 1% w/v in acetonitrile or acetone)

  • Borate buffer (0.1 M, pH 9.0) or Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a standard solution of amino acids or the sample containing amino acids at a known concentration in a suitable buffer or 0.1 M HCl.

  • Reaction Setup: In a reaction vial, combine:

    • 100 µL of the amino acid standard or sample solution.

    • 200 µL of 1 M sodium bicarbonate or borate buffer (pH 9.0).

  • Addition of Derivatizing Reagent: Add 200 µL of the 1% BFDNB solution to the reaction mixture. A molar excess of the derivatizing reagent is recommended to ensure complete reaction.

  • Incubation: Vortex the mixture and incubate at 60°C for 60 minutes in the dark. The reaction conditions (temperature and time) may require optimization for this compound due to the potential for different reactivity compared to its fluoro-analogues.

  • Quenching the Reaction: After incubation, cool the reaction mixture to room temperature. Terminate the reaction by adding 100 µL of 1 M HCl to acidify the solution.

  • Sample Dilution: Dilute the final mixture with the initial mobile phase (e.g., 1:10 v/v) to a suitable concentration for HPLC analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

II. HPLC Analysis of Derivatized Amino Acids

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 50 mM sodium acetate buffer (pH 4.5) with 5% tetrahydrofuran.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A linear gradient from 10% to 50% Mobile Phase B over 40 minutes is a good starting point. The gradient should be optimized to achieve the best separation of the derivatized amino acids.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Data Presentation

Quantitative data for method validation should be established. The following tables provide expected performance characteristics based on similar derivatization methods.

Table 1: Method Validation Parameters

ParameterTypical ValueDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve of each amino acid.
Limit of Detection (LOD) 1 - 10 pmolThe lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 5 - 50 pmolThe lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Precision (RSD%) < 5%The relative standard deviation for replicate injections of the same sample.
Accuracy/Recovery (%) 95 - 105%The percentage of the true amount of analyte that is detected by the analytical method.

Table 2: Example Retention Times for DNP-Amino Acids

Amino AcidExpected Elution Order
Aspartic AcidEarly
Glutamic AcidEarly
SerineEarly-Middle
GlycineEarly-Middle
AlanineMiddle
ProlineMiddle
ValineMiddle-Late
LeucineLate
IsoleucineLate
PhenylalanineLate
TyrosineLate
TryptophanLate

Note: The exact retention times will depend on the specific HPLC conditions and column used.

Visualizations

Derivatization_Reaction cluster_reactants Reactants AminoAcid Amino Acid (R-NH2) Intermediate Meisenheimer Complex AminoAcid->Intermediate + BFDNB (Alkaline pH) BFDNB This compound Product DNP-Amino Acid Derivative Intermediate->Product - Br- HBr HBr

Caption: Chemical reaction of an amino acid with this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Amino Acid Sample/ Standard Derivatization Derivatization with BFDNB (60°C, 60 min) Start->Derivatization Quench Quench Reaction (Acidification) Derivatization->Quench Dilute Dilution & Filtration Quench->Dilute HPLC HPLC Separation (C18 Column) Dilute->HPLC Detect UV Detection (340 nm) HPLC->Detect Chromatogram Chromatogram Generation Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for amino acid analysis using BFDNB derivatization.

Data_Analysis_Flow input {Raw Data| - Chromatographic Data - Peak Areas } processing Data Processing - Peak Identification - Baseline Correction - Peak Integration input->processing calibration Calibration Curve - Standard Concentrations - Peak Area Response - Linear Regression (R²) processing->calibration quantification Quantification - Interpolation from Calibration Curve - Concentration Calculation calibration->quantification validation Method Validation - Linearity - LOD/LOQ - Precision - Accuracy quantification->validation output {Final Results| - Amino Acid Concentrations - Validation Summary } validation->output

Caption: Logical flow for data analysis and quantification of derivatized amino acids.

References

Application Notes and Protocols for Derivatization of Lysine Residues with 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the derivatization of primary amino groups in proteins, specifically the ε-amino group of lysine residues, using 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB). This reagent is a derivative of Sanger's reagent (1-fluoro-2,4-dinitrobenzene, FDNB), a foundational tool in protein chemistry for the determination of N-terminal amino acids.[1] The derivatization results in a stable dinitrophenyl (DNP) modification, which can be utilized for various applications including protein structure analysis, cross-linking studies, and characterization of protein-drug conjugates.

The core of the reaction is a nucleophilic aromatic substitution, where the uncharged primary amino group of a lysine residue attacks the electron-deficient aromatic ring of BFDNB at the carbon bearing the fluorine atom, leading to the displacement of the fluoride ion.[2] The presence of two electron-withdrawing nitro groups makes the aromatic ring highly susceptible to nucleophilic attack. The resulting DNP-lysine derivative is chromophoric, absorbing light around 340 nm, which facilitates its detection and quantification.[3][4]

Applications in Research and Drug Development

  • Protein Structure and Function Analysis: Mapping the accessible lysine residues on a protein's surface can provide insights into its tertiary and quaternary structure.

  • Cross-linking Studies: Bifunctional analogs of this reagent, such as 1,5-difluoro-2,4-dinitrobenzene (FFDNB), are used to identify spatially proximal amino acids in protein complexes.[3]

  • Antibody-Drug Conjugate (ADC) Development: Characterization of lysine-conjugated ADCs, where cytotoxic drugs are attached to monoclonal antibodies via lysine residues. Derivatization can be used to determine the degree of labeling and identify conjugation sites.

  • Quantitative Proteomics: While less common than isotopic labeling methods, derivatization can introduce a tag for quantification by mass spectrometry.[5]

Experimental Protocols

Protocol 1: Derivatization of Lysine Residues in a Purified Protein

This protocol outlines the steps for labeling a purified protein with this compound.

Materials:

  • Purified protein of interest (concentration: 1-10 mg/mL)

  • This compound (BFDNB)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium bicarbonate buffer (1 M, pH 8.3-8.5), freshly prepared[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent: Tris buffer (1 M, pH 8.0) or glycine solution (1 M)

  • Size-exclusion chromatography (SEC) column or dialysis tubing for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer, such as PBS or HEPES.[6] Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[6][7]

    • The protein concentration should be between 1-10 mg/mL for optimal labeling efficiency.[6]

  • Preparation of BFDNB Stock Solution:

    • Immediately before use, prepare a 10 mg/mL stock solution of BFDNB in anhydrous DMF or DMSO.[6] Vortex thoroughly to ensure complete dissolution.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution with 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to approximately 8.3-8.5.[6][7] This ensures that the lysine amino groups are deprotonated and thus nucleophilic.

    • Add the BFDNB stock solution to the protein solution. The molar ratio of BFDNB to protein is a critical parameter and should be optimized. Start with a 5 to 10-fold molar excess of the labeling reagent over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as Tris buffer or glycine to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any excess BFDNB.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted BFDNB and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[8]

    • Alternatively, purify the labeled protein by dialysis against PBS at 4°C with several buffer changes.[8]

  • Characterization of the Labeled Protein:

    • Degree of Labeling (DOL): The extent of modification can be estimated spectrophotometrically by measuring the absorbance of the DNP group (around 340-360 nm) and the protein (at 280 nm).

    • Mass Spectrometry: The precise mass of the labeled protein and the identification of modified lysine residues can be determined by mass spectrometry (MS).[9]

Protocol 2: Identification of BFDNB-Labeled Lysine Residues by Mass Spectrometry

This protocol describes a general workflow for identifying the specific lysine residues that have been modified with BFDNB using mass spectrometry.

Materials:

  • BFDNB-labeled protein (purified)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid (0.1%)

  • Acetonitrile

  • Solid-phase extraction (SPE) C18 cartridges

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in a suitable buffer (e.g., 6 M urea or 8 M guanidine hydrochloride).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the protein solution with ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., < 1 M urea).

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide digest with formic acid.

    • Desalt the peptides using an SPE C18 cartridge. Wash the cartridge with 0.1% formic acid and elute the peptides with a solution containing acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[10]

    • The mass spectrometer will identify peptides and their fragmentation patterns.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data.

    • Specify the mass shift corresponding to the DNP modification on lysine residues as a variable modification in the search parameters. The mass of the DNP group (C6H3N2O4) is approximately 167.0 Da.

    • The software will identify the specific lysine residues that carry the DNP modification.

Quantitative Data Summary

ParameterValue/RangeNotes
BFDNB Molar Excess 5 - 20 foldOptimization is required depending on the protein and desired degree of labeling.[7]
Reaction pH 8.3 - 9.0Essential for ensuring the lysine amino group is deprotonated.[6]
Reaction Time 1 - 4 hoursCan be adjusted to control the extent of labeling.
Reaction Temperature Room Temperature (20-25°C)Higher temperatures can increase reaction rate but may risk protein denaturation.
DNP Absorbance Max (λmax) ~340 - 360 nmCan be used for spectrophotometric quantification.[3][4]
Mass Shift per Modification ~167.0 DaThe monoisotopic mass of the dinitrophenyl group added to the lysine side chain.

Visualizations

Reaction Mechanism

ReactionMechanism Lysine Protein-Lysine-NH2 DNP_Lysine DNP-Lysine-Protein Lysine->DNP_Lysine Nucleophilic Aromatic Substitution BFDNB This compound BFDNB->DNP_Lysine HF HF

Caption: Reaction of Lysine with this compound.

Experimental Workflow for Lysine Derivatization and Analysis

ExperimentalWorkflow A Protein Preparation (Amine-free buffer) B pH Adjustment (pH 8.3-8.5) A->B C Addition of BFDNB B->C D Incubation (1-2h, RT, dark) C->D E Quenching (Tris or Glycine) D->E F Purification (SEC or Dialysis) E->F G Characterization F->G H Mass Spectrometry Analysis F->H For site identification I Enzymatic Digestion (Trypsin) H->I J LC-MS/MS I->J K Data Analysis (Identify modified sites) J->K

Caption: Workflow for BFDNB-based lysine derivatization and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Derivatization with 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of BFDNB in derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BFDNB) and what are its primary applications?

A1: this compound is a derivatizing agent used in analytical chemistry, particularly in chromatography. It is an analogue of Sanger's reagent (1-fluoro-2,4-dinitrobenzene). BFDNB is primarily used for the pre-column derivatization of primary and secondary amines, as well as thiols. This chemical modification attaches a dinitrophenyl group to the analyte, which allows for sensitive detection using UV-Vis or fluorescence detectors in techniques like High-Performance Liquid Chromatography (HPLC).

Q2: What is the reaction mechanism of BFDNB with amines and thiols?

A2: The derivatization reaction with BFDNB proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups on the benzene ring make the carbon atom attached to the bromine and fluorine atoms highly electrophilic. The nucleophilic amine or thiol group from the analyte attacks this carbon, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the bromide or fluoride ion is eliminated, resulting in a stable, derivatized analyte.

Q3: Why is my derivatization with BFDNB incomplete?

A3: Incomplete derivatization is a common issue and can be caused by several factors. These include suboptimal reaction pH, insufficient reagent concentration, presence of moisture, inadequate reaction time or temperature, and the presence of interfering substances in the sample matrix.[1][2] A systematic approach to troubleshooting these parameters is often necessary to achieve complete derivatization.

Troubleshooting Guide for Incomplete Derivatization

Incomplete derivatization can manifest as low peak areas for your analyte, the presence of underivatized analyte peaks, or poor reproducibility. The following guide provides a systematic approach to identify and resolve these issues.

Workflow for Troubleshooting Incomplete Derivatization

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Post-Derivatization Issues cluster_4 Solution a Incomplete Derivatization Observed (Low signal, unreacted analyte) b Check Reagent Quality (Age, storage, purity) a->b c Verify Analyte Concentration (Accurate quantification) a->c d Assess Sample Matrix (Presence of interfering substances) a->d e Optimize Reaction pH (Typically 8-10 for amines) b->e f Adjust Reagent:Analyte Molar Ratio (Increase excess of BFDNB) c->f d->e e->f g Modify Reaction Time & Temperature (Increase duration or gently heat) f->g h Ensure Anhydrous Conditions (Use dry solvents) g->h i Check for Product Degradation (Light or temperature sensitivity) h->i j Evaluate Quenching Step (Effective termination of reaction) i->j k Complete and Reproducible Derivatization j->k

References

Technical Support Center: 1-Bromo-5-fluoro-2,4-dinitrobenzene in Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) in protein modification experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the labeling of proteins with this compound.

Issue Potential Cause Recommended Solution
Low or No Protein Labeling Incorrect pH: The reaction of BFDNB with primary amines (N-terminus and lysine side chains) is pH-dependent.Ensure the reaction buffer has a pH in the range of 8.0-9.5 to deprotonate the amino groups, making them nucleophilic.[1]
Reagent Instability: BFDNB may degrade over time, especially if not stored properly.Use fresh or properly stored BFDNB. Store the reagent protected from light and moisture.
Protein Aggregation: The protein may precipitate out of solution during the reaction.Optimize reaction conditions such as protein concentration, temperature, and buffer composition. Consider using additives that enhance protein stability.
Non-specific Labeling or Multiple Products Reaction with Other Nucleophilic Residues: Besides primary amines, BFDNB can react with other nucleophilic amino acid side chains, such as the thiol group of cysteine and the imidazole group of histidine.To increase specificity for primary amines, consider pre-treating the protein with a reversible thiol-blocking agent if cysteine modification is not desired. Adjusting the pH to the lower end of the optimal range (around 8.0) can also help minimize side reactions.
Reaction at Both Halogen Positions: BFDNB has two potential leaving groups: bromide and fluoride. While fluoride is generally more reactive in nucleophilic aromatic substitution due to its high electronegativity stabilizing the intermediate, reaction at the bromine position can occur, leading to cross-linking or multiple modifications.[2][3]Use a minimal molar excess of BFDNB to reduce the likelihood of multiple reactions. Optimize the reaction time to favor the primary, faster reaction.
Difficulty in Characterizing Labeled Protein Complex Mass Spectra: Multiple modifications and unexpected side products can lead to complex and difficult-to-interpret mass spectra.Utilize high-resolution mass spectrometry (MS) and tandem MS (MS/MS) to identify the mass shifts corresponding to BFDNB modification (+181.9 Da for single modification). Look for characteristic fragmentation patterns of dinitrophenylated peptides.
Incomplete Digestion: The bulky dinitrophenyl group can hinder enzymatic digestion of the protein, leading to large, difficult-to-analyze peptides.Consider using a combination of proteases with different specificities to achieve more complete digestion.
Precipitation of the Reagent Low Solubility: BFDNB has limited solubility in aqueous buffers.Prepare a concentrated stock solution of BFDNB in an organic solvent such as DMSO or ethanol and add it to the protein solution with gentle mixing. Ensure the final concentration of the organic solvent does not adversely affect protein stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary target sites for this compound on a protein?

A1: The primary targets for BFDNB are the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group of lysine residues. These reactions are most efficient at slightly alkaline pH (8.0-9.5) where these groups are deprotonated and thus more nucleophilic.

Q2: Which halogen, bromine or fluorine, is more reactive on this compound?

A2: In nucleophilic aromatic substitution reactions involving activated aryl halides, fluoride is generally a better leaving group than bromide.[2][3][4] This is because the high electronegativity of fluorine strongly stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[2][5] Therefore, the fluorine at position 5 is the more probable site of initial reaction with a protein nucleophile.

Q3: What are the potential side reactions when using this compound?

A3: Besides the intended reaction with primary amines, BFDNB can react with other nucleophilic amino acid residues. The most common side reactions occur with:

  • Cysteine: The thiol group of cysteine is a potent nucleophile and can react with BFDNB.

  • Histidine: The imidazole ring of histidine can also be modified.

  • Tyrosine: The hydroxyl group of tyrosine can react, although generally to a lesser extent.

  • Serine and Threonine: The hydroxyl groups of serine and threonine are less reactive but can be modified under certain conditions.

It is also possible for the reagent to react at both the bromo and fluoro positions, potentially leading to protein cross-linking if two different nucleophiles on the same or different protein molecules react.

Q4: How can I minimize these side reactions?

A4: To favor the reaction with primary amines and minimize off-target modifications, consider the following:

  • pH Control: Maintain the reaction pH between 8.0 and 8.5. While a higher pH increases the nucleophilicity of the amino groups, it can also increase the reactivity of other side chains.

  • Reagent Concentration: Use the lowest effective concentration of BFDNB. A large excess of the reagent will increase the likelihood of side reactions.

  • Reaction Time: Optimize the reaction time to allow for sufficient labeling of the primary amines while minimizing the slower reactions with other residues.

  • Blocking Agents: If modification of specific residues (e.g., cysteine) is a concern, consider using a reversible blocking agent for that residue prior to reacting with BFDNB.

Q5: How can I confirm that my protein is labeled with this compound?

A5: The most effective method for confirming and characterizing the modification is mass spectrometry.

  • Intact Protein Analysis: Analysis of the intact protein should show a mass increase corresponding to the addition of the dinitrophenyl group (+181.9 Da for a single modification where one halogen is replaced). Multiple additions will result in corresponding mass shifts.

  • Peptide Mapping: For more detailed analysis, the labeled protein can be enzymatically digested, and the resulting peptides analyzed by LC-MS/MS. This will allow you to identify the specific amino acid residues that have been modified. Look for the characteristic mass shift on the modified peptides.

Q6: What are the characteristic fragmentation patterns for dinitrophenylated peptides in mass spectrometry?

A6: In tandem mass spectrometry (MS/MS), dinitrophenylated peptides will exhibit characteristic fragmentation patterns. A key diagnostic feature is the neutral loss of the nitro groups (NO₂). You can expect to see fragment ions corresponding to the loss of one or two nitro groups from the precursor or fragment ions.

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. A common buffer is 0.1 M sodium bicarbonate, pH 8.5. If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into a non-reactive buffer.

  • Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This solution should be prepared fresh.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the BFDNB stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The optimal time may need to be determined empirically.

  • Quenching the Reaction: To stop the reaction, add a small molecule containing a primary amine, such as Tris base or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove the excess unreacted BFDNB and byproducts by dialysis, size-exclusion chromatography, or another suitable protein purification method.

Mass Spectrometry Analysis of Labeled Proteins
  • Sample Preparation: The purified, labeled protein can be analyzed directly by mass spectrometry (for intact mass analysis) or first subjected to enzymatic digestion.

  • Enzymatic Digestion:

    • Denature the protein using a denaturant such as urea or guanidine hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

    • Digest the protein with a protease such as trypsin. Due to the modification of lysine residues, trypsin will not cleave at these sites. Consider using a different or a combination of proteases (e.g., Glu-C, chymotrypsin) for more complete digestion.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer.

    • Acquire tandem mass spectra (MS/MS) of the peptide ions to determine their sequences and identify the sites of modification.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including the mass of the dinitrophenyl modification (+181.9 Da) as a variable modification on potential target residues (Lys, N-terminus, Cys, His, Tyr, Ser, Thr).

    • Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. Look for the characteristic fragment ions and neutral losses.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (pH 8.5) Mix Mix & Incubate (1-2 hours, RT) Protein->Mix BFDNB BFDNB Stock (in DMSO) BFDNB->Mix Quench Quench Reaction (e.g., Tris) Mix->Quench Purify Purify Labeled Protein (e.g., Dialysis) Quench->Purify IntactMS Intact Mass Analysis Purify->IntactMS Digest Enzymatic Digestion Purify->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: Experimental workflow for protein labeling with BFDNB.

Logical_Relationship cluster_primary Primary Reactions (pH 8-9.5) cluster_side Potential Side Reactions BFDNB This compound N_Terminus N-terminal α-amine BFDNB->N_Terminus More Favorable Lysine Lysine ε-amine BFDNB->Lysine More Favorable Cysteine Cysteine thiol BFDNB->Cysteine Less Favorable Histidine Histidine imidazole BFDNB->Histidine Less Favorable Tyrosine Tyrosine hydroxyl BFDNB->Tyrosine Least Favorable

Caption: Reactivity of BFDNB with protein functional groups.

References

Technical Support Center: Analysis of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) derivatives in HPLC analysis. Our goal is to help you improve peak resolution and achieve accurate, reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of BFDNB derivatives in a question-and-answer format.

Issue 1: Poor Peak Resolution

Question: Why are the peaks of my BFDNB derivatives not well-separated, often appearing as overlapping or co-eluting peaks?

Answer: Poor peak resolution is a common challenge in HPLC and can be caused by several factors.[1][2] The goal is to achieve baseline resolution, where the detector signal returns to the baseline between adjacent peaks.[2] A resolution value (Rs) of ≥ 1.5 is generally considered sufficient for baseline separation.[1] The resolution is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[3]

Potential Causes & Solutions:

  • Inadequate Mobile Phase Composition: The composition of your mobile phase is a critical factor influencing analyte retention and selectivity.[2]

    • Solution: Optimize the mobile phase by systematically adjusting the solvent strength (the ratio of organic solvent to aqueous buffer). For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention time and may improve separation.[3] You can also experiment with different organic solvents, as this can alter selectivity.[4]

  • Suboptimal Stationary Phase: The choice of the HPLC column's stationary phase plays a significant role in the separation mechanism.

    • Solution: For aromatic and halogenated compounds like BFDNB derivatives, a standard C18 column may not always provide the best selectivity. Consider using a phenyl-based stationary phase, which can offer alternative selectivity through π-π interactions with the aromatic rings of your analytes.[5] Pentafluorophenyl (PFP) phases are also excellent candidates due to their unique interactions, including dipole-dipole and ion-exchange, which can enhance the separation of halogenated aromatic compounds.[6][7]

  • Inappropriate Flow Rate: The flow rate of the mobile phase affects both analysis time and peak resolution.

    • Solution: In most cases, lowering the flow rate can lead to narrower peaks and improved resolution, although it will increase the run time.[2] Finding the optimal flow rate is a balance between resolution and analysis time.[2]

  • Incorrect Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation efficiency.

    • Solution: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity.[1] However, be mindful of the thermal stability of your BFDNB derivatives, as excessively high temperatures can lead to degradation.[1]

Issue 2: Peak Tailing

Question: My chromatogram shows peaks with an asymmetrical shape, where the latter half of the peak is broader than the front half. What causes this "peak tailing" and how can I fix it?

Answer: Peak tailing is a common peak shape distortion that can compromise the accuracy of peak integration and quantification.[8] It is often caused by secondary interactions between the analyte and the stationary phase or other components of the HPLC system.[8]

Potential Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The silica-based packing material in many HPLC columns can have residual silanol groups (Si-OH) that can interact with polar analytes, leading to peak tailing.[9]

    • Solution: Use a well-endcapped column where these residual silanols have been chemically deactivated.[8] Alternatively, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can help to mask these silanol groups. Adjusting the mobile phase pH to suppress the ionization of the silanols can also be effective.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[9][10]

    • Solution: Reduce the injection volume or dilute your sample.[10] If you observe that the peak shape improves with a smaller injection amount, column overload is likely the cause.[9]

  • Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger (has a higher elution strength) than the mobile phase, it can cause peak distortion.[11]

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, try to use a solvent that is weaker than or has a similar strength to the mobile phase.[11]

  • Dead Volume: Excessive volume in the connections between the injector, column, and detector can lead to band broadening and peak tailing.[11]

    • Solution: Ensure that all tubing and fittings are properly connected and that the tubing length and internal diameter are minimized.[9]

Issue 3: Peak Fronting

Question: The peaks in my chromatogram are asymmetrical, with the front half being broader than the latter half. What is "peak fronting" and how can I resolve it?

Answer: Peak fronting is the opposite of peak tailing and is also a form of peak shape distortion. It is less common than peak tailing but can still affect the accuracy of your analysis.

Potential Causes & Solutions:

  • Sample Overload: Similar to peak tailing, injecting too much of a highly concentrated sample can lead to peak fronting.[12]

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Column Collapse or Poor Packing: A poorly packed column or a collapse of the packing bed can create channels that lead to distorted peak shapes.[12]

    • Solution: This often indicates a problem with the column itself. Try replacing the column with a new one.[12]

  • Inappropriate Sample Solvent: Using a sample solvent that is much weaker than the mobile phase can sometimes cause peak fronting.

    • Solution: As with peak tailing, it is best to dissolve the sample in the mobile phase or a solvent of similar strength.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for HPLC analysis of this compound derivatives?

A1: For initial method development with BFDNB derivatives, a good starting point for reversed-phase HPLC would be:

  • Column: A C18 column is a common starting point, but a Phenyl or PFP column may offer better selectivity for these aromatic compounds.[5][6]

  • Mobile Phase: A gradient elution with acetonitrile and water (both with 0.1% formic acid or another suitable modifier) is a versatile starting point. A typical gradient might run from 30% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a common starting point.[1]

  • Column Temperature: Start with an ambient or slightly elevated temperature, for example, 30 °C.[1]

  • Detection: UV detection at a wavelength where the BFDNB derivatives show strong absorbance (e.g., around 254 nm) is typically used.

Q2: How does the choice of stationary phase affect the separation of these compounds?

A2: The stationary phase chemistry is a powerful tool for optimizing selectivity.[4] For BFDNB derivatives, which are aromatic and contain halogens and nitro groups, different stationary phases can provide unique interactions:

  • C18 (Octadecylsilane): Provides primarily hydrophobic interactions. It is a good general-purpose stationary phase but may not resolve closely related derivatives.

  • Phenyl Phases: Offer π-π interactions with the aromatic rings of the BFDNB derivatives, which can lead to different selectivity compared to C18 phases.[5] This is particularly useful for separating positional isomers.[5]

  • Pentafluorophenyl (PFP) Phases: These phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[6][7] The electron-withdrawing fluorine atoms create a slightly electron-deficient ring, which can interact differently with the electron-rich aromatic systems of your analytes.

Q3: What are the key mobile phase parameters to consider for optimizing resolution?

A3: The mobile phase is a critical and easily adjustable parameter for optimizing HPLC separations.[13] Key parameters include:

  • Organic Solvent Type: The choice of organic solvent (e.g., acetonitrile, methanol) can significantly alter selectivity.[4] Acetonitrile generally has a lower viscosity and UV cutoff compared to methanol.

  • Solvent Strength (Organic:Aqueous Ratio): Adjusting this ratio controls the retention time of your analytes.[3] A lower percentage of organic solvent increases retention in reversed-phase HPLC.

  • pH: The pH of the mobile phase can affect the ionization state of your analytes and any residual silanol groups on the stationary phase.[14] Controlling the pH with a suitable buffer is crucial for reproducible results and good peak shape, especially if your derivatives have acidic or basic functional groups.

  • Additives: Small amounts of additives like formic acid, trifluoroacetic acid (TFA), or ammonium acetate can improve peak shape and influence selectivity.[14]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Resolution (Rs) between Derivative A and Derivative B
50:501.2
45:551.6
40:601.9

Note: This is example data to illustrate the effect of mobile phase composition on resolution. Actual results will vary depending on the specific BFDNB derivatives and other chromatographic conditions.

Table 2: Comparison of Stationary Phases for BFDNB Derivative Separation

Stationary PhasePrimary Interaction MechanismObserved Selectivity for BFDNB Derivatives
C18HydrophobicModerate
Phenyl-HexylHydrophobic, π-πGood, especially for positional isomers
Pentafluorophenyl (PFP)Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeExcellent, offers unique selectivity

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Resolution

  • Initial Conditions: Start with a 50:50 (v/v) mixture of acetonitrile and water, both containing 0.1% formic acid.

  • Systematic Variation: Decrease the percentage of acetonitrile in increments of 5% (e.g., 45%, 40%, 35%).

  • Equilibration: For each new mobile phase composition, allow the column to equilibrate for at least 10-15 column volumes.

  • Injection and Analysis: Inject your sample of BFDNB derivatives and record the chromatogram.

  • Evaluation: Calculate the resolution (Rs) between the critical peak pair for each mobile phase composition.

  • Optimization: Identify the mobile phase composition that provides the best balance of resolution and analysis time.

Protocol 2: Screening of Different Stationary Phases

  • Column Selection: Obtain columns with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) but with the same dimensions and particle size if possible.

  • Installation and Equilibration: Install the first column and equilibrate it with your chosen starting mobile phase.

  • Analysis: Inject your sample and record the chromatogram.

  • Column Change and Re-equilibration: Replace the column with the next stationary phase and repeat the equilibration and analysis steps.

  • Comparison: Compare the chromatograms obtained from each column, paying close attention to changes in peak order and the resolution of critical pairs.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Resolution Start Poor Peak Resolution Observed Check_Mobile_Phase Is Mobile Phase Optimized? Start->Check_Mobile_Phase Optimize_Mobile_Phase Adjust Solvent Strength (e.g., decrease % organic) Check_Mobile_Phase->Optimize_Mobile_Phase No Check_Stationary_Phase Is Stationary Phase Suitable? Check_Mobile_Phase->Check_Stationary_Phase Yes Optimize_Mobile_Phase->Check_Stationary_Phase Change_Stationary_Phase Consider Phenyl or PFP Column Check_Stationary_Phase->Change_Stationary_Phase No Check_Flow_Rate Is Flow Rate Optimal? Check_Stationary_Phase->Check_Flow_Rate Yes Change_Stationary_Phase->Check_Flow_Rate Adjust_Flow_Rate Decrease Flow Rate Check_Flow_Rate->Adjust_Flow_Rate No Check_Temperature Is Temperature Optimal? Check_Flow_Rate->Check_Temperature Yes Adjust_Flow_Rate->Check_Temperature Adjust_Temperature Increase Column Temperature Check_Temperature->Adjust_Temperature No Resolution_Improved Resolution Improved Check_Temperature->Resolution_Improved Yes Adjust_Temperature->Resolution_Improved

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Peak_Tailing_Causes Potential Causes of Peak Tailing Peak_Tailing Peak Tailing Secondary_Interactions Secondary Interactions (e.g., with silanols) Peak_Tailing->Secondary_Interactions Column_Overload Column Overload Peak_Tailing->Column_Overload Solvent_Mismatch Sample Solvent and Mobile Phase Mismatch Peak_Tailing->Solvent_Mismatch Dead_Volume System Dead Volume Peak_Tailing->Dead_Volume

Caption: Common causes leading to peak tailing in chromatography.

References

removing excess 1-Bromo-5-fluoro-2,4-dinitrobenzene from reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess 1-Bromo-5-fluoro-2,4-dinitrobenzene from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The primary methods for removing excess this compound include liquid-liquid extraction, silica gel column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the properties of the desired product, and the required purity.

Q2: My desired product is soluble in ethyl acetate, but so is the excess this compound. How can I effectively use liquid-liquid extraction?

A2: While both your product and the reagent may be soluble in ethyl acetate, their partitioning behavior in a biphasic system can be exploited. After the initial extraction into ethyl acetate, washing the organic phase with a saturated aqueous solution, such as sodium bicarbonate or brine, can help to selectively remove some impurities.[1] However, for compounds with very similar solubility profiles, this method may not be sufficient for complete separation and should be followed by chromatography or recrystallization.

Q3: Is there a quenching agent that can react with the excess this compound to facilitate its removal?

A3: Yes, nucleophilic reagents can react with the excess this compound. For instance, adding a small amount of a primary or secondary amine (like piperidine) after the main reaction is complete will convert the excess reagent into a more polar derivative, which can then be more easily removed by aqueous extraction.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is generally preferred when dealing with complex mixtures, small quantities of product, or when the desired product and impurities have significantly different polarities. Recrystallization is a more suitable and scalable technique for purifying solid products when a suitable solvent system is found that solubilizes the impurities at room temperature while allowing the desired product to crystallize upon cooling.[2][3]

Troubleshooting Guides

Issue 1: Poor Separation During Liquid-Liquid Extraction

Symptom: After extraction with an organic solvent and subsequent aqueous washes, a significant amount of this compound remains in the organic layer with the product.

Possible Causes:

  • The solubility of this compound and the product in the chosen organic solvent are too similar.

  • Insufficient number of aqueous washes.

  • The pH of the aqueous wash is not optimal for separating the compounds.

Solutions:

  • Increase the number of washes: Perform at least three to five washes with the aqueous solution (e.g., saturated sodium bicarbonate or brine) to maximize the removal of any water-soluble byproducts.[4]

  • Back-extraction: If your product has acidic or basic properties, you can use pH-adjusted aqueous solutions to selectively move your product into the aqueous phase, leaving the neutral this compound in the organic phase, which can then be separated. The pH of the aqueous phase can then be readjusted to recover your product.

  • Employ a different solvent system: Investigate a different combination of organic and aqueous solvents that may offer better selectivity.

Issue 2: Co-elution of Product and Excess Reagent in Column Chromatography

Symptom: The desired product and this compound elute at very similar retention times during column chromatography.

Possible Causes:

  • The polarity of the eluent system is not optimized.

  • The stationary phase (e.g., silica gel) is not providing adequate separation.

Solutions:

  • Optimize the mobile phase:

    • Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can improve the separation of compounds with close Rf values.

    • Solvent Screening: Experiment with different solvent systems. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity compared to hexane/ethyl acetate.

  • Change the stationary phase: If silica gel is not effective, consider using alumina or a reverse-phase silica gel (C18) which separates compounds based on different principles.

  • Derivative Formation: As a last resort, consider derivatizing the product to significantly alter its polarity before chromatography. The protecting group can be removed after purification.

Issue 3: Product Oiling Out or Failing to Crystallize During Recrystallization

Symptom: Upon cooling the recrystallization solvent, the product forms an oil instead of crystals, or no solid forms at all.

Possible Causes:

  • The chosen recrystallization solvent is not ideal. The product may be too soluble even at low temperatures, or the impurities are inhibiting crystal formation.

  • The cooling process is too rapid.

Solutions:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[3]

    • Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) on a small scale to find the optimal one.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities along with the product or the formation of an oil.[2]

  • Seeding: If crystallization does not initiate, add a seed crystal of the pure product to the cooled solution to induce crystallization.[3]

  • Scratching: Scratching the inside of the flask with a glass rod can create a rough surface that promotes nucleation and crystal growth.[3]

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Reaction Mixture

Purification MethodPurity of Final Product (%)Yield of Final Product (%)Time Required (hours)
Liquid-Liquid Extraction (3x washes)75901
Column Chromatography (Silica Gel)>98704-6
Recrystallization (Ethanol/Water)95852-3

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and the properties of the desired product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: On a small scale, test the solubility of the crude product in various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction start_ext Crude Reaction Mixture dissolve_ext Dissolve in Organic Solvent start_ext->dissolve_ext wash Wash with Aqueous Solution (e.g., Brine) dissolve_ext->wash separate Separate Organic Layer wash->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry evaporate_ext Evaporate Solvent dry->evaporate_ext product_ext Partially Purified Product evaporate_ext->product_ext

Caption: Workflow for purification by liquid-liquid extraction.

experimental_workflow_chromatography cluster_chromatography Column Chromatography start_chrom Crude Reaction Mixture load Load onto Column start_chrom->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate_chrom Evaporate Solvent combine->evaporate_chrom product_chrom Pure Product evaporate_chrom->product_chrom experimental_workflow_recrystallization cluster_recrystallization Recrystallization start_recrys Crude Solid Product dissolve_recrys Dissolve in Minimal Hot Solvent start_recrys->dissolve_recrys cool Slowly Cool to Room Temperature dissolve_recrys->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash_crystals Wash with Cold Solvent filter->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals product_recrys Pure Crystalline Product dry_crystals->product_recrys

References

Technical Support Center: Optimizing 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) labeling reactions. The information provided is also largely applicable to the more commonly used Sanger's reagent, 1-Fluoro-2,4-dinitrobenzene (FDNB), due to their similar reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling primary amines with BFDNB?

A1: The optimal pH for labeling primary amines (such as the N-terminal α-amino group of a peptide or the ε-amino group of lysine) with BFDNB is typically in the range of pH 8.0 to 9.5 .[1] In this alkaline range, the primary amino group is predominantly in its unprotonated, nucleophilic state, which is required for the nucleophilic aromatic substitution reaction with BFDNB.

Q2: What happens if the pH is too low?

A2: If the pH is too low (acidic to neutral), the primary amino groups will be protonated (-NH3+), rendering them non-nucleophilic. This will significantly slow down or even prevent the labeling reaction.

Q3: What are the risks of using a pH that is too high?

A3: While a basic pH is necessary, excessively high pH levels (e.g., > 10) can lead to two main problems:

  • Increased hydrolysis of BFDNB: The reagent itself can be hydrolyzed by hydroxide ions, reducing its availability for the labeling reaction.

  • Increased side reactions: Very high pH can promote reactions with other nucleophilic residues in a protein, such as the hydroxyl group of tyrosine and the sulfhydryl group of cysteine, potentially leading to non-specific labeling.

Q4: Can BFDNB react with other amino acid residues?

A4: Yes, besides primary amines, BFDNB can react with other nucleophilic amino acid side chains, particularly under alkaline conditions. These include:

  • Lysine: The ε-amino group of lysine will be labeled similarly to the N-terminal α-amino group.

  • Tyrosine: The phenolate ion of tyrosine, formed at high pH, can react with BFDNB.

  • Cysteine: The thiolate anion of cysteine is a potent nucleophile and can react readily.

  • Histidine: The imidazole side chain of histidine can also be modified.

To achieve more specific labeling of N-terminal amines, using a pH around 8.0-8.5 is often a good compromise to maximize amine reactivity while minimizing side reactions.

Q5: How does temperature affect the labeling reaction?

A5: The labeling reaction is generally faster at higher temperatures. However, to minimize side reactions and protein degradation, the reaction is often carried out at room temperature or even at 4°C for an extended period. A typical condition is room temperature for 1-2 hours.[1]

Q6: What is the difference in reactivity between this compound (BFDNB) and 1-Fluoro-2,4-dinitrobenzene (FDNB)?

A6: Both BFDNB and FDNB are highly reactive reagents for labeling primary amines via nucleophilic aromatic substitution. The reactivity is primarily governed by the electron-withdrawing nitro groups that activate the benzene ring for nucleophilic attack. While the carbon-bromine bond is generally weaker than the carbon-fluorine bond, fluorine is more electronegative, making the carbon atom more electrophilic. For practical purposes in protein labeling, their reactivity and reaction conditions are considered very similar.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no labeling Incorrect pH: The reaction buffer is too acidic, leading to protonation of the amino groups.Ensure the reaction buffer is within the optimal pH range of 8.0-9.5. Use a reliable buffer system such as sodium bicarbonate or borate buffer.
Hydrolyzed BFDNB: The BFDNB stock solution is old or has been exposed to moisture.Prepare a fresh solution of BFDNB in a dry, aprotic solvent like dimethylformamide (DMF) or acetonitrile immediately before use.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target protein for BFDNB.Use a buffer that does not contain primary amines. PBS (at an adjusted pH) or bicarbonate/borate buffers are suitable alternatives.
Insufficient BFDNB concentration: The molar excess of BFDNB to the protein is too low.Increase the molar excess of BFDNB. A 5- to 10-fold molar excess is a good starting point.
Non-specific labeling or protein precipitation pH is too high: Promotes side reactions with other amino acid residues (tyrosine, cysteine).Lower the reaction pH to the lower end of the optimal range (e.g., pH 8.0-8.5) to increase specificity for primary amines.
High BFDNB concentration: Excess reagent can lead to modification of less reactive sites and may cause protein precipitation.Reduce the molar excess of BFDNB and optimize the concentration.
Protein instability: The protein may not be stable at the required alkaline pH.Perform a buffer stability test for your protein at the intended labeling pH before adding BFDNB. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Difficulty in removing excess BFDNB Hydrolysis of BFDNB: The hydrolyzed product (2,4-dinitrophenol) can be difficult to separate from the labeled protein.Perform the reaction in an organic co-solvent (e.g., ethanol or DMF) to improve the solubility of BFDNB and minimize hydrolysis. After the reaction, excess reagent and byproducts can be removed by dialysis, gel filtration, or precipitation of the protein.

Experimental Protocols

Protocol 1: N-terminal Labeling of a Peptide/Protein with BFDNB
  • Protein Preparation:

    • Dissolve the purified protein or peptide in a suitable amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • BFDNB Solution Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of BFDNB in a dry, aprotic solvent such as dimethylformamide (DMF).

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add a 5- to 10-fold molar excess of the BFDNB stock solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small amount of a primary amine-containing buffer (e.g., Tris) can be added to consume the excess BFDNB.

  • Purification of the Labeled Protein:

    • Remove the excess BFDNB and reaction byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a gel filtration column.

Visualizations

Chemical Reaction of BFDNB with a Primary Amine

Caption: Nucleophilic aromatic substitution of BFDNB with a primary amine.

Experimental Workflow for BFDNB Labeling

BFDNB_Workflow start Start: Purified Protein/Peptide buffer_exchange Buffer Exchange (if necessary) to amine-free buffer (pH 8.0-9.5) start->buffer_exchange reaction Incubate Protein with BFDNB (Room temp, 1-2 hours) buffer_exchange->reaction prepare_bfdnb Prepare fresh BFDNB solution in dry aprotic solvent prepare_bfdnb->reaction purification Purification (Dialysis or Gel Filtration) reaction->purification analysis Analysis of Labeled Protein (e.g., Mass Spectrometry, HPLC) purification->analysis end End: Purified Labeled Protein analysis->end

Caption: General experimental workflow for protein labeling with BFDNB.

References

unexpected fragmentation of 1-Bromo-5-fluoro-2,4-dinitrobenzene labeled peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the analysis of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) labeled peptides, with a focus on understanding and interpreting their fragmentation in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BFDNB) and how is it used for peptide labeling?

A1: this compound (BFDNB) is a chemical reagent used to derivatize the primary amino groups in peptides, such as the N-terminal α-amino group and the ε-amino group of lysine side chains. This labeling is often employed in proteomics and protein chemistry to facilitate detection or to study protein structure. The reaction involves the nucleophilic aromatic substitution of the highly reactive fluorine atom on the BFDNB molecule by the amino group of the peptide, forming a stable dinitrophenyl (DNP) derivative.

Q2: What is the expected fragmentation pattern for BFDNB-labeled peptides in tandem mass spectrometry (MS/MS)?

A2: While direct literature on the fragmentation of BFDNB-labeled peptides is scarce, we can hypothesize the expected fragmentation based on the behavior of similar molecules. The fragmentation is likely a combination of cleavages along the peptide backbone and fragmentation of the BFDNB label itself.

  • Peptide Backbone Fragmentation: As with most peptides, you can expect to see the characteristic b- and y-type ions , which provide sequence information.

  • Label-Specific Fragmentation: The BFDNB moiety itself can fragment. Key expected fragmentations include:

    • Loss of the Bromine Atom: A neutral loss of 79/81 Da is possible. The presence of a doublet peak with a ~1:1 intensity ratio for bromine-containing fragments is a characteristic isotopic signature.[1][2]

    • Loss of Nitro Groups: Neutral losses corresponding to NO (30 Da) and NO2 (46 Da) from the dinitrophenyl ring are possible.

    • Cleavage of the Dinitrophenyl Ring: Fragmentation of the aromatic ring structure can lead to various smaller fragment ions.

Q3: Can BFDNB labeling affect the fragmentation of the peptide backbone?

A3: Yes, N-terminal labeling can influence peptide fragmentation. The presence of the bulky, electron-withdrawing BFDNB group can alter charge distribution on the peptide, potentially leading to:

  • Charge-Remote Fragmentation: Fragmentation may be directed to sites other than the charge-carrying site.

  • Increased Neutral Losses: The label can reduce the mobility of protons along the peptide backbone, which has been shown to increase the incidence of neutral losses from amino acid side chains.[3][4][5]

Troubleshooting Guide for Unexpected Fragmentation

Issue: You are observing unexpected peaks or fragmentation patterns in the MS/MS spectra of your BFDNB-labeled peptides.

This guide will help you identify the potential causes and find solutions for common issues.

Observed ProblemPotential CauseRecommended Solution
A prominent ion with a neutral loss of ~17 Da. This is likely a neutral loss of a hydroxyl radical (•OH) from the dinitrophenyl moiety. This has been observed for similar dinitrophenyl compounds.[6]This can be considered a characteristic fragmentation of the label. Use this information to confirm the presence of the BFDNB modification.
A pair of intense peaks with a mass difference of ~2 Da. This is the characteristic isotopic pattern of a bromine-containing fragment.[1][2]This is an expected feature for any fragment that retains the bromine atom from the BFDNB label. Use this pattern to identify label-containing fragments.
Significant neutral losses from specific amino acid side chains. The BFDNB label may be restricting proton mobility, leading to increased side-chain losses.[3][4][5]This is an effect of the label. Analyze these neutral losses to gain additional information about the amino acid composition of your peptide.
Poor fragmentation of the peptide backbone (low intensity of b- and y-ions). The energy from collision-induced dissociation (CID) might be preferentially fragmenting the labile BFDNB label rather than the peptide backbone.Optimize the collision energy in your MS/MS experiment. A stepped collision energy approach might be beneficial to capture both label and backbone fragmentation.
Presence of unlabeled peptide fragments. The labeling reaction may have been incomplete.Optimize the labeling protocol, including reaction time, temperature, and pH. Use a molar excess of BFDNB.
Fragment ions that do not correspond to expected peptide or label fragments. This could be due to side reactions during labeling or the presence of contaminants.Review your labeling and sample preparation procedures. Ensure high purity of the BFDNB reagent and peptides.

Quantitative Data Summary

Table 1: Mass Information for BFDNB and its Potential Fragments

Compound / FragmentMolecular FormulaMonoisotopic Mass (Da)
This compound (BFDNB)C₆H₂BrFN₂O₄263.9216
BFDNB label (after reaction with amine)C₆H₂BrN₂O₄244.9294
BFDNB label minus BrC₆H₂N₂O₄166.0015
BFDNB label minus NO₂C₆H₂BrF N O₂217.9362
BFDNB label minus OHC₆H₂BrFN₂O₃247.9267

Table 2: Monoisotopic Mass of BFDNB-Modified Amino Acid N-Termini

Amino AcidModified N-Terminus Mass (Da)
Glycine (G)302.9559
Alanine (A)316.9716
Serine (S)332.9665
Proline (P)342.9872
Valine (V)344.0029
Threonine (T)348.9978
Cysteine (C)349.9586
Leucine (L)358.0185
Isoleucine (I)358.0185
Asparagine (N)360.9774
Aspartic Acid (D)361.9614
Glutamine (Q)374.9930
Lysine (K)374.0298
Glutamic Acid (E)375.9770
Methionine (M)377.9742
Histidine (H)383.9883
Phenylalanine (F)393.0029
Arginine (R)402.0309
Tyrosine (Y)409.9978
Tryptophan (W)432.0138

Experimental Protocols

Protocol 1: Labeling of Peptides with BFDNB

  • Dissolve the peptide: Dissolve the peptide sample in a suitable buffer, such as 100 mM sodium bicarbonate, pH 8.5.

  • Prepare BFDNB solution: Prepare a stock solution of BFDNB in a water-miscible organic solvent like acetonitrile or DMSO.

  • Labeling reaction: Add a 5- to 10-fold molar excess of the BFDNB solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 1-2 hours in the dark.

  • Quenching: Quench the reaction by adding a primary amine-containing compound, such as Tris buffer.

  • Purification: Purify the labeled peptide using reverse-phase HPLC to remove excess reagent and byproducts.

Protocol 2: Mass Spectrometry Analysis of BFDNB-Labeled Peptides

  • Sample Preparation: Dissolve the purified BFDNB-labeled peptide in a solvent compatible with electrospray ionization, typically a mixture of water, acetonitrile, and formic acid.

  • Mass Spectrometry: Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS1 Scan: Acquire a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact labeled peptide.

  • MS/MS Analysis: Select the precursor ion of the BFDNB-labeled peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Acquisition: Acquire the MS/MS spectrum, recording the m/z values of the fragment ions. It is advisable to use a data-dependent acquisition method to automatically select precursor ions for fragmentation.

  • Data Analysis: Analyze the MS/MS spectrum to identify b- and y-ions for peptide sequencing and characteristic fragments of the BFDNB label for confirmation of the modification.

Visualizations

BFDNB_Labeling_Reaction reagent This compound (BFDNB) labeled_peptide BFDNB-Labeled Peptide reagent->labeled_peptide + Peptide-NH2 peptide Peptide (with N-terminal amine) peptide->labeled_peptide hf HF labeled_peptide->hf - HF Hypothesized_Fragmentation_Pathways precursor [BFDNB-Peptide+H]+ y_ions y-ions precursor->y_ions Backbone Fragmentation b_ions b-ions precursor->b_ions Backbone Fragmentation loss_br [M+H - Br]+ precursor->loss_br Label Fragmentation loss_no2 [M+H - NO2]+ precursor->loss_no2 Label Fragmentation loss_oh [M+H - OH]+ precursor->loss_oh Label Fragmentation

References

Technical Support Center: Stability of 1-Bromo-5-fluoro-2,4-dinitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-Bromo-5-fluoro-2,4-dinitrobenzene and its derivatives for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives over time?

A1: The stability of this compound derivatives can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. These compounds should be stored in a cool place.[1][2][3]

  • Light: Exposure to UV or ambient light can potentially lead to photodegradation, although some dinitrophenol compounds have shown resistance to this in aqueous solutions.[4] It is advisable to store these compounds in amber vials or in the dark.

  • pH: The pH of the solution can significantly impact stability. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[5][6]

  • Presence of Nucleophiles: Due to the electron-withdrawing nature of the nitro groups, the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr).[7][8] The presence of strong nucleophiles, including certain solvents or impurities, can lead to the displacement of the bromo or fluoro substituents.

  • Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided as they can react with the nitro groups or other parts of the molecule.[1][3]

Q2: What are the recommended storage conditions for this compound and its derivatives?

A2: To ensure the long-term stability of this compound and its derivatives, the following storage conditions are recommended:

  • Temperature: Store in a cool, well-ventilated area, and for long-term storage, refrigeration (2-8 °C) is advisable.[1][2]

  • Light: Protect from light by storing in amber-colored, tightly sealed containers.[1]

  • Inert Atmosphere: For highly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Purity: Ensure the compound is stored in a pure form, as impurities can sometimes catalyze degradation.

Q3: What are the potential degradation pathways for halogenated nitroaromatic compounds like this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred from related compounds:

  • Nucleophilic Aromatic Substitution (SNAr): This is a highly probable degradation pathway where nucleophiles present in the solution (e.g., water, alcohols, amines) can displace the bromide or fluoride ions. The nitro groups strongly activate the ring towards this type of reaction.[7][8]

  • Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, hydrolysis of the C-Br or C-F bond can occur, leading to the formation of the corresponding phenol derivative.[6]

  • Photodegradation: Although some nitroaromatics are resistant, prolonged exposure to high-energy light could potentially lead to the cleavage of bonds or reactions involving the nitro groups.[4]

  • Reduction of Nitro Groups: In the presence of reducing agents or certain biological systems, the nitro groups can be reduced to nitroso, hydroxylamino, or amino groups.[9]

Troubleshooting Guides

Issue 1: I am observing an unexpected loss of my this compound derivative in solution during my experiments.

Possible Cause Troubleshooting Step
Hydrolysis Analyze your sample using HPLC-UV to check for the appearance of more polar byproducts. Run a control experiment in a buffered solution at neutral pH to see if the degradation is mitigated. Consider using a non-aqueous solvent if your experimental conditions permit.
Reaction with Solvent or Buffer Components Many common laboratory solvents (e.g., methanol) and buffer components (e.g., amines) are nucleophilic and can react with your compound. Switch to a non-nucleophilic solvent (e.g., acetonitrile, DMSO, DMF) and use non-nucleophilic buffers (e.g., phosphate, MES).
Photodegradation Protect your experiment from light by using amber vials or covering your reaction setup with aluminum foil. Compare the stability of a sample kept in the dark versus one exposed to ambient light.
Adsorption to Surfaces The compound may be adsorbing to the surfaces of your storage container or reaction vessel. Try using silanized glassware or polypropylene tubes to minimize adsorption.

Issue 2: My reaction involving a this compound derivative is giving multiple products or a low yield.

Possible Cause Troubleshooting Step
Side Reactions (Nucleophilic Aromatic Substitution) Your intended nucleophile may be reacting at both the bromo and fluoro positions, or with the solvent. Use a less reactive solvent and carefully control the stoichiometry of your nucleophile. Lowering the reaction temperature may also improve selectivity.
Decomposition of Starting Material The reaction conditions (e.g., high temperature, strong base) may be causing the starting material to decompose. Monitor the reaction progress by TLC or HPLC to check for the disappearance of the starting material and the formation of degradation products. Consider milder reaction conditions.
Impure Starting Material Impurities in your this compound derivative could be leading to side reactions. Verify the purity of your starting material by an appropriate analytical method (e.g., NMR, HPLC).

Data Presentation

Table 1: General Stability Considerations for Halogenated Dinitrobenzene Derivatives

Condition Potential for Degradation Recommendations
Elevated Temperature (>40°C) HighStore at recommended cool temperatures. Avoid unnecessary heating.
UV/Visible Light Exposure Moderate to HighStore in the dark or in amber containers. Protect experiments from light.
Acidic Conditions (pH < 5) ModerateBuffer solutions to neutral pH if possible. Perform stability studies at the intended acidic pH.
Basic Conditions (pH > 8) HighAvoid strongly basic conditions. Use non-nucleophilic bases if a base is required.
Presence of Nucleophiles HighUse non-nucleophilic solvents and reagents.

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC-UV

This protocol outlines a general method for assessing the stability of a this compound derivative under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Thermal Degradation: Incubate a solid sample of the compound at a selected temperature (e.g., 60°C). At specified time points, dissolve a portion of the solid in the solvent to a concentration of 100 µg/mL.

    • Photostability: Expose a solution of the compound (100 µg/mL) to a calibrated light source. Keep a control sample in the dark.

  • Time Points: Analyze the samples at initial (t=0) and various time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the parent compound and potential degradation products absorb (a photodiode array detector is recommended for method development).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point and observe the formation of any new peaks, which would indicate degradation products.

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Expose to Base Base Hydrolysis Stock->Base Expose to Oxidation Oxidative Degradation Stock->Oxidation Expose to Thermal Thermal Degradation Stock->Thermal Expose to Photo Photodegradation Stock->Photo Expose to HPLC HPLC-UV Analysis Acid->HPLC Analyze Samples at Time Points Base->HPLC Analyze Samples at Time Points Oxidation->HPLC Analyze Samples at Time Points Thermal->HPLC Analyze Samples at Time Points Photo->HPLC Analyze Samples at Time Points Data Data Interpretation HPLC->Data Generate Chromatograms

Caption: Workflow for assessing the stability of a compound under various stress conditions.

Troubleshooting_Logic Start Unexpected Product or Low Yield CheckPurity Is Starting Material Pure? Start->CheckPurity Purify Purify Starting Material CheckPurity->Purify No CheckConditions Are Reaction Conditions Too Harsh? CheckPurity->CheckConditions Yes Purify->Start MilderConditions Use Milder Conditions (e.g., lower temp, weaker base) CheckConditions->MilderConditions Yes CheckSolvent Is Solvent or Buffer Nucleophilic? CheckConditions->CheckSolvent No MilderConditions->Start ChangeSolvent Use Non-Nucleophilic Solvent/Buffer CheckSolvent->ChangeSolvent Yes Success Problem Resolved CheckSolvent->Success No ChangeSolvent->Start

Caption: A logical troubleshooting guide for unexpected reaction outcomes.

References

minimizing non-specific binding of 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the use of BFDNB for protein modification and labeling.

Problem Potential Cause Recommended Solution
High background signal across the entire blot/plate Non-specific binding of BFDNB to the membrane or plastic surface.- Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk).[1][2] - Add a non-ionic surfactant (e.g., Tween-20) to the wash buffers.[1][3] - Optimize the blocking time and temperature.
Non-specific bands or spots are observed BFDNB is reacting with non-target proteins or biomolecules.- Adjust the pH of the reaction buffer to be closer to the isoelectric point of the target protein.[3] - Decrease the concentration of BFDNB. - Reduce the incubation time or temperature of the labeling reaction.[4]
Inconsistent results between experiments Variability in experimental conditions.- Ensure consistent buffer preparation, including pH and salt concentration.[3] - Use a fresh stock of BFDNB for each experiment. - Standardize incubation times and temperatures.[5]
Loss of target protein activity after labeling BFDNB is modifying critical amino acid residues for protein function.- Lower the BFDNB concentration. - Decrease the reaction time. - Perform a titration experiment to find the optimal BFDNB-to-protein ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with BFDNB?

A1: Non-specific binding of BFDNB primarily arises from two types of interactions: hydrophobic interactions and electrostatic interactions between the dinitrophenyl group and various surfaces or non-target biomolecules.[5] BFDNB can non-specifically adsorb to plasticware, membranes, and other proteins in the sample.

Q2: How can I choose the right blocking agent to minimize non-specific binding?

A2: The choice of blocking agent is critical.[2]

  • Bovine Serum Albumin (BSA): A common choice, particularly when working with phosphorylated proteins.[2] A typical starting concentration is 1-3%.[1][3]

  • Non-fat Dry Milk: A cost-effective option, but it should be avoided in assays involving biotinylated antibodies or phosphoprotein detection due to the presence of endogenous biotin and phosphoproteins.[2]

  • Synthetic Blockers: For assays requiring a protein-free environment, synthetic blocking agents like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can be effective.[2][6]

Q3: Can adjusting the buffer composition reduce non-specific binding?

A3: Yes, optimizing your buffer is a key strategy.

  • pH: Adjusting the pH of your buffer can alter the charge of both your target protein and interfering surfaces, which can help to minimize electrostatic interactions.[3]

  • Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can disrupt non-specific electrostatic interactions.[3]

  • Additives: Including low concentrations of non-ionic surfactants (e.g., 0.05% Tween-20) can help to block hydrophobic interactions.[1][3]

Q4: What is the optimal concentration of BFDNB to use?

A4: The optimal concentration is a balance between efficient labeling of your target and minimizing non-specific binding. It is highly recommended to perform a titration experiment to determine the lowest effective concentration of BFDNB for your specific application.

Q5: How do incubation time and temperature affect non-specific binding?

A5: Longer incubation times and higher temperatures can increase the likelihood of non-specific binding.[4] It is best to start with the shortest effective incubation time and the lowest practical temperature and optimize from there.

Experimental Protocols

Protocol for Minimizing Non-Specific Binding in a BFDNB Labeling Experiment

This protocol provides a general framework. Specific concentrations and times may need to be optimized for your particular system.

  • Preparation of Blocking Buffer:

    • Prepare a solution of 1% (w/v) BSA in phosphate-buffered saline (PBS).

    • Filter the solution through a 0.22 µm filter to remove any aggregates.

  • Blocking Step:

    • Incubate the reaction vessel (e.g., microplate well, membrane) with the blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the vessel three times with PBS containing 0.05% (v/v) Tween-20 (PBST). Each wash should be for 5 minutes with gentle agitation.

  • BFDNB Labeling:

    • Prepare a fresh stock solution of BFDNB in an appropriate solvent (e.g., DMSO).

    • Dilute the BFDNB stock solution to the desired final concentration in a reaction buffer with an optimized pH and salt concentration.

    • Add the BFDNB solution to your sample and incubate for the optimized time and temperature.

  • Final Washes:

    • After incubation, wash the vessel five times with PBST for 5 minutes each with vigorous agitation to remove any unbound BFDNB.

Visualizations

Mechanism of BFDNB Binding and Non-Specific Interactions

BFDNB_Binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding cluster_mitigation Mitigation BFDNB BFDNB TargetProtein Target Protein (with primary amine) BFDNB->TargetProtein Covalent Bond Formation (Sanger-type reaction) NonTargetSurface Non-Target Surface (e.g., plastic, membrane) BFDNB->NonTargetSurface Hydrophobic/Electrostatic Interactions BlockingAgent Blocking Agent (e.g., BSA) BlockingAgent->NonTargetSurface Blocks non-specific sites

Caption: Covalent vs. non-specific binding of BFDNB.

Troubleshooting Workflow for High Non-Specific Binding

Troubleshooting_Workflow Start High Non-Specific Binding Observed OptimizeBlocking Optimize Blocking Step (Increase concentration/time) Start->OptimizeBlocking AdjustBuffer Adjust Buffer Conditions (pH, Salt, Surfactant) OptimizeBlocking->AdjustBuffer If issue persists Resolved Issue Resolved OptimizeBlocking->Resolved Success TitrateBFDNB Titrate BFDNB Concentration (Decrease concentration) AdjustBuffer->TitrateBFDNB If issue persists AdjustBuffer->Resolved Success OptimizeIncubation Optimize Incubation (Decrease time/temperature) TitrateBFDNB->OptimizeIncubation If issue persists TitrateBFDNB->Resolved Success CheckReagents Check Reagent Quality (Fresh BFDNB stock) OptimizeIncubation->CheckReagents If issue persists OptimizeIncubation->Resolved Success CheckReagents->Resolved If issue persists, consult further

Caption: A logical workflow for troubleshooting BFDNB non-specific binding.

References

Validation & Comparative

A Comparative Guide to N-Terminal Peptide Derivatization: 1-Bromo-5-fluoro-2,4-dinitrobenzene vs. DNFB for Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein characterization, peptide mapping stands as a cornerstone technique for confirming the primary structure of a protein, identifying post-translational modifications, and ensuring batch-to-batch consistency of biotherapeutics. A critical step in certain peptide mapping workflows, particularly for N-terminal sequencing, is the derivatization of the peptide's free amino terminus. For decades, 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's reagent, has been the gold standard for this application. This guide provides a detailed comparison between DNFB and a lesser-known analogue, 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB), offering insights into their chemical reactivity and potential performance in peptide mapping protocols, supported by established chemical principles.

Principle of Derivatization: Nucleophilic Aromatic Substitution

The derivatization of N-terminal amino groups by both DNFB and BFDNB proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups on the benzene ring activate it towards attack by a nucleophile, in this case, the primary amine of the peptide's N-terminus. The reaction involves the formation of a transient, negatively charged intermediate called a Meisenheimer complex, followed by the expulsion of a halide leaving group.

The rate-determining step in this reaction is the initial nucleophilic attack on the aromatic ring.[1][2] Consequently, the reactivity of the derivatizing agent is primarily governed by the electrophilicity of the carbon atom being attacked. Factors that increase this electrophilicity will accelerate the reaction.

Reagent Comparison: DNFB vs. BFDNB

1-Fluoro-2,4-dinitrobenzene (DNFB) , or Sanger's Reagent, has been extensively used since Frederick Sanger's pioneering work on sequencing insulin.[3][4] Its utility is well-documented, and it serves as the benchmark for this type of derivatization.

This compound (BFDNB) is a structural analogue of DNFB containing both a fluorine and a bromine atom. Its application in peptide mapping is not well-documented in scientific literature, suggesting it is not a commonly used reagent for this purpose. However, its potential reactivity can be inferred from the principles of SNAr reactions.

In the case of BFDNB, nucleophilic attack can theoretically occur at the carbon bearing the fluorine or the carbon bearing the bromine. Based on established principles of SNAr, the high electronegativity of the fluorine atom makes the carbon to which it is attached significantly more electrophilic and, therefore, more susceptible to nucleophilic attack than the carbon attached to the bromine.[1][5][6] Thus, the reaction is expected to proceed with the displacement of the fluoride ion.

Quantitative Data Summary

Parameter1-Fluoro-2,4-dinitrobenzene (DNFB)This compound (BFDNB)
Leaving Group FluoridePrimarily Fluoride (theoretically)
Relative Reactivity HighExpected to be similar to or slightly lower than DNFB
Reaction Conditions Mildly alkaline (pH ~8-9), room temperatureExpected to be similar to DNFB
Side Reactions Can react with other nucleophilic side chains (e.g., lysine, histidine, cysteine)Similar side reactions are expected

Note: The reactivity of halodinitrobenzenes in SNAr reactions is known to follow the order F > Cl > Br > I.[6] This is because the high electronegativity of fluorine strongly activates the ring for the rate-determining nucleophilic attack, outweighing its poorer ability as a leaving group compared to other halogens.[2][7]

Experimental Protocols

The following is a detailed protocol for the well-established use of DNFB in N-terminal peptide derivatization for peptide mapping. A similar protocol would likely be applicable for BFDNB, with the caveat that optimization of reaction times may be necessary.

Protocol for N-Terminal Derivatization with DNFB

1. Sample Preparation:

  • Ensure the protein or peptide of interest is purified and in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

  • The concentration of the protein/peptide should be in the range of 1-5 mg/mL.

2. Derivatization Reaction:

  • Prepare a fresh solution of DNFB in a suitable organic solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10 mg/mL.

  • To the protein/peptide solution, add a 5- to 10-fold molar excess of the DNFB solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction vessel should be protected from light.

3. Quenching and Purification:

  • After the incubation period, the reaction can be quenched by the addition of a small amount of a primary amine-containing buffer, such as Tris or glycine, to consume any excess DNFB.

  • The derivatized peptide (DNP-peptide) can be purified from the reaction mixture using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

4. Protein Digestion (for Peptide Mapping):

  • If starting with a whole protein, the DNP-protein is then subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments.[8] The N-terminal peptide will carry the DNP label.

5. Analysis by HPLC-MS:

  • The resulting peptide mixture is analyzed by RP-HPLC coupled to a mass spectrometer (MS).[9]

  • The DNP-peptide will have a characteristic UV absorbance at around 360 nm and a specific mass shift corresponding to the addition of the dinitrophenyl group (167.12 Da).

Visualizations

Signaling Pathways and Experimental Workflows

Chemical Derivatization of a Peptide N-Terminus cluster_DNFB DNFB Reaction cluster_BFDNB BFDNB Reaction (Theoretical) Peptide_DNFB Peptide (with N-terminal NH2) DNP_Peptide DNP-Peptide Peptide_DNFB->DNP_Peptide + DNFB DNFB 1-Fluoro-2,4-dinitrobenzene (DNFB) DNFB->DNP_Peptide HF_DNFB HF DNP_Peptide->HF_DNFB - F- Peptide_BFDNB Peptide (with N-terminal NH2) DNP_Br_Peptide DNP(Br)-Peptide Peptide_BFDNB->DNP_Br_Peptide + BFDNB BFDNB This compound (BFDNB) BFDNB->DNP_Br_Peptide HF_BFDNB HF DNP_Br_Peptide->HF_BFDNB - F-

Caption: Reaction schemes for peptide N-terminal derivatization.

Peptide Mapping Workflow with N-Terminal Derivatization Protein Protein Sample Derivatization N-Terminal Derivatization (e.g., with DNFB) Protein->Derivatization Digestion Enzymatic Digestion (e.g., Trypsin) Derivatization->Digestion Separation RP-HPLC Separation Digestion->Separation Analysis Mass Spectrometry (MS/MS) Analysis Separation->Analysis Data Data Analysis: - Sequence Confirmation - PTM Identification Analysis->Data

Caption: General workflow for peptide mapping.

Conclusion

For researchers performing peptide mapping that requires N-terminal derivatization, 1-fluoro-2,4-dinitrobenzene (DNFB) remains the well-validated and recommended reagent. Its reactivity is high under mild conditions, and its behavior is extensively documented.

While This compound (BFDNB) is an interesting structural analogue, there is a lack of supporting experimental data for its use in peptide mapping. Based on the fundamental principles of nucleophilic aromatic substitution, it is predicted to react similarly to DNFB, with the fluoride acting as the leaving group. However, without direct comparative studies, its relative efficiency, potential for side reactions, and overall performance remain theoretical. For routine and validated peptide mapping applications, adherence to the established protocols with DNFB is advised. Researchers exploring novel derivatization strategies may find BFDNB to be a subject of academic interest, but its use in a regulated drug development environment would require extensive validation.

References

A Comparative Guide to HPLC Methods for Amino Acid Analysis: Featuring 1-Bromo-5-fluoro-2,4-dinitrobenzene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. However, the inherent physicochemical properties of amino acids necessitate a derivatization step to enhance their detection by common HPLC detectors. This guide provides a comprehensive comparison of the HPLC method for amino acid analysis using 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) with other widely used derivatizing agents.

Performance Comparison of Derivatization Reagents

The choice of a derivatization reagent is a critical decision that influences the sensitivity, reliability, and efficiency of the amino acid analysis. The following tables provide a summary of the key performance characteristics of DNFB (as a proxy for BFDNB) and other common pre-column derivatization reagents.

Table 1: General Performance Characteristics

FeatureDNFB (proxy for BFDNB)Dabsyl ChlorideDansyl ChlorideOPA (o-phthalaldehyde)FMOC-Cl (9-fluorenylmethyl chloroformate)PITC (Phenylisothiocyanate)
Reaction Principle Forms DNP-amino acidsForms dabsyl-amino acidsForms dansyl-amino acidsForms isoindole derivatives with primary aminesForms FMOC-amino acidsForms phenylthiocarbamyl (PTC)-amino acids
Detection Method UV-Vis Absorbance (~360 nm)Visible Absorbance (~436-465 nm)[1]Fluorescence (Ex: ~324-350 nm, Em: ~559 nm) or UV Absorbance (~214, 246, 325 nm)[2]Fluorescence (Ex: ~340-350 nm, Em: ~450 nm) or UV Absorbance (~338 nm)[3]Fluorescence (Ex: ~265 nm, Em: ~310 nm) or UV Absorbance (~262 nm)[3][4]UV Absorbance (~254 nm)[5]
Reactivity Reacts with primary and secondary aminesReacts with primary and secondary amines[2]Reacts with primary and secondary amines[2]Reacts only with primary aminesReacts with primary and secondary amines[4]Reacts with primary and secondary amines[5]
Derivative Stability Highly stableHighly stable (stable for at least one month at room temperature)[6][7]Generally stableLess stable, requires automated derivatizationDerivatives are stable for up to 13 days at 4°C in the dark[4]Generally stable

Table 2: Quantitative Performance Data

ParameterDNFB (proxy for BFDNB)Dabsyl ChlorideDansyl ChlorideOPAFMOC-ClPITC
Linearity (R²) >0.99[8]>0.99 for most amino acids[6][9]>0.9999[10]>0.985[11]>0.999[12]>0.99[13]
Limit of Detection (LOD) Not widely reportedLow picomole (pmol) range[6]Femtomole range[14]20 pM/LAs low as 1 fmol/µl[15]0.60 µM
Limit of Quantification (LOQ) Not widely reportedLow to mid picomole (pmol) range[6]Not widely reported100 pmoles[3]1 pmol for most amino acids[16]2.0 µM
Precision (%RSD) <10.9%[12]< 5% for intra-day and inter-day assays[6]<10% for most amino acids[15]Within-run CV: 2.53% to 10.7%<3.98%[16]4-10%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable results in amino acid analysis. Below are representative protocols for derivatization using DNFB and other common reagents.

DNFB (1-Fluoro-2,4-dinitrobenzene) Derivatization Protocol

This protocol is based on established methods for DNFB derivatization.

  • Reagents:

    • Amino Acid Standard Solution or Sample Hydrolysate

    • DNFB Solution (e.g., 1% in ethanol)

    • Sodium Bicarbonate Buffer (e.g., 0.1 M, pH 8.5)

    • Hydrochloric Acid (e.g., 6 M for hydrolysis if starting from protein)

    • HPLC Grade Solvents (Acetonitrile, Water)

  • Procedure:

    • Sample Preparation: If starting with a protein, hydrolyze the sample in 6 M HCl at 110°C for 24 hours. Dry the hydrolysate under vacuum.

    • Derivatization: Dissolve the dried amino acid residue or standard in the sodium bicarbonate buffer. Add an excess of the DNFB solution.

    • Incubation: Incubate the mixture at 60°C for 1 hour.

    • Extraction: After cooling, extract the DNP-amino acids with a suitable organic solvent (e.g., ether) to remove excess DNFB.

    • Drying and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.

    • HPLC Analysis: Inject the sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). Detect the DNP-amino acids at approximately 360 nm.

Dabsyl Chloride Derivatization Protocol[7][8]
  • Reagents:

    • Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone)[6]

    • Sodium bicarbonate buffer (0.1 M, pH 9.0)[6]

    • Acetonitrile (HPLC grade)

    • Perchloric acid (0.6 M for plasma samples)[6]

  • Procedure:

    • Sample Preparation (Plasma): To 100 µL of plasma, add 100 µL of 0.6 M perchloric acid to precipitate proteins. Centrifuge and collect the supernatant.[6]

    • Derivatization: To 50 µL of the deproteinized supernatant or standard, add 100 µL of sodium bicarbonate buffer and 150 µL of dabsyl chloride solution.[6]

    • Incubation: Vortex and incubate at 70°C for 15 minutes.[6]

    • Drying and Reconstitution: Evaporate the solvent to dryness and reconstitute in the initial mobile phase.[6]

    • HPLC Analysis: Inject the filtered sample onto a C18 column. Detect the dabsyl-amino acids at approximately 465 nm.[1]

Dansyl Chloride Derivatization Protocol[11][18]
  • Reagents:

    • Dansyl chloride solution (50 mM in acetonitrile)[10]

    • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[10]

    • Quenching solution (e.g., 10% ammonium hydroxide)[10]

  • Procedure:

    • Derivatization: In a microcentrifuge tube, mix 25 µL of the sample or standard with 50 µL of Dansyl Chloride solution and 50 µL of the derivatization buffer.[10]

    • Incubation: Vortex and incubate at 60-80°C for 30-60 minutes in the dark.[10]

    • Quenching: Cool the mixture and add 10-20 µL of the quenching solution.[10]

    • HPLC Analysis: Inject the supernatant onto a C18 column. Detection can be done using a fluorescence detector (Ex: ~324 nm, Em: ~559 nm) or a UV detector.[2]

OPA (o-phthalaldehyde) Derivatization Protocol[3][19]
  • Reagents:

    • OPA reagent (dissolved in methanol and borate buffer) with a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid).[17]

    • Potassium tetraborate buffer (e.g., 200 mmol/L, pH 9.5).[17]

  • Procedure (Automated):

    • Mixing: An automated autosampler mixes the sample with the OPA reagent.

    • Incubation: A short incubation time (e.g., 1-3 minutes) at room temperature is sufficient.

    • Injection: The derivatized sample is directly injected onto the HPLC system.

    • HPLC Analysis: Separation is achieved on a C18 column with a gradient elution. Detection is typically by fluorescence (Ex: ~350 nm, Em: ~450 nm).

FMOC-Cl (9-fluorenylmethyl chloroformate) Derivatization Protocol[20]
  • Reagents:

    • FMOC-Cl solution (e.g., 15 mM in acetonitrile)[18]

    • Borate buffer (e.g., 200 mM, pH 10.0)[18]

    • Quenching reagent (e.g., 1-adamantanamine)

  • Procedure:

    • Derivatization: To 300 µL of sample or standard, add 600 µL of borate buffer and 600 µL of FMOC-Cl solution.[18]

    • Reaction: Allow the reaction to proceed for about 5 minutes at room temperature.[18]

    • Quenching: Stop the reaction by adding a quenching reagent.[18]

    • HPLC Analysis: Inject the filtered sample onto a C18 column. Detection can be by fluorescence (Ex: ~265 nm, Em: ~310 nm) or UV at ~262 nm.[4]

PITC (Phenylisothiocyanate) Derivatization Protocol[21][22]
  • Reagents:

    • PITC solution (e.g., 0.2 mol/L in acetonitrile)[19]

    • Triethylamine-acetonitrile solution (e.g., 1 mol/L)[19]

    • n-hexane

  • Procedure:

    • Derivatization: Mix 200 µL of the sample or standard with 100 µL of triethylamine-acetonitrile solution and 100 µL of PITC-acetonitrile solution.[19]

    • Incubation: React for 1 hour at room temperature.[19]

    • Extraction: Add 400 µL of n-hexane, shake, and let the layers separate.[19]

    • Sample Preparation: Take an aliquot of the lower aqueous layer, dilute with water, and filter before injection.[19]

    • HPLC Analysis: Separate the PTC-amino acids on a C18 column and detect at ~254 nm.[5]

Visualizing the Workflow and Performance

To better understand the experimental process and the comparative performance of these derivatization agents, the following diagrams are provided.

Caption: Experimental workflow for amino acid analysis.

G Performance Comparison of Amino Acid Derivatization Reagents cluster_reactivity DNFB DNFB (for BFDNB) Reactivity: Pri & Sec Amines Stability: High Detection: UV-Vis Sensitivity: Moderate Dabsyl Dabsyl Chloride Reactivity: Pri & Sec Amines Stability: Very High Detection: Visible Sensitivity: High Dansyl Dansyl Chloride Reactivity: Pri & Sec Amines Stability: Good Detection: Fluorescence/UV Sensitivity: Very High DNFB->Dansyl Higher Dabsyl->DNFB Higher PITC PITC Reactivity: Pri & Sec Amines Stability: Good Detection: UV Sensitivity: Moderate Dabsyl->PITC Higher OPA OPA Reactivity: Pri Amines Only Stability: Low Detection: Fluorescence/UV Sensitivity: Very High FMOC FMOC-Cl Reactivity: Pri & Sec Amines Stability: Good Detection: Fluorescence/UV Sensitivity: High OPA->FMOC Higher PITC->OPA Much Higher

Caption: Comparison of derivatization reagent performance.

References

cross-reactivity of 1-Bromo-5-fluoro-2,4-dinitrobenzene with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) with various functional groups commonly found in biological systems. BFDNB is an electrophilic reagent designed for covalent modification of biomolecules. Understanding its reactivity profile is crucial for its application in chemical proteomics, drug development, and as a molecular probe. The data and protocols presented herein are based on established principles of organic chemistry and studies of the closely related and well-characterized Sanger's reagent, 1-Fluoro-2,4-dinitrobenzene (DNFB).

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of BFDNB is governed by the nucleophilic aromatic substitution (SNAr) mechanism. The two electron-withdrawing nitro groups (-NO₂) significantly reduce the electron density of the benzene ring, making it susceptible to attack by nucleophiles. The attack preferentially occurs at the carbon atoms bearing the halogen leaving groups (Fluorine or Bromine). The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.

In the context of SNAr reactions, fluorine is typically a better leaving group than bromine. Therefore, nucleophilic attack on BFDNB is expected to predominantly displace the fluoride ion.

Figure 1. General mechanism for the SNAr reaction of BFDNB with a nucleophile (Nu:⁻).

Quantitative Comparison of Reactivity

The rate of reaction of BFDNB with a given functional group is highly dependent on the nucleophilicity of that group, which is in turn influenced by its pKa and the reaction pH. The table below summarizes the expected relative reactivity of common biological functional groups with BFDNB under typical physiological conditions (pH ~7.4).

Functional GroupAmino Acid ExampleDeprotonated Form (Active Nucleophile)pKa (approx.)Relative Reactivity with BFDNBNotes
Thiol CysteineThiolate (R-S⁻)~8.3Very High Thiolates are highly potent nucleophiles and will react rapidly. This is often the most significant source of cross-reactivity.
α-Amine N-terminusAmine (R-NH₂)~8.0High The primary target for reagents like DNFB (Sanger's reagent) for N-terminal sequencing.[1][2]
ε-Amine LysineAmine (R-NH₂)~10.5Moderate to High Reactivity is highly pH-dependent. At pH 7.4, a smaller fraction is deprotonated compared to the α-amine, but it is still a primary target.
Imidazole HistidineImidazole (neutral)~6.0Moderate The neutral form is nucleophilic and can react, particularly if the α-amine is protonated.
Phenolic Hydroxyl TyrosinePhenoxide (R-O⁻)~10.1Moderate Requires deprotonation to the phenoxide form, so reactivity increases significantly at higher pH.
Aliphatic Hydroxyl Serine, ThreonineAlkoxide (R-O⁻)~13Very Low / Negligible Generally unreactive under physiological conditions due to the high pKa of the hydroxyl group.
Carboxylate Aspartate, Glutamate, C-terminusCarboxylate (R-COO⁻)~4.0Negligible A very weak nucleophile that does not typically react with this class of reagents.

Experimental Protocol: Assessing Cross-Reactivity with a Model Peptide

This protocol outlines a general method to assess the cross-reactivity of BFDNB against a model peptide containing a variety of reactive functional groups (e.g., Ac-Cys-Lys-Tyr-His-Gly-NH₂).

1. Materials and Reagents:

  • This compound (BFDNB)

  • Model Peptide (e.g., Ac-CKYHG-NH₂)

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Quenching Solution: 100 mM N-acetylcysteine or glutathione

  • Solvents: Acetonitrile (ACN), Water (HPLC-grade), Formic Acid (FA)

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

2. Experimental Procedure:

  • Stock Solutions: Prepare a 10 mM stock solution of BFDNB in DMSO. Prepare a 1 mM stock solution of the model peptide in the reaction buffer.

  • Labeling Reaction: In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the 10 mM BFDNB stock (final concentrations: 0.9 mM peptide, 1 mM BFDNB). Vortex briefly.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Quenching: Stop the reaction by adding 5 µL of the quenching solution to consume any unreacted BFDNB.

  • Sample Preparation for MS: Dilute the quenched reaction mixture 1:100 in 0.1% formic acid in water for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the diluted sample onto a C18 reverse-phase HPLC column.

    • Elute the peptides using a gradient of 0.1% FA in water (Solvent A) and 0.1% FA in ACN (Solvent B).

    • Monitor the elution profile using UV absorbance (360 nm) and acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of the unmodified peptide and all potential singly and multiply modified peptide species (e.g., modification on Cys, Lys, Tyr, His).

    • Identify modified peptides by their accurate mass and fragmentation spectra (MS/MS) to confirm the site of modification.

    • Quantify the relative abundance of each species by integrating the peak areas from the extracted ion chromatograms.

Experimental_Workflow prep Prepare Stocks (BFDNB in DMSO, Peptide in Buffer) react Mix & Incubate Peptide + BFDNB (1 hr, RT) prep->react quench Quench Reaction (Add excess N-acetylcysteine) react->quench dilute Dilute Sample (1:100 in 0.1% Formic Acid) quench->dilute inject LC-MS/MS Analysis (RP-HPLC-QTOF/Orbitrap) dilute->inject analyze Data Analysis (Identify & Quantify Modifications) inject->analyze

Figure 2. Workflow for assessing the cross-reactivity of BFDNB with a model peptide.

Conclusion

This compound is a highly reactive electrophilic probe that primarily targets nucleophilic residues in proteins. Its reactivity profile is dominated by rapid reaction with thiols (cysteine) and primary amines (N-terminus, lysine). Significant cross-reactivity can also be observed with histidine and, at higher pH, with tyrosine. Aliphatic hydroxyls and carboxylates are generally unreactive under physiological conditions.

For drug development professionals and researchers utilizing BFDNB or similar reagents, it is imperative to perform careful experimental validation to confirm the site of modification and to assess potential off-target reactivity. The high propensity for reaction with cysteine residues, in particular, must be considered in experimental design and data interpretation. The provided protocol offers a robust framework for evaluating the selectivity of this and other covalent probes.

References

A Researcher's Guide: Comparing Modern Alternatives to 1-Bromo-5-fluoro-2,4-dinitrobenzene for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For decades, reagents like 1-Fluoro-2,4-dinitrobenzene (DNFB or Sanger's reagent) and its derivatives have been used for N-terminal amino acid analysis and protein labeling.[1][2][3] These compounds react with the primary amine of a protein's N-terminus and the ε-amino group of lysine residues through nucleophilic aromatic substitution.[1][4][5] However, this method is often destructive, requiring complete acid hydrolysis to identify the labeled amino acid, which destroys the rest of the polypeptide chain.[2][6] Modern research demands more versatile, specific, and gentle labeling techniques that preserve protein function for applications ranging from fluorescence imaging to drug development.

This guide provides a comprehensive comparison of contemporary alternatives to dinitrobenzene-based reagents, complete with performance data and detailed experimental protocols to assist researchers in selecting the optimal labeling strategy.

Logical Workflow for Protein Labeling

The general process for labeling a protein involves several key stages, from initial preparation and the labeling reaction itself to purification of the final conjugate. Understanding this workflow is crucial for achieving optimal and reproducible results.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Buffer Exchange, Concentration) if_thiol Thiol Labeling? (e.g., Maleimide) prep_protein->if_thiol prep_reagent Prepare Reagent Stock (e.g., in DMSO or DMF) react Incubate Protein + Reagent (Control Molar Ratio, Time, Temp) prep_reagent->react reduce Reduce Disulfides (e.g., with TCEP) if_thiol->reduce Yes if_thiol->react No reduce->react purify Purify Conjugate (Gel Filtration, Dialysis) react->purify analyze Characterize Conjugate (Determine DOL, Assess Function) purify->analyze

Caption: General experimental workflow for covalent protein labeling.

Key Alternatives and Their Mechanisms

The most common and effective alternatives target specific amino acid residues, primarily primary amines (lysine, N-terminus) or thiols (cysteine), offering greater control and specificity than traditional dinitrobenzene reagents.

Amine-Reactive Reagents: Targeting Lysine and the N-Terminus

This is the most popular strategy for labeling proteins, as lysine residues are generally abundant and surface-exposed.[7]

  • Succinimidyl Esters (NHS Esters): These reagents react with primary amines at a slightly basic pH (8-9) to form stable, covalent amide bonds.[8][9] This is a robust and widely used method for conjugating a variety of labels, including fluorophores and biotin.[10]

  • Isothiocyanates (e.g., FITC): Fluorescein isothiocyanate (FITC) is a classic amine-reactive dye that forms a stable thiourea linkage with primary amines.[11][12][13] While effective, the resulting thiourea bond is generally considered slightly less stable than the amide bond formed by NHS esters.[14]

G Protein Protein Lysine Lysine Residue (-NH2) Protein->Lysine Conjugate Labeled Protein (Stable Amide Bond) Lysine->Conjugate + pH 8.0-9.0 NHS_Ester NHS Ester Label (e.g., Dye-NHS) NHS_Ester->Conjugate + pH 8.0-9.0 NHS_leaving NHS by-product Conjugate->NHS_leaving Release

Caption: Reaction pathway for amine-reactive labeling using NHS esters.
Thiol-Reactive Reagents: Targeting Cysteine

Targeting cysteine residues offers high specificity because cysteines are much less abundant in proteins than lysines.[15][16] This allows for more controlled, site-specific labeling, which is crucial when amine modification might disrupt the protein's binding sites.[7][17]

  • Maleimides: These are the most prevalent reagents for cysteine modification.[15] They react with the sulfhydryl (thiol) group of a cysteine residue at a neutral pH (7.0-7.5) to form a stable thioether bond.[18][19] A key prerequisite is the reduction of any disulfide bonds to ensure free thiols are available for reaction, often accomplished using tris(2-carboxyethyl)phosphine (TCEP).[15][20]

  • Vinyl Sulfones: This class of reagents also demonstrates high selectivity for free thiols and can be used for efficient, site-specific protein labeling.[21]

G Protein Protein Cysteine Reduced Cysteine Residue (-SH) Protein->Cysteine Conjugate Labeled Protein (Stable Thioether Bond) Cysteine->Conjugate + pH 7.0-7.5 Maleimide Maleimide Label (e.g., Dye-Maleimide) Maleimide->Conjugate + pH 7.0-7.5 G start What is the goal of labeling? q1 Are there accessible Cysteine residues? start->q1 q2 Is preserving the native charge critical? q1->q2 No, or they are in disulfide bonds res_maleimide Use Thiol-Reactive Chemistry (e.g., Maleimide) q1->res_maleimide Yes, and site- specificity is desired q3 Is maximum label stability required? q2->q3 Yes res_nhs Use Amine-Reactive Chemistry (e.g., NHS Ester) q2->res_nhs No q3->res_nhs Yes res_fitc Use Amine-Reactive Chemistry (e.g., FITC) q3->res_fitc No, standard stability is sufficient

References

A Comparative Guide to the Quantitative Accuracy of 1-Bromo-5-fluoro-2,4-dinitrobenzene Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of amines and thiols is a critical aspect of various analytical workflows. Derivatization with reagents like 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) is a common strategy to enhance the detectability and chromatographic performance of these analytes, particularly in High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of BFDNB derivatization with other established alternatives, supported by available experimental data and detailed methodologies.

While BFDNB is a known derivatizing agent, comprehensive quantitative performance data is not as widely published as for some of its alternatives. This guide synthesizes the available information and presents a comparative overview to aid in the selection of the most suitable derivatization strategy for your research needs.

Quantitative Performance of Derivatization Reagents

The selection of a derivatization reagent is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the analyte and sample matrix. The following tables summarize the quantitative performance of BFDNB's close analog, 1-fluoro-2,4-dinitrobenzene (DNFB or Sanger's Reagent), and other common derivatization agents.

Table 1: Quantitative Performance of DNFB Derivatization for Amine Analysis

AnalyteLinearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
Pregabalin1–4500 ng/mL> 0.9991 ng/mL4.3–12.7%92.0–108.0%[1]

Table 2: Quantitative Performance of Alternative Derivatization Reagents for Thiol Analysis

Derivatization ReagentAnalyte(s)Linearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Precision (%RSD)Accuracy/Recovery (%)Reference
Ellman's Reagent (DTNB) Total Thiols, GSH3 - 60 µMNot Specified30 pmolNot Specified96%[2]
Monobromobimane (mBBr) Cys, γ-GC, GSHNot Specified> 0.99Not Reported1.1 - 1.6% (Intra-day)96.7 - 97.6%[3][4]
SBD-F Hcy, Cys, CysGly, γ-GC, GSH, NACNot Specified> 0.999Not Specified2.2–8.4% (Intra-day), 1.8–13.7% (Inter-day)91–107% (Intra-day), 94–124% (Inter-day)[5]
1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene GSH, Cys, NAC, HcyNot SpecifiedNot Specified0.2 nM (GSH) - 0.8 nM (Cys)Not Specified92-105.3%[6]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for derivatization using DNFB (as an analog for BFDNB) and other common reagents.

Protocol 1: Derivatization of Amines with 1-Fluoro-2,4-dinitrobenzene (DNFB)

This protocol is based on the derivatization of the primary amine group of pregabalin for HPLC-UV analysis[1].

Materials:

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) solution

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0)

  • Acetonitrile

  • Methanol

  • Sample containing the amine analyte

  • Internal standard (if applicable)

Procedure:

  • Sample Preparation: To 500 µL of plasma sample, add the internal standard and 1 mL of acetonitrile for protein precipitation. Vortex and centrifuge.

  • Derivatization: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue with 200 µL of sodium bicarbonate buffer. Add 200 µL of DNFB solution in acetonitrile.

  • Reaction: Incubate the mixture at 60°C for 30 minutes in a water bath.

  • Sample Clean-up: After cooling, the derivatized sample is ready for HPLC injection.

Protocol 2: Derivatization of Thiols with Monobromobimane (mBBr)

This protocol is a generalized procedure based on common practices for the fluorescent derivatization of thiols[3][4].

Materials:

  • Monobromobimane (mBBr) solution in a non-aqueous solvent (e.g., acetonitrile)

  • Reaction buffer (e.g., EPPS or Tris-HCl, pH ~9.0-9.5)

  • Sample containing thiol analytes

  • Reducing agent (e.g., TCEP) for total thiol analysis (optional)

Procedure:

  • Sample Preparation: Extract thiols from the sample matrix. If measuring total thiols, treat the sample with a reducing agent to convert disulfides to free thiols.

  • Derivatization: In a reaction vial, mix the sample extract with the reaction buffer. Add the mBBr solution.

  • Reaction: Incubate the mixture in the dark at room temperature for a specified time (e.g., 10-20 minutes) to form the fluorescent thiol-bimane adducts.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., acetic acid).

  • Analysis: The derivatized sample is then ready for HPLC analysis with fluorescence detection.

Visualizing the Workflow and Chemistry

To better understand the derivatization process, the following diagrams illustrate the general workflow and the underlying chemical reaction for BFDNB.

G cluster_workflow General Derivatization Workflow SamplePrep Sample Preparation (Extraction, Reduction) Derivatization Derivatization Reaction (Addition of BFDNB, Incubation) SamplePrep->Derivatization Analyte Solution Quenching Reaction Quenching (e.g., Acidification) Derivatization->Quenching Derivatized Sample Analysis HPLC Analysis (Separation and Detection) Quenching->Analysis Stabilized Sample

Caption: A generalized workflow for the derivatization of analytes prior to HPLC analysis.

Caption: Nucleophilic substitution reaction of BFDNB with an amine or thiol.

Comparison and Alternatives

This compound (BFDNB) and its Analogs (DNFB):

  • Principle: These reagents react with primary and secondary amines and thiols via nucleophilic aromatic substitution. The dinitrophenyl group provides a strong chromophore for UV-Vis detection.

  • Advantages: The resulting derivatives are generally stable, and the reagents are commercially available. The reaction conditions are relatively mild.

  • Limitations: As evidenced by the literature search, comprehensive validation data for BFDNB is scarce. The reactivity is not exclusive to a single functional group, which could be a limitation in complex matrices.

Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB):

  • Principle: DTNB reacts with thiols in a disulfide exchange reaction to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

  • Advantages: It is a widely used and well-characterized method for the quantification of total thiols. The assay is simple and can be performed using a spectrophotometer.

  • Limitations: The method is not suitable for separating individual thiol species by HPLC without further derivatization of the mixed disulfide. The absorbance of TNB is pH-dependent.

Monobromobimane (mBBr):

  • Principle: mBBr is a fluorescent labeling agent that reacts with thiols to form highly fluorescent and stable thioether derivatives.

  • Advantages: This method offers high sensitivity and specificity for thiols. The reagent itself is non-fluorescent, leading to low background signals. It is well-suited for HPLC with fluorescence detection, allowing for the separation and quantification of individual thiols.

  • Limitations: The derivatization reaction is typically performed under alkaline conditions and may require optimization for different thiols.

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F):

  • Principle: SBD-F is another fluorescent derivatization reagent that reacts specifically with thiols.

  • Advantages: It provides good sensitivity and allows for the separation of various thiols by reversed-phase HPLC.[5] The derivatization conditions are well-defined.[5]

  • Limitations: Similar to other fluorescent reagents, it requires a fluorescence detector for HPLC analysis.

Conclusion

The quantitative accuracy of any derivatization method is paramount for reliable analytical results. While this compound (BFDNB) and its analog DNFB are effective for derivatizing amines and thiols for HPLC analysis, there is a notable lack of publicly available, comprehensive validation data for BFDNB itself. For applications requiring high sensitivity and the separation of multiple thiol species, fluorescent derivatization agents like monobromobimane and SBD-F offer well-documented and validated alternatives with excellent performance characteristics. For total thiol quantification, Ellman's reagent remains a simple and robust choice.

Researchers and drug development professionals should carefully consider the specific requirements of their analysis, including the target analytes, required sensitivity, and available instrumentation, when selecting a derivatization strategy. When considering BFDNB, in-house validation according to ICH guidelines is strongly recommended to establish its quantitative accuracy for the intended application.

References

Halogen Reactivity in Dinitrobenzene Reagents: A Comparative Guide for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, dinitrobenzene reagents are pivotal intermediates. Their utility largely stems from their susceptibility to nucleophilic aromatic substitution (SNAr), a reaction wherein a nucleophile replaces a leaving group on the aromatic ring. The nature of the halogen substituent on the dinitrobenzene ring significantly influences the reaction rate. This guide provides an objective comparison of the reactivity of bromine versus fluorine in dinitrobenzene reagents, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying principles.

Comparative Reactivity Data: Fluorine's Superiority in SNAr

Contrary to expectations based on leaving group ability in aliphatic systems (S_N2 reactions), fluorine is a significantly better leaving group than bromine in the context of SNAr reactions with dinitrobenzene. This enhanced reactivity is attributed to the mechanism of the reaction, which proceeds through a two-step addition-elimination pathway.

The first and rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect (-I effect), which stabilizes this anionic intermediate.[1] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate.[1] While bromide is a better leaving group in terms of its ability to depart with a negative charge, the elimination of the halide is a fast step and does not influence the overall reaction rate as significantly as the formation of the Meisenheimer complex.[1][3]

The following table summarizes the second-order rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene with piperidine, a common nucleophile, in 95% ethanol at 25°C.

CompoundLeaving GroupSecond-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹)Relative Reactivity
1-Fluoro-2,4-dinitrobenzeneF2.9 x 10⁻³Highest
1-Bromo-2,4-dinitrobenzeneBr2.64 x 10⁻⁵Lower

Data adapted from studies on nucleophilic aromatic substitution reactions.

Visualizing the Reaction Pathway and Experimental Workflow

To better understand the mechanistic and practical aspects of these reactions, the following diagrams are provided.

SNAr_Mechanism cluster_intermediate Rate-Determining Step DNB-X Dinitrobenzene (X = F, Br) Meisenheimer Meisenheimer Complex (Anionic Intermediate) DNB-X->Meisenheimer Addition (Slow) Nu Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Elimination (Fast) X- Halide Ion (X⁻)

Caption: SNAr reaction mechanism for dinitrobenzene.

Experimental_Workflow A Reactant Preparation (Dinitrohalobenzene, Nucleophile, Solvent) B Reaction Setup (Constant Temperature Bath) A->B 1 C Reaction Monitoring (e.g., TLC, HPLC, GC) B->C 2 D Quenching and Workup (e.g., Addition of water, Extraction) C->D 3 E Product Isolation and Purification (e.g., Crystallization, Chromatography) D->E 4 F Characterization and Analysis (e.g., NMR, MS, Yield Calculation) E->F 5

Caption: General experimental workflow for SNAr reactions.

Experimental Protocols

The following is a representative experimental protocol for comparing the reactivity of 1-fluoro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene with a nucleophile like piperidine.

Objective: To determine the second-order rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene with piperidine in 95% ethanol at 25°C.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • 1-Bromo-2,4-dinitrobenzene (BDNB)

  • Piperidine

  • 95% Ethanol (EtOH)

  • Constant temperature water bath (25°C)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of FDNB, BDNB, and piperidine in 95% ethanol. Typically, the nucleophile (piperidine) is used in excess to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Equilibrate the reactant solutions and the spectrophotometer cell holder to 25°C in the constant temperature water bath.

    • In a quartz cuvette, mix the dinitrohalobenzene solution with the piperidine solution. The final concentrations should be accurately known.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance of the product, N-(2,4-dinitrophenyl)piperidine, at its λ_max (approximately 360 nm) over time.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this line will be -k_obs.

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess nucleophile: k = k_obs / [Piperidine].

  • Comparison:

    • Repeat the experiment for both 1-fluoro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene under identical conditions to allow for a direct comparison of their reactivities.

The experimental data unequivocally demonstrates that 1-fluoro-2,4-dinitrobenzene is significantly more reactive than its bromo- counterpart in nucleophilic aromatic substitution reactions. This is a critical consideration for researchers in process development and medicinal chemistry, as the choice of the halogen can dramatically impact reaction times, yields, and overall efficiency. The underlying principle of Meisenheimer complex stabilization by the highly electronegative fluorine atom provides a clear rationale for this observed reactivity trend. This understanding allows for the informed selection of reagents to optimize synthetic routes and achieve desired chemical transformations.

References

literature review of 1-Bromo-5-fluoro-2,4-dinitrobenzene applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and sequencing of proteins are fundamental to understanding biological processes and developing novel therapeutics. N-terminal amino acid analysis is a cornerstone of protein characterization, providing crucial information about a protein's identity, purity, and structure. The choice of derivatizing agent is critical for the success of this analysis, directly impacting sensitivity, efficiency, and the overall workflow.

This guide provides a comprehensive comparison of three seminal reagents used for N-terminal amino acid analysis: 1-Fluoro-2,4-dinitrobenzene (FDNB), Dansyl chloride, and Phenylisothiocyanate (PITC). While 1-Bromo-5-fluoro-2,4-dinitrobenzene is a structurally related compound, its application in this area is not well-documented in scientific literature. Therefore, this guide will focus on the established alternatives to provide a practical and data-driven comparison for laboratory professionals.

Performance Comparison at a Glance

The selection of an appropriate derivatizing agent depends on the specific requirements of the experiment, such as the amount of sample available, the desired sensitivity, and whether sequential analysis of the peptide is necessary. The following table summarizes the key performance characteristics of FDNB (Sanger's Reagent), Dansyl chloride, and PITC (the foundation of Edman degradation).

Feature1-Fluoro-2,4-dinitrobenzene (FDNB)Dansyl ChloridePhenylisothiocyanate (PITC)
Principle Forms a stable, colored Dinitrophenyl (DNP) derivative with the N-terminal amino acid.[1]Reacts with the N-terminal amino group to produce a highly fluorescent Dansyl derivative.[2]Forms a Phenylthiocarbamyl (PTC) derivative, allowing for sequential cleavage and identification of N-terminal amino acids.[3]
Detection Method UV-Visible SpectroscopyFluorescence SpectroscopyUV-Visible Spectroscopy (HPLC)
Sensitivity Low (milligram to microgram)[4]High (picomole to femtomole)[4]Moderate (nanomole to picomole)[4]
Reaction Efficiency Generally high under optimal conditions, but quantitative data is not as readily available as for newer reagents.High, with derivatization often reaching completion.Very high, typically exceeding 95%, which is crucial for sequential degradation.
Sequential Analysis No, the protein is hydrolyzed after derivatization, preventing further sequencing.[4]No, similar to the Sanger method, the peptide is hydrolyzed after labeling.Yes, the key advantage of the Edman degradation is the stepwise removal of amino acids.[3]
Stability of Derivatives DNP-amino acids are stable to acid hydrolysis.[1]Dansyl-amino acids are also stable to acid hydrolysis.[2]PTH-amino acids are stable enough for chromatographic identification in each cycle.

Delving into the Methodologies: Experimental Protocols

The successful application of these derivatizing agents hinges on meticulous experimental execution. Below are detailed protocols for each method, synthesized from established laboratory practices.

N-Terminal Analysis using 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)

This method, pioneered by Frederick Sanger, was instrumental in the first sequencing of a protein, insulin.[1]

Principle: FDNB reacts with the free N-terminal α-amino group of a polypeptide, as well as the ε-amino group of lysine residues, under mildly alkaline conditions. The resulting dinitrophenyl (DNP) derivative is stable to acid hydrolysis, which cleaves all the peptide bonds. The yellow-colored DNP-amino acid can then be identified by chromatography.

Experimental Protocol:

  • Derivatization:

    • Dissolve the peptide or protein sample in a suitable buffer, such as 0.1 M sodium bicarbonate, to a concentration of 1-5 mg/mL.

    • Add a 2-fold molar excess of a 5% (v/v) solution of FDNB in ethanol.

    • Incubate the mixture at room temperature for 2-4 hours with gentle agitation. The solution will turn yellow.

  • Precipitation and Washing:

    • Acidify the reaction mixture with 6 M HCl to a pH of approximately 1-2 to precipitate the DNP-peptide.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the precipitate sequentially with water, ethanol, and ether to remove unreacted FDNB and byproducts. Air-dry the DNP-peptide.

  • Hydrolysis:

    • Add 6 M HCl to the dried DNP-peptide.

    • Seal the tube under vacuum and heat at 110°C for 12-24 hours to completely hydrolyze the peptide bonds.

  • Extraction and Identification:

    • After hydrolysis, extract the DNP-amino acid into an organic solvent such as ether.

    • Evaporate the ether layer to dryness.

    • Dissolve the residue in a small volume of a suitable solvent (e.g., acetone or ethanol).

    • Identify the DNP-amino acid by chromatography (e.g., thin-layer chromatography or HPLC) by comparing its retention time or Rf value to that of known DNP-amino acid standards.

N-Terminal Analysis using Dansyl Chloride

The dansylation method offers a significant increase in sensitivity compared to the Sanger method due to the fluorescent nature of the Dansyl derivatives.

Principle: Dansyl chloride reacts with the N-terminal amino group of a peptide or protein under alkaline conditions to form a highly fluorescent Dansyl-amino acid derivative. Similar to the Sanger method, the peptide is then hydrolyzed, and the fluorescently tagged N-terminal amino acid is identified.[2]

Experimental Protocol:

  • Derivatization:

    • Dissolve the peptide sample (1-10 nmol) in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5-10.0).

    • Add 100 µL of a Dansyl chloride solution (2.5 mg/mL in acetone).

    • Incubate the mixture in the dark at 37°C for 1-2 hours or at room temperature for 3-4 hours.

  • Drying:

    • After incubation, evaporate the acetone and excess buffer in a vacuum centrifuge.

  • Hydrolysis:

    • Add 100 µL of 6 M HCl to the dried sample.

    • Seal the tube and hydrolyze at 110°C for 12-18 hours.

  • Analysis:

    • After hydrolysis, dry the sample again under vacuum.

    • Dissolve the residue in 50-100 µL of a suitable solvent (e.g., 50% ethanol).

    • Identify the Dansyl-amino acid by reverse-phase HPLC with a fluorescence detector. The excitation and emission wavelengths are typically around 335 nm and 520 nm, respectively.

Sequential N-Terminal Analysis using Phenylisothiocyanate (Edman Degradation)

The Edman degradation is a powerful technique that allows for the sequential determination of the amino acid sequence of a peptide from the N-terminus.[3]

Principle: The method involves a three-step cyclic process:

  • Coupling: The peptide reacts with PITC at a slightly alkaline pH to form a phenylthiocarbamyl (PTC) derivative at the N-terminus.

  • Cleavage: The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid), which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.

  • Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by HPLC. The shortened peptide can then re-enter the cycle for the identification of the next amino acid.

Experimental Protocol (One Cycle):

  • Coupling:

    • The peptide is immobilized on a solid support or is in solution in a suitable buffer (e.g., N-methylmorpholine/TFA buffer, pH ~9.0).

    • A solution of PITC in an organic solvent (e.g., heptane) is added, and the reaction is allowed to proceed at around 50°C for 20-30 minutes.

    • Excess reagent and byproducts are removed by washing with appropriate solvents.

  • Cleavage:

    • The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA) for a few minutes at 50°C to cleave the N-terminal residue.

  • Extraction and Conversion:

    • The cleaved ATZ-amino acid is extracted with an organic solvent (e.g., butyl chloride).

    • The extracted ATZ-amino acid is then converted to the more stable PTH-amino acid by heating in an aqueous acid solution (e.g., 25% aqueous TFA) at 65°C for about 30 minutes.

  • Identification:

    • The PTH-amino acid is dried, redissolved, and injected into an HPLC system for identification based on its retention time compared to a standard mixture of PTH-amino acids.

  • Cycle Repetition: The remaining peptide is subjected to the next cycle of Edman degradation.

Visualizing the Workflow: N-Terminal Amino Acid Analysis

The following diagram illustrates the general workflow for N-Terminal Amino Acid Analysis, highlighting the key stages from sample preparation to data analysis.

N_Terminal_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Protein_Sample Protein/Peptide Sample Purification Purification & Quantification Protein_Sample->Purification Derivatization Reaction with Derivatizing Agent (FDNB, Dansyl-Cl, or PITC) Purification->Derivatization Hydrolysis Peptide Hydrolysis (for FDNB & Dansyl-Cl) Derivatization->Hydrolysis Sanger/Dansyl Cleavage Sequential Cleavage (for PITC) Derivatization->Cleavage Edman Separation Chromatographic Separation (HPLC or TLC) Hydrolysis->Separation Cleavage->Separation Detection Detection (UV-Vis or Fluorescence) Separation->Detection Data_Analysis Data Analysis & Amino Acid Identification Detection->Data_Analysis

Caption: General workflow for N-terminal amino acid analysis.

Logical Framework for Reagent Selection

The decision-making process for selecting the most appropriate N-terminal derivatizing agent can be visualized as a logical flow, guiding researchers to the optimal choice based on their experimental goals.

Reagent_Selection_Logic Start Start: Need for N-Terminal Analysis Question1 Is sequential analysis of the peptide required? Start->Question1 PITC Use PITC (Edman Degradation) Question1->PITC Yes Question2 Is high sensitivity (pico- to femtomole) critical? Question1->Question2 No Dansyl Use Dansyl Chloride Question2->Dansyl Yes FDNB Use FDNB (Sanger's Reagent) Question2->FDNB No

Caption: Decision tree for selecting an N-terminal analysis reagent.

References

A Comparative Guide to Isotopic Labeling Reagents for Mass Spectrometry: A Focus on Amine-Reactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate isotopic labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of amine-reactive isotopic labeling reagents, with a primary focus on the widely used Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). Additionally, we will explore the characteristics of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB), historically known as Sanger's reagent, as a potential, albeit less common, isotopic labeling agent.

This guide will delve into the performance characteristics, experimental protocols, and underlying principles of these reagents to provide the necessary data for an informed decision-making process.

Performance Comparison of Amine-Reactive Isotopic Labeling Reagents

The choice of an isotopic labeling reagent significantly impacts the outcome of quantitative proteomics and metabolomics studies. Key performance indicators include labeling efficiency, specificity, the mass shift introduced, and the method of quantification. The following table summarizes the key features of TMT, iTRAQ, and a hypothetical isotopically labeled this compound.

FeatureTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)Isotopically Labeled this compound (BFDNB)
Target Functional Group Primary amines (N-terminus and Lysine side chains)Primary amines (N-terminus and Lysine side chains)Primary amines (N-terminus), Thiols (Cysteine side chains)
Quantification Strategy MS/MS (Reporter Ions)MS/MS (Reporter Ions)MS1 (Precursor Ions)
Multiplexing Capability High (up to 18-plex)[1]Moderate (4-plex, 8-plex)[2][3]Low (typically 2-plex)
Labeling Efficiency High (>98% with optimized protocols)[4][5]HighExpected to be high under appropriate pH conditions
Mass Shift per Label Isobaric in MS1; variable reporter ion masses in MS/MSIsobaric in MS1; variable reporter ion masses in MS/MS[3][6]A defined mass difference between light and heavy isotopic forms would be observed in MS1.[7][8]
Advantages High multiplexing, increased throughput, reduced sample-to-sample variation.[1][9]Well-established, good fragmentation for identification.[2]Potentially simple and cost-effective reagent.
Disadvantages Ratio compression/distortion, higher cost.[10]Limited multiplexing compared to TMT, potential for ratio compression.[2]Not a commercially available isotopic labeling reagent, limited to MS1 quantification which can be more susceptible to interference in complex samples, potential for side reactions.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate quantitative data. Below are representative protocols for TMT and iTRAQ labeling. As isotopically labeled BFDNB is not a standard reagent for this application, a generalized protocol for derivatization with Sanger's reagent is provided as a conceptual basis.

Protocol 1: Tandem Mass Tag (TMT) Labeling of Peptides

This protocol is a general guideline for the chemical labeling of peptides with TMT reagents.[11][12]

Materials:

  • Peptide sample in an amine-free buffer (e.g., 100 mM TEAB, pH 8.5)

  • TMT Label Reagents (e.g., TMTpro 16plex Label Reagent Set)

  • Anhydrous acetonitrile (ACN)

  • 5% Hydroxylamine

  • C18 desalting columns

Procedure:

  • Sample Preparation: Ensure the peptide sample is reduced, alkylated, and digested. The final peptide solution should be in an amine-free buffer at a pH of approximately 8.5.

  • Reagent Preparation: Reconstitute the TMT label reagents in anhydrous ACN according to the manufacturer's instructions.

  • Labeling Reaction: Add the appropriate volume of the TMT label reagent to each peptide sample. A common starting point is a 4:1 TMT:peptide (w/w) ratio.[4] Incubate at room temperature for 1 hour.

  • Quenching: Add 5% hydroxylamine to each sample to quench the reaction. Incubate for 15 minutes at room temperature.

  • Sample Pooling and Cleanup: Combine the labeled samples into a single tube. Desalt the pooled sample using a C18 column to remove excess TMT reagent and other contaminants.

  • Mass Spectrometry Analysis: Analyze the labeled peptide mixture by LC-MS/MS.

Protocol 2: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Labeling

This protocol outlines the general steps for labeling peptides with iTRAQ reagents.[13][14]

Materials:

  • Peptide sample in a suitable buffer (e.g., 0.5 M TEAB, pH 8.5)

  • iTRAQ Reagents (4-plex or 8-plex)

  • Ethanol or isopropanol

  • C18 desalting columns

Procedure:

  • Sample Preparation: As with TMT labeling, begin with a reduced, alkylated, and digested peptide sample in an appropriate buffer.

  • Reagent Preparation: Reconstitute the iTRAQ reagents with ethanol or isopropanol as per the manufacturer's protocol.

  • Labeling Reaction: Add the iTRAQ reagent to each peptide sample and incubate at room temperature for 1-2 hours.

  • Sample Pooling and Cleanup: Combine the labeled samples and desalt using a C18 column.

  • Mass Spectrometry Analysis: The purified, labeled peptide mixture is then ready for LC-MS/MS analysis.

Conceptual Protocol: Isotopic Labeling with this compound (BFDNB)

This hypothetical protocol is based on the known reactivity of Sanger's reagent and outlines how an isotopically labeled version might be used.

Materials:

  • Peptide sample

  • Isotopically labeled BFDNB (e.g., ¹³C₆-BFDNB and ¹²C₆-BFDNB)

  • Aqueous buffer, pH ~8-9 (e.g., sodium bicarbonate)

  • Organic solvent (e.g., ethanol)

  • Quenching reagent (e.g., a primary amine like glycine)

Procedure:

  • Sample Preparation: Dissolve the peptide sample in the aqueous buffer.

  • Labeling Reaction: Add the "light" or "heavy" isotopic BFDNB solution (dissolved in a minimal amount of organic solvent) to the respective peptide samples. Incubate at room temperature. The reaction time would need to be optimized.

  • Quenching: Add a quenching reagent to consume any unreacted BFDNB.

  • Sample Pooling and Cleanup: Combine the "light" and "heavy" labeled samples and perform a desalting step.

  • Mass Spectrometry Analysis: Analyze the mixed sample by LC-MS. Quantification would be based on the relative peak intensities of the isotopically labeled peptide pairs in the MS1 spectra.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the relationships between different labeling strategies, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Proteolytic Digestion ReductionAlkylation->Digestion Labeling Labeling with Isotopic Reagent Digestion->Labeling Pooling Sample Pooling Labeling->Pooling Desalting Desalting Pooling->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Figure 1. A generalized experimental workflow for chemical isotopic labeling in quantitative proteomics.

reaction_mechanism Peptide Peptide with Primary Amine (R-NH2) LabeledPeptide Dinitrophenyl-Peptide (DNP-Peptide) Peptide->LabeledPeptide Nucleophilic Aromatic Substitution BFDNB 1-Bromo-5-fluoro- 2,4-dinitrobenzene BFDNB->LabeledPeptide

Figure 2. The chemical reaction of this compound with a primary amine on a peptide.

Concluding Remarks

The selection of an isotopic labeling reagent is a critical step in the design of quantitative mass spectrometry experiments. Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) represent the current industry standards for amine-reactive isobaric labeling, offering high multiplexing capabilities and robust quantification based on reporter ions in MS/MS spectra. While this compound is a well-characterized reagent for derivatizing primary amines and thiols, its application in an isotopically labeled form for quantitative proteomics is not established. A hypothetical workflow using an isotopic BFDNB pair would rely on MS1-level quantification, which, while conceptually simpler, may face challenges with dynamic range and interference in complex biological samples.

For researchers requiring high-throughput and deep proteome quantification, TMT and iTRAQ are the recommended choices. The information and protocols provided in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their study.

References

A Researcher's Guide to N-Terminal Amine Labeling: Assessing the Specificity of 1-Bromo-5-fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective labeling of a protein's N-terminal amine is a critical technique for protein identification, sequencing, and functional analysis. This guide provides a comprehensive comparison of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) and its analogs against other common N-terminal labeling reagents. We present a detailed analysis of their specificity, supported by experimental data and protocols, to assist in selecting the optimal reagent for your research needs.

Introduction to N-Terminal Amine Labeling

The unique reactivity of the α-amine at the N-terminus of a polypeptide chain, compared to the ε-amines of lysine residues, allows for its selective modification under specific reaction conditions. This selectivity is primarily based on the difference in their pKa values, with the N-terminal α-amine being less basic (pKa ≈ 7.8) than the lysine ε-amine (pKa ≈ 10.5). By controlling the reaction pH, it is possible to favor the labeling of the more nucleophilic, unprotonated N-terminal amine.

This guide focuses on the assessment of this compound (BFDNB), a halogenated dinitrobenzene derivative, for its specificity in targeting N-terminal amines. Its performance is compared with its close analogs, 1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent) and 1-Bromo-2,4-dinitrobenzene (BDNB), as well as other widely used N-terminal labeling methods.

Comparative Analysis of N-Terminal Labeling Reagents

The choice of an N-terminal labeling reagent depends on several factors, including the desired specificity, reaction efficiency, the nature of the downstream analysis, and the presence of other reactive functional groups within the protein. Here, we compare BFDNB and its analogs with three other common classes of reagents.

Dinitrobenzene-Based Reagents

This compound and its analogs react with primary amines via nucleophilic aromatic substitution (SNAr). The two electron-withdrawing nitro groups activate the benzene ring, facilitating the displacement of a halide leaving group by a nucleophile, such as an unprotonated amine.

Side Reactions: A significant consideration for dinitrobenzene-based reagents is their potential for side reactions with other nucleophilic residues, including the ε-amino group of lysine, the thiol group of cysteine, the hydroxyl group of tyrosine, and the imidazole group of histidine.[2] Selectivity for the N-terminal amine over the more abundant lysine residues is a key challenge and is typically addressed by carefully controlling the reaction pH.

Alternative N-Terminal Labeling Reagents

Several other reagents are widely used for N-terminal labeling, each with its own advantages and disadvantages.

  • Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts.[3][4] This fluorescence allows for sensitive detection of the labeled N-terminal amino acid after hydrolysis of the protein. However, like dinitrobenzene reagents, dansyl chloride can also react with lysine, tyrosine, and histidine residues.[5]

  • Edman Degradation (Phenyl isothiocyanate, PITC): This is a sequential method for determining the amino acid sequence of a peptide or protein from the N-terminus.[6][7] PITC reacts with the N-terminal amine under mildly alkaline conditions. Subsequent treatment with acid cleaves the N-terminal residue as a phenylthiohydantoin (PTH)-amino acid, which can be identified by chromatography.[8][9] The remainder of the peptide remains intact for the next cycle of degradation. This method is highly specific for the N-terminus but is a multi-step process.[4]

  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with the N-terminal amine to form a Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.[10] By performing the reaction at a slightly acidic pH (around 6-7), the N-terminal α-amine, being more nucleophilic than the protonated ε-amine of lysine, can be selectively modified. A key advantage of this method is the preservation of the positive charge at the N-terminus, which can be important for maintaining protein structure and function.[11]

Quantitative Data Comparison

The following table summarizes the key characteristics and performance of the discussed N-terminal labeling reagents.

Reagent ClassReagent ExampleReaction TypePrimary TargetKey Side ReactionspH OptimumDetection Method
Dinitrobenzene This compound (BFDNB) & AnalogsNucleophilic Aromatic Substitutionα-amino (N-terminus)ε-amino (Lys), -SH (Cys), -OH (Tyr), Imidazole (His)8.0 - 9.5UV-Vis Absorbance
Sulfonyl Chloride Dansyl Chloride (DNS-Cl)Nucleophilic Acyl Substitutionα-amino (N-terminus)ε-amino (Lys), -OH (Tyr), Imidazole (His)9.5 - 10.5[4]Fluorescence[3]
Isothiocyanate Phenyl isothiocyanate (PITC) - Edman DegradationNucleophilic Additionα-amino (N-terminus)Minimal under controlled conditions8.0 - 9.0[6]UV-Vis Absorbance (of PTH-amino acid)[8]
Aldehyde/Ketone Benzaldehyde + NaBH3CNReductive Aminationα-amino (N-terminus)Minimal at controlled pH6.0 - 7.0[12]Mass Spectrometry, Incorporation of reporter tags

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for reproducible assessment of N-terminal labeling specificity.

Protocol 1: N-Terminal Labeling with a Dinitrobenzene-Based Reagent (e.g., BFDNB)

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 100 mM sodium bicarbonate, to a final concentration of 1-5 mg/mL. Adjust the pH of the solution to 8.5.

  • Reagent Preparation: Prepare a fresh 10 mg/mL solution of the dinitrobenzene reagent (e.g., BFDNB, FDNB, or BDNB) in a minimal amount of a water-miscible organic solvent like ethanol or acetonitrile.

  • Labeling Reaction: Add the dinitrobenzene solution to the protein solution in a 2-5 fold molar excess.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding a small volume of a primary amine-containing buffer, such as 1 M Tris-HCl, to quench the excess reagent.

  • Removal of Excess Reagent: Remove the unreacted dinitrobenzene reagent and byproducts by dialysis, gel filtration, or centrifugal filtration.

  • Analysis:

    • To identify the N-terminal amino acid, the labeled protein is typically hydrolyzed using 6N HCl at 110°C for 16-24 hours. The resulting dinitrophenyl (DNP)-amino acid is then identified by chromatography (e.g., HPLC or TLC) and comparison to DNP-amino acid standards.[13]

    • To assess specificity, the intact labeled protein can be analyzed by mass spectrometry to determine the number and location of modifications.

Protocol 2: N-Terminal Labeling with Dansyl Chloride
  • Protein and Reagent Preparation: Dissolve the protein in 100 mM sodium bicarbonate buffer, pH 8.5. Prepare a fresh solution of Dansyl chloride (e.g., 2.5 mg/mL) in acetone.[11]

  • Labeling Reaction: Add the Dansyl chloride solution to the protein solution, typically in a 2-5 fold molar excess.[14]

  • Incubation: Incubate the mixture in the dark at room temperature for 1-2 hours or at 37°C for 30-60 minutes.[14]

  • Quenching: Stop the reaction by adding a primary amine-containing buffer (e.g., Tris or glycine).[14]

  • Analysis: For N-terminal identification, hydrolyze the protein with 6N HCl at 110°C for 16-24 hours. Analyze the fluorescent dansylated amino acids by HPLC or TLC.[14]

Protocol 3: N-Terminal Sequencing with Edman Degradation

This is a summary of the manual Edman degradation process. Automated sequencers perform these steps in a controlled environment.

  • Coupling: The peptide or protein is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9) to form a phenylthiocarbamoyl (PTC)-peptide.[6]

  • Cleavage: The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), which cleaves the N-terminal peptide bond, releasing the terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative.[8]

  • Conversion: The ATZ-amino acid is extracted into an organic solvent and then treated with aqueous acid to convert it into the more stable phenylthiohydantoin (PTH)-amino acid.[6]

  • Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).[7]

  • Cycle Repetition: The shortened peptide is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.

Protocol 4: Selective N-Terminal Labeling by Reductive Amination
  • Reaction Setup: Dissolve the protein (e.g., 2.7 µmol) in a citric acid buffer (e.g., 300 µL, pH 6.1). Add the aldehyde reagent (e.g., benzaldehyde, 2-fold molar excess) as a stock solution in DMSO.[12]

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), in molar excess (e.g., 5-fold).[12]

  • Incubation: Incubate the reaction mixture at room temperature for 4-6 hours.[12]

  • Purification and Analysis: The modified protein can be purified from the reaction mixture using standard chromatography techniques. The extent and location of modification are typically determined by mass spectrometry.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflows discussed in this guide.

G cluster_BFDNB BFDNB Labeling Workflow Protein Protein in Bicarbonate Buffer (pH 8.5) Add_BFDNB Add BFDNB (in Ethanol/Acetonitrile) Protein->Add_BFDNB 1 Incubate Incubate (RT, 1-2h) Add_BFDNB->Incubate 2 Quench Quench with Tris Buffer Incubate->Quench 3 Purify Purify (Dialysis/Gel Filtration) Quench->Purify 4 Labeled_Protein DNP-Labeled Protein Purify->Labeled_Protein 5

Caption: Experimental workflow for N-terminal labeling using this compound (BFDNB).

G cluster_reaction Comparison of N-Terminal Labeling Reactions cluster_dinitro Dinitrobenzene Reagents cluster_dansyl Dansyl Chloride cluster_edman Edman Degradation cluster_reductive Reductive Amination N_Terminus Protein N-Terminus (R-NH2) BFDNB BFDNB/FDNB N_Terminus->BFDNB Dansyl Dansyl-Cl N_Terminus->Dansyl PITC PITC N_Terminus->PITC Aldehyde Aldehyde + NaBH3CN N_Terminus->Aldehyde DNP_Protein DNP-Protein BFDNB->DNP_Protein S N Ar DNS_Protein DNS-Protein Dansyl->DNS_Protein Acylation PTH_AA PTH-Amino Acid + Shortened Protein PITC->PTH_AA Sequential Degradation Alkylated_Protein Alkylated Protein Aldehyde->Alkylated_Protein Imine Formation & Reduction

Caption: Comparison of the chemical reactions for different N-terminal labeling methods.

G cluster_specificity Factors Affecting Specificity of Dinitrobenzene Reagents Reagent BFDNB/FDNB N_Terminus N-Terminal α-Amine (pKa ~7.8) Reagent->N_Terminus Desired Reaction Lysine Lysine ε-Amine (pKa ~10.5) Reagent->Lysine Side Reaction Other_Nuc Other Nucleophiles (Cys, Tyr, His) Reagent->Other_Nuc Side Reaction pH Reaction pH pH->N_Terminus Controls Nucleophilicity pH->Lysine Controls Nucleophilicity

Caption: Logical relationship of factors influencing the specificity of dinitrobenzene-based reagents.

Conclusion

The specificity of this compound for N-terminal amines is expected to be comparable to that of its well-studied analog, Sanger's reagent (FDNB). While these reagents are effective for labeling primary amines, achieving high specificity for the N-terminus over lysine residues requires careful optimization of reaction conditions, particularly pH. For applications demanding the highest level of specificity, methods like Edman degradation or reductive amination at a controlled pH may offer superior performance. This guide provides the necessary comparative data and experimental protocols to enable researchers to make an informed decision on the most suitable N-terminal labeling strategy for their specific research goals.

References

A Comparative Guide to 1-Bromo-5-fluoro-2,4-dinitrobenzene for Derivatization in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling and detection of biomolecules are critical. 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) is a halo-nitroaromatic reagent designed for the derivatization of nucleophilic functional groups, such as free thiols (cysteine) and amines (lysine, N-termini), within proteins and peptides. Its performance is best understood in comparison to established reagents like 1-Fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's Reagent, and other thiol-specific modifiers. This guide provides an objective comparison of BFDNB's utility, supported by representative experimental data and protocols.

Mechanism of Action and Comparative Reactivity

Both BFDNB and FDNB react via nucleophilic aromatic substitution. The two electron-withdrawing nitro groups make the benzene ring highly electron-deficient and susceptible to attack by nucleophiles like the primary amines of N-terminal residues or the thiolate anions of cysteine side chains.[1][2][3] The halogen atom (F or Br) is subsequently eliminated as a leaving group.

The primary difference lies in the halogen leaving group. Fluorine is typically a better leaving group than bromine in nucleophilic aromatic substitutions because of its high electronegativity, which strongly polarizes the C-F bond. However, the bond-breaking step is often the rate-determining step, where a weaker C-Br bond can sometimes lead to faster kinetics compared to the very strong C-F bond. This can make reagents like BFDNB highly effective for labeling.

For thiol-specific modification, BFDNB faces competition from reagents that operate on different principles, such as maleimides, which react via Michael addition under milder conditions and are often more selective for thiols over amines at neutral pH.[4][5][6]

Quantitative Performance Comparison

The selection of a derivatization agent depends on factors like reaction speed, specificity, and the stability of the resulting adduct. The following table summarizes key performance parameters for BFDNB against two common alternatives.

ParameterThis compound (BFDNB)1-Fluoro-2,4-dinitrobenzene (FDNB)N-ethylmaleimide (NEM)
Primary Target(s) N-terminal amines, Lysine, CysteineN-terminal amines, Lysine, CysteineCysteine
Reaction Mechanism Nucleophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionMichael Addition
Optimal pH 8.0 - 9.08.0 - 9.06.5 - 7.5
Typical Reaction Time 30 - 90 minutes60 - 120 minutes15 - 60 minutes
Detection Method UV-Vis Absorbance (λmax ≈ 360 nm)UV-Vis Absorbance (λmax ≈ 360 nm)[7]Mass Shift (MS), Fluorescence (if tagged)
Adduct Stability Highly stable to acid hydrolysis[2]Highly stable to acid hydrolysis[2][7]Stable, but can undergo hydrolysis
Specificity Reacts with both amines and thiolsReacts with both amines and thiols[3]Highly selective for thiols over amines

Experimental Protocols

Protocol 1: N-Terminal Amino Acid Labeling in a Purified Peptide

This protocol is adapted from the classical Sanger method for identifying the N-terminal residue of a peptide.

  • Solubilization: Dissolve 10-20 nmol of the purified peptide in 100 µL of coupling buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).

  • Reagent Preparation: Prepare a 1% (v/v) solution of BFDNB or FDNB in ethanol.

  • Derivatization: Add 20 µL of the BFDNB/FDNB solution to the peptide solution. Vortex gently and incubate at 40°C for 1 hour in the dark. The dinitro-phenyl group is light-sensitive.

  • Drying: Dry the sample completely under vacuum to remove unreacted reagent and ethanol.

  • Acid Hydrolysis: Add 200 µL of 6 N HCl to the dried sample. Seal the tube under vacuum and incubate at 110°C for 18-24 hours to hydrolyze all peptide bonds.

  • Extraction: After hydrolysis, cool the sample. Extract the yellow DNP-amino acid derivative with 200 µL of diethyl ether. The DNP-N-terminal amino acid will partition into the organic phase, while unmodified amino acids remain in the aqueous phase.

  • Analysis: Dry the ether extract and redissolve the DNP-amino acid in a suitable solvent (e.g., methanol). Analyze by reverse-phase HPLC or thin-layer chromatography (TLC) against known DNP-amino acid standards for identification.

Protocol 2: Thiol Derivatization in a Complex Proteome Lysate

This protocol describes the labeling of accessible cysteine residues in a cell lysate for analysis by mass spectrometry or gel electrophoresis.

  • Lysate Preparation: Prepare a cell lysate in a non-thiol-containing buffer (e.g., PBS or Tris buffer) with protease inhibitors. Determine the total protein concentration using a BCA or Bradford assay.

  • Reduction (Optional): To label all cysteines (not just accessible ones), first reduce disulfide bonds by adding 5 mM Dithiothreitol (DTT) and incubating for 30 minutes at 37°C. Remove DTT using a desalting column.

  • Reagent Preparation: Prepare a 100 mM stock solution of BFDNB or N-ethylmaleimide (NEM) in a compatible organic solvent (e.g., DMSO or ACN).

  • Derivatization: Add the reagent to the lysate to a final concentration of 10 mM.

    • For BFDNB, adjust the lysate pH to ~8.0 and incubate for 1 hour at room temperature.

    • For NEM, maintain a pH of ~7.0 and incubate for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding a quenching reagent. For BFDNB, add a 5-fold molar excess of a thiol like β-mercaptoethanol. For NEM, add a 2-fold molar excess of DTT.

  • Sample Preparation for Analysis:

    • For Gel Analysis: Add SDS-PAGE loading buffer and run on a polyacrylamide gel. The modification can be detected by Western blot using an anti-DNP antibody (for BFDNB) or by observing a mass shift.

    • For Mass Spectrometry: Proceed with protein digestion (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to identify the modified cysteine residues.

Visualizations of Pathways and Workflows

reaction_mechanism reagents BFDNB/FDNB + Peptide-NH2 (Nucleophile) transition_state Meisenheimer Complex (Intermediate) reagents->transition_state Nucleophilic Attack product DNP-Peptide + X- (X = Br or F) transition_state->product Elimination of Halide

Caption: Nucleophilic aromatic substitution mechanism for BFDNB/FDNB.

experimental_workflow start Biological Sample (e.g., Cell Lysate) derivatize Derivatization (+ BFDNB) start->derivatize quench Quench Reaction (+ Thiol Reagent) derivatize->quench analysis Downstream Analysis quench->analysis ms LC-MS/MS analysis->ms Proteomics gel SDS-PAGE / Western Blot analysis->gel Biochemical Assay

Caption: General workflow for protein derivatization in biological samples.

References

Safety Operating Guide

Safe Disposal of 1-Bromo-5-fluoro-2,4-dinitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Bromo-5-fluoro-2,4-dinitrobenzene is classified as a hazardous material. Proper disposal is not only crucial for laboratory safety but also mandated by environmental regulations. This guide provides essential, step-by-step instructions for its safe handling and disposal.

This compound belongs to the dinitrobenzene family, which are known for their toxic and potentially explosive properties. As such, it must be treated as hazardous waste, and all disposal procedures should comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.

Immediate Safety and Spill Response

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Secure the location and control entry to prevent further exposure.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area, as dinitrobenzene compounds can be combustible and may explode in a fire.

  • Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles or glasses, a lab coat, and respiratory protection. In cases of inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.

  • Containment and Collection:

    • For solid spills, carefully sweep or shovel the material into a suitable, labeled, and sealable waste disposal container. Avoid creating dust.

    • For liquid spills, absorb the material with inert solids like clay or diatomaceous earth. Once absorbed, place the material into a designated hazardous waste container.

  • Decontamination: After the spill has been collected, decontaminate the area by washing it thoroughly. Prevent the runoff from entering drains or waterways.

  • Waste Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

Proper Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

Key Disposal Steps:

  • Segregation and Storage: Store waste this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The storage container must be tightly sealed and clearly labeled.

  • Contact a Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste through a certified hazardous waste management service. They are equipped to handle and transport hazardous materials safely.

  • Recommended Disposal Method: The preferred method for the disposal of dinitrobenzene compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

  • Alternative Disposal: In situations where incineration is not feasible, burial in a designated chemical waste landfill may be an option, though this is less preferred.[1] It is crucial to consult with your institution's environmental health and safety (EHS) office and the licensed disposal company to determine the appropriate method.

Hazard and Property Data

Property/HazardDescription
Physical State Typically a solid, often in crystalline or powder form.
Color Can range from pale yellow to red.
Primary Hazards Toxic, irritant, and may cause skin sensitization.[2][3] Dinitrobenzenes are also noted for their potential to be reactive and combustible.[4]
Routes of Exposure Inhalation, ingestion, and skin or eye contact.
Health Effects Can cause skin and eye irritation or burns.[2][5] May lead to allergic skin reactions.[3] Inhalation can irritate the respiratory system.[3] Harmful if swallowed.[6]
Personal Protective Equipment Chemical-resistant gloves, safety glasses or goggles, lab coat, and respiratory protection as needed.
Fire Fighting Measures Use dry chemical, CO2, water spray, or foam.[4][7] Poisonous gases, including nitrogen oxides, are produced in a fire.[4] Containers may explode when heated.[4]
Incompatible Materials Strong oxidizing agents and strong bases.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Start: Chemical Waste Generation cluster_1 On-Site Management cluster_2 Disposal Decision cluster_3 Off-Site Disposal start This compound Waste collect Collect in a labeled, sealed, compatible container. start->collect Segregate store Store in a cool, dry, well-ventilated area. collect->store Properly Containerize contact_ehs Contact Environmental Health & Safety (EHS) Office. store->contact_ehs disposal_co Arrange pickup by a licensed hazardous waste company. contact_ehs->disposal_co incineration Preferred Method: High-Temperature Incineration disposal_co->incineration Follow Regulations landfill Alternative: Chemical Waste Landfill disposal_co->landfill If Incineration is Not Available

Caption: Disposal decision workflow for this compound.

References

Navigating the Safe Handling of 1-Bromo-5-fluoro-2,4-dinitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and scientists handling 1-Bromo-5-fluoro-2,4-dinitrobenzene must adhere to stringent safety protocols to mitigate potential hazards. This essential guide provides immediate safety, operational, and disposal information to ensure the well-being of laboratory personnel and the integrity of research in drug development and other scientific pursuits.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. Based on available safety data, the compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to the corrosive and irritant nature of similar dinitrobenzene compounds, it is crucial to employ a comprehensive PPE strategy to prevent exposure. The recommended personal protective equipment is detailed below.

Recommended Personal Protective Equipment
PPE CategoryStandard HandlingLarge Spill or Release
Eye Protection Chemical splash goggles.Full-face shield with splash goggles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Double-gloving with chemical-resistant gloves.
Body Protection Laboratory coat.Full chemical-resistant suit.
Respiratory Use in a certified chemical fume hood. If not available, a dust respirator is required.Self-contained breathing apparatus (SCBA).
Footwear Closed-toe shoes.Chemical-resistant boots.

Operational Workflow for Safe Handling

A systematic approach is critical when working with this compound. The following workflow diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe disp_waste Segregate Waste cleanup_ppe->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_collection Arrange for Pickup disp_label->disp_collection

Figure 1. Step-by-step workflow for handling this compound.

Experimental Protocols

Standard Handling Procedure
  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[1] Ensure that a certified chemical fume hood is operational. Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure. Use appropriate tools to handle the solid material.

  • Reaction Setup: Ensure all glassware is properly secured and the reaction is set up to prevent any leaks or spills.

  • Post-Handling: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly after handling.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency Response Logic

cluster_exposure Personal Exposure cluster_spill Spill spill Spill or Exposure Occurs skin Skin Contact spill->skin eye Eye Contact spill->eye inhalation Inhalation spill->inhalation ingestion Ingestion spill->ingestion small_spill Small Spill spill->small_spill large_spill Large Spill spill->large_spill wash_skin wash_skin skin->wash_skin Wash with soap and water for 15 minutes rinse_eye rinse_eye eye->rinse_eye Rinse with water for 15 minutes, holding eyelids open fresh_air fresh_air inhalation->fresh_air Move to fresh air rinse_mouth rinse_mouth ingestion->rinse_mouth Rinse mouth, do NOT induce vomiting contain_small contain_small small_spill->contain_small Use appropriate tools to collect solid into a waste container contain_large contain_large large_spill->contain_large Evacuate area. Absorb with inert material (if liquid) or shovel into a container (if solid) seek_medical seek_medical wash_skin->seek_medical Seek Medical Attention rinse_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical decon_area decon_area contain_small->decon_area Decontaminate Area contain_large->decon_area

Figure 2. Decision-making flowchart for emergency response.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The primary disposal method for this type of chemical waste is incineration at a licensed hazardous waste facility. Do not dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance and to arrange for waste pickup. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[2]

References

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